molecular formula C14H24ClN3O6 B15614926 Leonurine hydrochloride

Leonurine hydrochloride

Numéro de catalogue: B15614926
Poids moléculaire: 365.81 g/mol
Clé InChI: ROEVQISCSNTOHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leonurine hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3O6 and its molecular weight is 365.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C14H24ClN3O6

Poids moléculaire

365.81 g/mol

Nom IUPAC

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrate;hydrochloride

InChI

InChI=1S/C14H21N3O5.ClH.H2O/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H;1H2

Clé InChI

ROEVQISCSNTOHW-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Leonurine Hydrochloride: A Deep Dive into its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leonurine (B1674737) hydrochloride, an alkaloid derived from Herba Leonuri (motherwort), is emerging as a promising therapeutic agent for a spectrum of neurological disorders. Its multifaceted pharmacological activities, particularly its potent neuroprotective effects, have garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of the core mechanisms of action through which leonurine hydrochloride exerts its neuroprotective effects, with a focus on the underlying signaling pathways, supported by quantitative data from key experimental studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.

Core Neuroprotective Mechanisms

This compound's neuroprotective properties stem from its ability to modulate multiple pathological processes that are central to neuronal injury and degeneration. These include the mitigation of oxidative stress, inhibition of apoptosis, and suppression of neuroinflammation.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in various neurological conditions. Leonurine has demonstrated significant antioxidant properties.[1]

One of the primary mechanisms by which leonurine combats oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[2][3] Nrf-2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under pathological conditions, leonurine promotes the translocation of Nrf-2 into the nucleus, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2][4][5] This cascade of events enhances the cellular antioxidant capacity, thereby neutralizing ROS and reducing oxidative damage.[4]

Furthermore, leonurine has been shown to directly reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibit ROS production in various experimental models of neurological disorders, including ischemic stroke and Alzheimer's disease.[2][5][6]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases and ischemic brain injury. Leonurine exerts potent anti-apoptotic effects through the modulation of several key signaling pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival. Leonurine has been shown to promote the phosphorylation of both PI3K and Akt, leading to the activation of this pro-survival pathway.[7] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as Bax, and promote the expression of anti-apoptotic proteins like Bcl-2.[7][8]

Leonurine also influences the mitochondria-dependent apoptotic pathway . It helps to maintain mitochondrial membrane potential and inhibits the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade.[9] By upregulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-3 and caspase-9, leonurine effectively blocks the execution phase of apoptosis.[8][10]

The p38 MAPK signaling pathway is also implicated in leonurine's anti-apoptotic action. Studies have shown that leonurine can decrease the phosphorylation of p38 MAPK, a key mediator of stress-induced apoptosis.[10][11]

Suppression of Neuroinflammation

Neuroinflammation, mediated by the activation of microglia and astrocytes, plays a pivotal role in the progression of many neurological disorders. Leonurine has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

A key mechanism underlying leonurine's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway .[8][12] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Leonurine can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][13]

Modulation of the NO/NOS Pathway

The nitric oxide (NO)/nitric oxide synthase (NOS) pathway is a double-edged sword in the nervous system. While NO plays important physiological roles, its overproduction by inducible NOS (iNOS) during pathological conditions contributes to oxidative stress and neuronal damage. Leonurine has been shown to inhibit the excessive production of NO and the activity of iNOS in models of cerebral ischemia, further contributing to its neuroprotective effects.[6][14]

Protection of the Blood-Brain Barrier

The integrity of the blood-brain barrier (BBB) is crucial for maintaining brain homeostasis. In conditions like ischemic stroke, BBB breakdown leads to vasogenic edema and further neuronal injury. Leonurine has been shown to protect the BBB by upregulating the expression of tight junction proteins, including claudin-5, occludin, and ZO-1. This effect is mediated, at least in part, through the HDAC4/NOX4/MMP-9 pathway.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the neuroprotective effects of this compound across various experimental models.

Table 1: Effects of Leonurine on Oxidative Stress Markers

ModelTreatmentParameterResultReference
Ischemic Stroke (pMCAO mice)LeonurineSOD, CAT, GSH-PxIncreased[4]
MDA, ROSDecreased[4]
Alzheimer's Disease (APP/PS1 mice)LeonurineSOD, GSH-PxIncreased[5]
ROS, MDADecreased[5]
OGD/R in PC12 cellsLeonurine (100, 200 µg/mL)SODIncreased by 8.68% and 13.37%[6]
GSHIncreased by 18.78% and 38.05%[6]
ROS, MDADecreased[6]

Table 2: Effects of Leonurine on Apoptosis

ModelTreatmentParameterResultReference
H292 Lung Cancer CellsLeonurine (10, 25, 50 µmol/L)Apoptotic RatioIncreased from 4.9% to 11.5%, 19.3%, and 61.3%[10][16]
Ischemic Stroke (MCAO rats)LeonurineBcl-2/Bax ratioIncreased[9]
TUNEL-positive cellsDecreased[9]
OGD/R in PC12 cellsLeonurineBax expressionDecreased[6]
Bcl-2 expressionIncreased[6]

Table 3: Effects of Leonurine on Ischemic Stroke Outcomes

ModelTreatmentParameterResultReference
Ischemic Stroke (pMCAO mice)Leonurine (10 mg/kg)Infarct VolumeReduced from 54.05% to 24.06%[4]
Neurological Deficit ScoreImproved[4]
Ischemic Stroke (tMCAO rats)Leonurine (SCM-198)Infarct VolumeReduced from ~38% to ~13%[15]
Evans Blue LeakageReduced[15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in its neuroprotective action.

Leonurine_Nrf2_Pathway Leonurine Leonurine Hydrochloride Keap1 Keap1 Nrf2 Nrf-2 Leonurine->Nrf2 Activates Nrf2->Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, SOD, CAT, GSH-Px) ARE->Antioxidant_Genes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Leonurine activates the Nrf-2 signaling pathway to combat oxidative stress.

Leonurine_Apoptosis_Pathway Leonurine Leonurine Hydrochloride PI3K PI3K Leonurine->PI3K Activates p38 p38 MAPK Leonurine->p38 Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspases Caspase-9, Caspase-3 Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis p38->Apoptosis

Caption: Leonurine inhibits apoptosis via PI3K/Akt and by modulating mitochondrial pathways.

Leonurine_Inflammation_Pathway Leonurine Leonurine Hydrochloride NFkB NF-κB Leonurine->NFkB Inhibits Activation Neuroprotection Neuroprotection Leonurine->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuroprotection

References

Leonurine Hydrochloride: A Multifaceted Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leonurine (B1674737) hydrochloride, an alkaloid derived from Leonurus japonicus (Chinese motherwort), has emerged as a promising therapeutic candidate for a spectrum of cardiovascular diseases.[1][2] Extensive preclinical research highlights its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[1][3][4] This technical guide provides a comprehensive overview of the mechanisms of action of leonurine hydrochloride, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel cardiovascular therapies.

Mechanisms of Action in Cardiovascular Disease

This compound exerts its cardioprotective effects through the modulation of multiple signaling pathways and cellular processes. Its therapeutic potential has been demonstrated in various models of cardiovascular disease, including atherosclerosis, myocardial infarction, and cardiac fibrosis.[3][5]

Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of atherosclerosis.[1] Leonurine has been shown to suppress inflammatory responses in the vasculature. It can inhibit the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as adhesion molecules like VCAM-1 and ICAM-1.[1][5] This anti-inflammatory action helps to attenuate macrophage infiltration and smooth muscle cell migration, key events in the formation of atherosclerotic plaques.[1]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a critical role in the pathophysiology of various cardiovascular diseases, including myocardial infarction and atherosclerosis.[1][6] Leonurine demonstrates potent antioxidant activity by scavenging ROS and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1] It has been shown to inhibit NADPH oxidase 4 (Nox4), a major source of ROS in the heart, thereby mitigating oxidative damage to cardiomyocytes.[1][7][8]

Anti-Apoptotic Effects in Cardiomyocytes

Leonurine protects cardiomyocytes from apoptosis (programmed cell death), a significant contributor to tissue damage in myocardial infarction.[6][9] Its anti-apoptotic effects are primarily mediated through the activation of the PI3K/Akt signaling pathway.[1][9][10] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bax and the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][3][6]

Attenuation of Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. Leonurine has demonstrated anti-fibrotic effects by inhibiting the TGF-β/Smad2 signaling pathway, a key driver of fibrosis.[7][11][12] It also reduces the expression of α-smooth muscle actin (α-SMA) and collagen, key markers of fibrosis, and inhibits the activation of cardiac fibroblasts.[7][8] Furthermore, leonurine has been shown to inhibit cardiomyocyte pyroptosis, a pro-inflammatory form of cell death that contributes to cardiac fibrosis.[11][12]

Improvement of Endothelial Function

Endothelial dysfunction is an early event in the development of atherosclerosis. Leonurine has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress-induced injury.[13][14][15] It promotes cell viability, migration, and tube formation, and enhances the production of nitric oxide (NO), a key vasodilator, through the PI3K/Akt/eNOS signaling pathway.[13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of this compound in various models of cardiovascular disease.

Table 1: Effects of Leonurine on Myocardial Infarction in Rats

ParameterModelTreatment GroupResultReference
Myocardial Infarct SizeCoronary artery ligationLeonurine (15 mg/kg/day)Significantly reduced[9][16]
Collagen DepositionCoronary artery ligationLeonurine (15 mg/kg/day)Significantly alleviated[16]
Cell ApoptosisCoronary artery ligationLeonurine (15 mg/kg/day)Significantly inhibited[9][16]
p-PI3K, p-AKT, p-GSK3βCoronary artery ligationLeonurine (15 mg/kg/day)Significantly increased[16]
Bcl-2 ExpressionCoronary artery ligationLeonurine (15 mg/kg/day)Significantly increased[9][16]
Bax ExpressionCoronary artery ligationLeonurine (15 mg/kg/day)Significantly decreased[9][16]
Cleaved-caspase3Coronary artery ligationLeonurine (15 mg/kg/day)Significantly decreased[9]
LDH and CK Activities in PlasmaCoronary artery ligationLeonurineSignificantly decreased[17]
Mn-SOD mRNA ExpressionCoronary artery ligationLeonurineIncreased 1.23-fold (p < 0.05)[17]
Bax mRNA ExpressionCoronary artery ligationLeonurineDown-regulated 0.68-fold (p < 0.05)[17]
Bcl-2 mRNA ExpressionCoronary artery ligationLeonurineUp-regulated 1.41-fold (p < 0.05)[17]
Left Ventricle End-Diastolic PressureChronic myocardial ischemiaLeonurine (15 mg/kg/day)Decreased[18]
+dP/dtChronic myocardial ischemiaLeonurine (15 mg/kg/day)Increased[18]

Table 2: Effects of Leonurine on Cardiac Fibrosis

ParameterModelTreatment GroupResultReference
Cardiac Fibrosis AreaIsoprenaline-induced heart failure in ratsLeonurine (medium and high doses)Reduced[11][19]
α-SMA, COL3A1, FN1 ExpressionIsoprenaline-induced heart failure in ratsLeonurine (medium and high doses)Inhibited[11][12]
GSDMD, Cleaved GSDMD, Caspase 1, Cleaved Caspase 1 ExpressionIsoprenaline-induced heart failure in ratsLeonurineDecreased[11]
IL-1β in PlasmaIsoprenaline-induced heart failure in ratsLeonurineDecreased[11]
ROS and p-Smad2 LevelsTGF-β stimulated H9c2 cellsLeonurineReduced[11]
Myocardial FibrosisPost-myocardial infarction in ratsLeonurineInhibited[8]
Cardiac Nox4 Expression, ROS Production, NF-κB ActivationPost-myocardial infarction in ratsLeonurineReduced[8]
Plasma MMP-2 ActivityPost-myocardial infarction in ratsLeonurineReduced[8]

Table 3: Effects of Leonurine on Endothelial Cells and Atherosclerosis

ParameterModelTreatment GroupResultReference
Cell Viability, Migration, Tube FormationH2O2-induced HUVECsLeonurine (2.5, 5, and 10 μM)Promoted[13]
ROS, MDA, LDHH2O2-induced HUVECsLeonurineSignificantly downregulated[13][14]
SOD, NOH2O2-induced HUVECsLeonurineUpregulated[13][14]
p-PI3K, p-Akt, p-eNOSH2O2-induced HUVECsLeonurineSignificantly promoted[13][14]
Bcl2 ExpressionH2O2-induced HUVECsLeonurineIncreased[13]
Bax, caspase-3 ExpressionH2O2-induced HUVECsLeonurineDecreased[13]
Plaque Area and InflammationAtherosclerosis in miceLeonurineReduced[20]
Macrophage Lipid AccumulationAtherosclerosis in miceLeonurineDiminished[20]
ox-LDL-induced Macrophage Autophagyin vitroLeonurineActivated[20]
METTL3 Expressionin vitroLeonurineSuppressed[20]

Experimental Protocols

Rat Model of Myocardial Infarction
  • Animal Model: Male Sprague-Dawley rats are used.[9][16]

  • Surgical Procedure: Rats are anesthetized, and a thoracotomy is performed. The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction. Sham-operated rats undergo the same procedure without ligation.[9][16]

  • Treatment: this compound (e.g., 15 mg/kg/day) is administered, typically by oral gavage, starting from the day of the surgery for a specified period (e.g., 28 days).[16]

  • Assessments:

    • Echocardiography: To evaluate cardiac function.[16]

    • Histology: Masson's trichrome staining to assess collagen deposition and myocardial fibrosis.[16]

    • TUNEL Assay: To detect apoptotic cells in the myocardial tissue.[16]

    • Western Blotting and RT-qPCR: To measure the expression levels of proteins and genes related to apoptosis (Bcl-2, Bax, Caspase-3) and signaling pathways (PI3K, Akt, GSK3β).[9][16]

In Vitro Model of Oxidative Stress in HUVECs
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.[14]

  • Induction of Oxidative Stress: HUVECs are exposed to hydrogen peroxide (H2O2) to induce oxidative damage.[14]

  • Treatment: Cells are pre-treated with various concentrations of this compound before H2O2 exposure.[14]

  • Assessments:

    • Cell Viability Assays (e.g., CCK-8): To measure the protective effect of leonurine on cell survival.[21]

    • Migration and Tube Formation Assays: To assess the effect on angiogenesis.[14]

    • Measurement of Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes (e.g., DCFH-DA). Levels of malondialdehyde (MDA), lactate (B86563) dehydrogenase (LDH), and superoxide dismutase (SOD) are quantified using commercial kits.[14]

    • Western Blotting: To analyze the phosphorylation and expression levels of proteins in the PI3K/Akt/eNOS signaling pathway.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Leonurine_PI3K_Akt_Pathway Leonurine This compound PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) GSK3b GSK3β Akt->GSK3b Inhibits (Phosphorylation) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax / Fas (Pro-apoptotic) Akt->Bax Inhibits eNOS eNOS Akt->eNOS Activates (Phosphorylation) HIF1a HIF-1α Akt->HIF1a Induces Accumulation Apoptosis Cardiomyocyte Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis Bax->Apoptosis NO Nitric Oxide (NO) eNOS->NO Endothelial_Function Improved Endothelial Function NO->Endothelial_Function VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: PI3K/Akt signaling pathway activated by leonurine.

Leonurine_Anti_Inflammatory_Pathway Leonurine This compound p38_MAPK p38 MAPK Pathway Leonurine->p38_MAPK Inhibits NFkB NF-κB Pathway Leonurine->NFkB Inhibits ROS ROS Leonurine->ROS Inhibits p38_MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion_Molecules Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->p38_MAPK Inflammatory_Stimuli->NFkB Inflammation Vascular Inflammation Cytokines->Inflammation Adhesion_Molecules->Inflammation

Caption: Anti-inflammatory pathway of leonurine.

Leonurine_Anti_Fibrosis_Pathway Leonurine This compound pSmad2 p-Smad2 Leonurine->pSmad2 Inhibits Nox4 NADPH Oxidase 4 (Nox4) Leonurine->Nox4 Inhibits TGFb TGF-β Smad2 Smad2 TGFb->Smad2 Activates Smad2->pSmad2 Phosphorylation Pyroptosis Cardiomyocyte Pyroptosis pSmad2->Pyroptosis Fibrosis_Markers Fibrosis Markers (α-SMA, Collagen) pSmad2->Fibrosis_Markers Cardiac_Fibrosis Cardiac Fibrosis Pyroptosis->Cardiac_Fibrosis Fibrosis_Markers->Cardiac_Fibrosis ROS ROS Nox4->ROS ROS->Cardiac_Fibrosis

Caption: Anti-fibrotic signaling pathway of leonurine.

Experimental_Workflow_MI_Model cluster_0 In Vivo Model cluster_1 Assessments Animal_Model Sprague-Dawley Rats Surgery LAD Coronary Artery Ligation Animal_Model->Surgery Treatment Leonurine or Vehicle Administration Surgery->Treatment Endpoint_Analysis Endpoint Analysis (e.g., 28 days) Treatment->Endpoint_Analysis Echocardiography Cardiac Function Endpoint_Analysis->Echocardiography Histology Fibrosis (Masson's) Endpoint_Analysis->Histology TUNEL Apoptosis (TUNEL) Endpoint_Analysis->TUNEL Biochemical Western Blot / RT-qPCR (Signaling Proteins) Endpoint_Analysis->Biochemical

Caption: Experimental workflow for myocardial infarction model.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for cardiovascular diseases through its pleiotropic effects on inflammation, oxidative stress, apoptosis, and fibrosis. The preclinical data strongly support its cardioprotective properties. While these findings are promising, further research is warranted. Future studies should focus on elucidating the detailed molecular interactions of leonurine with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models, and ultimately, translating these preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in patients with cardiovascular disease. The continued investigation of this compound could pave the way for a novel and effective therapy to combat the global burden of cardiovascular disorders.

References

The Anti-Inflammatory Properties of Leonurine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine (B1674737) hydrochloride (LH), an alkaloid derived from Herba Leonuri (Chinese Motherwort), has garnered significant attention for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are of particular interest for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory mechanisms of leonurine hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The central mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. This compound has been shown to interfere with this pathway at several key junctures:

  • Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies have demonstrated that this compound can prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[1][2]

  • Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. This compound has been found to selectively inhibit components of this pathway. Specifically, it has been observed to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, without significantly affecting the ERK pathway.[1][2][3][4] This targeted inhibition contributes to the downstream reduction of inflammatory mediator production.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Experimental Model Inflammatory Stimulus This compound Concentration Measured Outcome Quantitative Result Reference
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)TNF-α5-20 µM↓ IL-1β, IL-6, IL-8, TNF-α mRNA and proteinConcentration-dependent decrease[1][2]
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)TNF-α5-20 µM↓ MMP-1, MMP-3 mRNA and proteinConcentration-dependent decrease[1][2]
Rat ChondrocytesIL-1β5 µM, 20 µM↓ Phosphorylation of p65 (NF-κB)Attenuated IL-1β-induced activation[3]
Rat ChondrocytesIL-1β20 µM↓ Phosphorylation of p38, ERK, and JNKDecreased phosphorylation levels[3]
Murine ChondrocytesIL-1β5, 10, 20 µM↓ NO, PGE2, IL-6, TNF-α productionVisibly inhibited production[5]
Murine ChondrocytesIL-1β5, 10, 20 µM↓ iNOS, COX-2, MMP-3, MMP-13, ADAMTS-5 expressionDecreased expression[5]
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-αNot specified↓ p38 phosphorylation and IκBα degradationSuppressed TNF-α-activated effects[6]
Human Trophoblast Cells (HTR8/SVneo)LPS (1 µg/ml)0-20 µM↓ TNF-α, IL-1β, IL-6 levelsConcentration-dependent reduction[7]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal Model Disease Induction This compound Dosage Measured Outcome Quantitative Result Reference
Mice with Collagen-Induced Arthritis (CIA)Collagen Type IINot specified↓ Serum IL-1β, IL-6, TNF-α levelsReduced levels[1][2]
Mice with Chronic Mild Stress (CMS)Chronic Mild Stress60 mg/kg↓ IL-1β, IL-6, TNF-α protein levels in hippocampusSignificantly inhibited production[8][9][10]
Rats with ISO-induced Heart FailureIsoproterenol (ISO)Low, Medium, High doses↓ IL-1β levels in heart tissue1.46-fold, 3.19-fold, and 4.49-fold reduction, respectively[11]
Rats with OsteoarthritisAnterior Cruciate Ligament Transection (ACLT)Not specified↓ Expression of MMP-1, MMP-3, MMP-13, IL-6, ADAMTS-5Significantly suppressed expression[12][13][14]
Mice with Unilateral Ureteral Obstruction (UUO)Ureteral ObstructionNot specified↓ Cytokine expression (TGF-β, TNF-α, IL-6, IL-1β)Modified cytokine expression[15]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, LPS Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->IkB Proteasome Proteasomal Degradation p_IkB->Proteasome NFkB_active NF-κB (p65/p50) (Active) p_IkB->NFkB_active Releases NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates LH Leonurine Hydrochloride LH->IKK Inhibits Phosphorylation of IκBα DNA DNA NFkB_nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Cytokines, MMPs, COX-2 Transcription->Inflammatory_Mediators

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways MAPK Cascades cluster_downstream Downstream Effects Stimulus TNF-α, IL-1β, LPS MAPKKK MAPKKK p38_MAPK p38 MAPKKK->p38_MAPK JNK_MAPK JNK MAPKKK->JNK_MAPK ERK_MAPK ERK MAPKKK->ERK_MAPK p_p38 p-p38 p38_MAPK->p_p38 p_JNK p-JNK JNK_MAPK->p_JNK p_ERK p-ERK ERK_MAPK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors LH Leonurine Hydrochloride LH->p38_MAPK Inhibits Phosphorylation LH->JNK_MAPK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Analysis Pre-treatment 2. Pre-treatment with This compound (Various Concentrations) Stimulation 3. Inflammatory Stimulation (e.g., TNF-α, IL-1β) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Sample_Collection 5. Sample Collection (Supernatant and Cell Lysate) Incubation->Sample_Collection ELISA ELISA (Cytokine & MMP levels in supernatant) Sample_Collection->ELISA Western_Blot Western Blot (Signaling protein phosphorylation in lysate) Sample_Collection->Western_Blot RT_PCR RT-PCR (Gene expression in lysate) Sample_Collection->RT_PCR

Caption: A representative experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assay in Chondrocytes

This protocol describes the induction of an inflammatory response in primary chondrocytes and the assessment of the inhibitory effects of this compound.

Materials:

  • Primary rat or murine chondrocytes

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant rat or murine IL-1β or TNF-α (pro-inflammatory stimulus)

  • This compound (purity >98%)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for PGE2, IL-6, and TNF-α

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for iNOS, COX-2, MMPs, and ADAMTS-5

Procedure:

  • Cell Seeding: Seed primary chondrocytes into 6-well plates at a density of 2 x 10^5 cells/well in complete DMEM/F-12 medium and incubate at 37°C in a 5% CO2 humidified atmosphere until they reach 80-90% confluency.

  • Pre-treatment with this compound:

    • Prepare stock solutions of this compound in sterile PBS.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 5, 10, 20 µM) to the respective wells. Include a vehicle control (medium with PBS).

    • Incubate for 2 hours at 37°C.

  • Inflammatory Stimulation:

    • To the this compound-pre-treated wells, add IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 20 ng/mL) to induce an inflammatory response.

    • Include a negative control group (cells with medium only) and a positive control group (cells with IL-1β/TNF-α and vehicle).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant from each well for the analysis of NO, PGE2, and secreted cytokines. Store at -80°C until use.

    • Cell Lysate for RNA: Wash the cells with ice-cold PBS and then add TRIzol reagent to lyse the cells for RNA extraction according to the manufacturer's protocol.

    • Cell Lysate for Protein: Wash the cells with ice-cold PBS and lyse with RIPA buffer for subsequent Western blot analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as per the manufacturer's instructions.

    • ELISA: Quantify the concentrations of PGE2, IL-6, and TNF-α in the supernatant using specific ELISA kits.

    • qRT-PCR: Analyze the mRNA expression levels of iNOS, COX-2, MMP-3, MMP-13, and ADAMTS-5.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol details the detection of key signaling proteins to elucidate the mechanism of action of this compound.

Materials:

  • Cell lysates from the in vitro assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

ELISA for Pro-Inflammatory Cytokines

This protocol provides a method for quantifying the levels of secreted pro-inflammatory cytokines in cell culture supernatants or serum samples.

Materials:

  • Cell culture supernatants or serum samples

  • Specific ELISA kits for IL-1β, IL-6, and TNF-α

  • 96-well microplates pre-coated with capture antibody

  • Wash buffer

  • Detection antibody

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.

  • Sample Addition: Add standards and samples to the appropriate wells of the pre-coated 96-well plate.

  • Incubation: Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 4°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer.

  • Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add streptavidin-HRP to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by plotting a standard curve.

In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol outlines the induction of arthritis in mice and the evaluation of the therapeutic effects of this compound.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Sterile saline

  • Calipers for measuring paw thickness

  • Arthritis scoring system

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify type II collagen in CFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify type II collagen in IFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment with this compound:

    • Beginning on a pre-determined day (e.g., from the day of the booster immunization), administer this compound (e.g., via intraperitoneal injection or oral gavage) daily at various doses.

    • Include a vehicle control group (receiving saline).

  • Monitoring and Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Measure paw thickness using calipers every 2-3 days.

    • Score the severity of arthritis in each paw based on a scale (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Termination and Sample Collection (e.g., Day 42):

    • Euthanize the mice and collect blood for serum cytokine analysis (using ELISA).

    • Collect joint tissues for histological analysis to assess inflammation, cartilage degradation, and bone erosion.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its dose-dependent efficacy in reducing the expression and production of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound for a variety of inflammatory diseases. Continued research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

Leonurine Hydrochloride: A Promising Frontier in Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leonurine (B1674737) hydrochloride, an alkaloid derived from Leonurus japonicus (Chinese motherwort), is emerging as a compelling candidate in the landscape of anti-cancer therapeutics.[1][2][3] Possessing a range of pharmacologically beneficial properties, including anti-inflammatory and antioxidant effects, recent in vitro and in vivo studies have illuminated its potent anti-neoplastic capabilities across a variety of cancer types.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of leonurine hydrochloride's anti-cancer mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel cancer therapies.

Introduction

Cancer remains a formidable global health challenge, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is gaining significant attention for its multifaceted anti-tumor activities.[2][3] This alkaloid has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), trigger autophagy, and impede tumor cell migration and invasion.[4][5][6] Its therapeutic potential has been demonstrated in various cancer models, including non-small cell lung cancer, breast cancer, prostate cancer, and leukemia.[1][5][7] This guide will delve into the molecular mechanisms underpinning these effects and provide practical information for researchers in the field.

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Induction of Apoptosis

A predominant mechanism of this compound's anti-cancer activity is the induction of apoptosis. In human non-small cell lung cancer (NSCLC) H292 cells, this compound treatment leads to a dose-dependent increase in the apoptotic ratio.[1][2][3] This is achieved through the mitochondria-dependent intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[1][2] Furthermore, it upregulates the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while the expression of the anti-apoptotic protein Bcl-2 is decreased.[1][2] Studies have also indicated that leonurine can sensitize cancer cells to the extrinsic apoptotic pathway by upregulating the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5).[4]

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest in cancer cells. In NSCLC H292 cells, it causes G0/G1 phase arrest.[1][2][3] In breast cancer cell lines, treatment with leonurine resulted in a significant cell cycle arrest at the G2/M phase, which was associated with decreased expression of Cyclins A1, B1, and CDK1, and upregulation of p53 and BAX.[4] Similarly, in prostate cancer cells (PC3 and DU145), leonurine prompted G1 phase arrest by inhibiting the expression of CDK2 and cyclin E.[5][6]

Inhibition of Metastasis

The metastatic spread of cancer cells is a major cause of mortality. Leonurine has demonstrated the ability to inhibit the invasion and migration of cancer cells.[4] This is partly achieved by reducing the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes crucial for the degradation of the extracellular matrix that allows cancer cells to invade surrounding tissues.[4] In hepatocellular carcinoma Bel-7402 cells, leonurine significantly inhibited their invasive capabilities.[4]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through its influence on several critical intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In breast cancer cells, leonurine has been shown to inhibit this pathway by reducing the phosphorylation of PI3K, AKT, and mTOR.[7] This inhibition contributes to the suppression of breast cancer progression.[7] The downregulation of AKT phosphorylation has also been observed in NSCLC H292 cells treated with this compound.[1][2]

PI3K_AKT_mTOR_Pathway Leonurine Leonurine Hydrochloride PI3K PI3K Leonurine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Leonurine's inhibition of the PI3K/AKT/mTOR pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and survival. In non-small cell lung cancer cells, leonurine has been shown to inhibit the activation of ERK, which in turn amplifies TRAIL-induced apoptosis.[4]

MAPK_ERK_Pathway Leonurine Leonurine Hydrochloride MAPK MAPK Leonurine->MAPK ERK ERK MAPK->ERK Proliferation Cell Proliferation ERK->Proliferation p38_MAPK_Pathway Leonurine Leonurine Hydrochloride p38 p38 MAPK Leonurine->p38 Apoptosis Apoptosis p38->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_mechanism Mechanism Elucidation CancerCells Cancer Cell Lines Treatment Leonurine HCl Treatment CancerCells->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Data Quantitative Data (IC50, Apoptotic Ratio) MTT->Data Flow->Data Pathway Signaling Pathway Modulation Western->Pathway

References

Leonurine Hydrochloride: A Technical Guide to its Origins and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine (B1674737) hydrochloride, a pseudoalkaloid of significant pharmacological interest, has been the subject of extensive research due to its therapeutic potential, particularly in cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the origin of leonurine from its primary natural source, Leonurus japonicus (Motherwort), and details various methods for its chemical synthesis. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and synthetic workflows.

Origin and Extraction of Leonurine

Leonurine is a naturally occurring compound found in several species of the Lamiaceae family, including Leonotis leonurus, Leonotis nepetifolia, Leonurus cardiaca, and Leonurus sibiricus.[1] However, the most significant and commercially utilized source is Leonurus japonicus, commonly known as Motherwort.[2] The concentration of leonurine in fresh Leonurus japonicus typically ranges from 0.02% to 0.12%.[3][4]

The extraction of leonurine from plant material is a critical first step for its isolation and purification for research and pharmaceutical applications. Various methods have been developed, each with its own set of advantages and efficiencies.

Quantitative Data on Leonurine Extraction

The efficiency of leonurine extraction can vary significantly depending on the method employed. The following table summarizes quantitative data from different extraction protocols.

Extraction MethodStarting MaterialYieldPurityReference
Acidic Methanol (B129727) Extraction & Column ChromatographyDried Leonurus japonicus plants50 mg/kgNot Specified[3]
High-Speed Countercurrent Chromatography (HSCCC)2.48 g of crude L. japonicus extract68 mg~96.2%
Boiling Water Extraction & HPLC6 g of L. japonicus powder~3 mgNot Specified
Acidic Ionic Liquid Ultrasonic-Assisted Extraction1 g of dried L. japonicus powder0.136‰Not Specified
Experimental Protocols for Leonurine Extraction

This traditional method involves solvent extraction followed by chromatographic purification.

Materials:

  • Dried and comminuted Leonurus japonicus plant material

  • 1% HCl in Methanol

  • Hydrochloric acid

  • Diethyl ether

  • Ethanol

  • Alumina (B75360)

  • Sephadex G-25

  • Rotary evaporator

Procedure:

  • Extract the comminuted dried plant material with an acidic methanol solution (1% HCl) at a low temperature using a rotary evaporator.[3]

  • Perform sequential extractions of the resulting residue with hydrochloric acid, diethyl ether, and ethanol.[3]

  • The crude extract is then subjected to purification using alumina and Sephadex G-25 column chromatography to isolate leonurine.[3]

HSCCC is a more modern and efficient method for the separation and purification of natural products.

Materials:

  • Crude n-butanol fraction of Leonurus japonicus extract

  • Ethyl acetate

  • n-Butanol

  • Water

  • HSCCC instrument with a UV detector

Procedure:

  • Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v).

  • Utilize the lower phase as the mobile phase and the upper phase as the stationary phase.

  • Inject the crude n-butanol fraction of the L. japonicus extract into the HSCCC system.

  • Set the rotation speed to 850 r/min and the flow rate to 2.2 mL/min.

  • Monitor the eluate at 277 nm with a UV detector to collect the fractions containing leonurine.

Chemical Synthesis of Leonurine Hydrochloride

The chemical synthesis of this compound offers a reliable and scalable alternative to extraction from natural sources. Several synthetic routes have been developed, each with varying starting materials, complexities, and yields.

Overview of Synthetic Routes

The following diagram provides a high-level overview of the logical flow for the primary synthetic routes to this compound.

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 Syringic Acid Syringic Acid Leonurine HCl_1 Leonurine HCl Syringic Acid->Leonurine HCl_1 Condensation (DCC) 4-Guanidino-1-butanol (B1231319) HCl 4-Guanidino-1-butanol HCl 4-Guanidino-1-butanol HCl->Leonurine HCl_1 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Syringic Acid_2 Syringic Acid 3,4,5-Trimethoxybenzoic Acid->Syringic Acid_2 Demethylation Leonurine HCl_2 Leonurine HCl Syringic Acid_2->Leonurine HCl_2 Multi-step synthesis

Caption: High-level overview of two primary synthetic routes to Leonurine HCl.

Quantitative Data on Leonurine Synthesis

The table below summarizes the reported yields for different synthetic approaches to leonurine.

Synthesis RouteStarting MaterialsReported YieldReference
Route 14-Aminobutanol, Syringic Acid>80%[1][2]
Route 23,4,5-Trimethoxybenzoic Acid11.67% (for hydrochloride salt)[1][2]
Route 3 (Boc-Protected)S-methylisothiourea, 4-amino-1-butanol, Caryophyllic acidHigh Yield
Detailed Experimental Protocols for this compound Synthesis

This method is noted for its high yield and relatively straightforward approach.

Step 1: Synthesis of 4-Guanidino-1-butanol Hydrochloride

  • (Detailed experimental protocol for this step is not sufficiently available in the searched literature to provide a step-by-step guide.)

Step 2: Condensation to form Leonurine

Materials:

Procedure:

  • Dissolve 4-guanidino-1-butanol hydrochloride and syringic acid in HMPT or a 1:1 HMPT-ether mixture.

  • Add dicyclohexylcarbodiimide (DCC) to the solution to catalyze the condensation reaction.

  • Stir the reaction mixture at room temperature for 72 hours.[1][2]

  • Upon completion of the reaction, the product, leonurine, can be isolated and purified. The hydrochloride salt is then formed by treatment with hydrochloric acid.

This route involves a multi-step process starting with the demethylation of 3,4,5-trimethoxybenzoic acid.

  • (A detailed, multi-step experimental protocol for the conversion of syringic acid to this compound in this specific pathway is not sufficiently detailed in the searched literature to provide a step-by-step guide.)

This modern approach utilizes a protecting group strategy to achieve a high-yield synthesis.

Step 1: Boc-Protection of 4-Amino-1-butanol

  • (Detailed experimental protocol for this specific reaction is not available, however, a general procedure for Boc protection of amines is well established.)

Step 2: Synthesis of 4-Acetoxy-3,5-dimethoxybenzoic acid

  • (Detailed experimental protocol for this specific reaction is not available, however, a general procedure for the acetylation of phenolic hydroxyl groups is well established.)

Step 3: Condensation of Intermediates

  • The Boc-protected N-(4-Hydroxybutyl)guanidine and 4-Acetoxy-3,5-dimethoxybenzoic acid are condensed to form a protected leonurine intermediate.

Step 4: Deprotection to Yield Leonurine

  • The final intermediate is deprotected under acidic conditions to yield leonurine.

Signaling Pathways Modulated by Leonurine

Leonurine exerts its diverse pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of leonurine-based therapeutics.

Anti-Apoptotic Effects via the PI3K/Akt/GSK3β Pathway

Leonurine has demonstrated significant cardioprotective effects by inhibiting apoptosis in cardiomyocytes. This is primarily achieved through the activation of the PI3K/Akt/GSK3β signaling pathway.

PI3K_Akt_Pathway Leonurine Leonurine PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3b GSK3β Akt->GSK3b Phosphorylates (Inhibits) Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: Leonurine's anti-apoptotic signaling cascade via the PI3K/Akt/GSK3β pathway.

Antioxidant Effects through the Nrf2 Pathway

The antioxidant properties of leonurine are largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Pathway Leonurine Leonurine Keap1 Keap1 Leonurine->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces expression NQO1 NQO1 ARE->NQO1 Induces expression Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces NQO1->Oxidative_Stress Reduces

Caption: Leonurine's antioxidant mechanism through activation of the Nrf2 pathway.

Anti-Inflammatory Action via Inhibition of the NF-κB Pathway

Leonurine exhibits potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates Leonurine Leonurine Leonurine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Translocates to nucleus and activates TNFa TNF-α Pro_inflammatory_Genes->TNFa Leads to IL6 IL-6 Pro_inflammatory_Genes->IL6 Leads to Inflammation Inflammation TNFa->Inflammation IL6->Inflammation

References

Pharmacological Profile of Leonurine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine (B1674737) hydrochloride, an alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] Traditionally used in gynecological medicine, modern research has illuminated its potential therapeutic applications in cardiovascular and central nervous system disorders, inflammatory diseases, and oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Leonurine hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and key experimental findings. All quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex biological interactions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects and pharmacokinetic profile of this compound.

Table 1: In Vitro Efficacy (IC50/EC50 Values)
Target/AssayCell Line/SystemIC50/EC50Reference
Cell Viability (Inhibition)K562 (Chronic Myeloid Leukemia)0.773 mM[4]
Cell Viability (Inhibition)KU812 (Chronic Myeloid Leukemia)0.882 mM[4]
Vascular Contraction (KCl-induced)Rat Aorta96.4 ± 13.4 µM[1]
Vascular Contraction (Phenylephrine-induced, with endothelium)Rat Aorta86.4 ± 10.4 µM[1]
Vascular Contraction (Phenylephrine-induced, without endothelium)Rat Aorta85.9 ± 17.2 µM[1]
Table 2: Pharmacokinetic Parameters in Rats
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Study 1 [5]
Dose-50 mg/kg
Cmax-0.51 µg/mL
Tmax-0.95 h
t1/2-3.64 h
AUC(0-t)-1.56 µg·h/mL
AUC(0-∞)-1.78 µg·h/mL
Study 2 [6]
Vc0.353 ± 0.023 L/kg-
CL0.451 ± 0.074 L/h/kg-
K127.787 ± 2.210 h⁻¹-
K210.887 ± 0.329 h⁻¹-
Ke1.276 ± 0.182 h⁻¹-
t1/2α0.074 ± 0.020 h-
t1/2β6.32 ± 1.35 h-
AUC6.20 ± 0.47 µg·h/mL-
Study 3 [4]
Dose5 mg/kg50 mg/kg
t1/21.72 h-
Volume of Distribution24.73 L/kg-
Tmax-~0.75 h
Bioavailability-2.21%[7]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through the modulation of multiple signaling pathways, primarily related to anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

Anti-Inflammatory Effects via NF-κB Signaling

This compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines and enzymes. This compound can inhibit the phosphorylation of IKKα/β, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a reduction in the expression of inflammatory mediators such as MMP-1, MMP-3, MMP-13, IL-6, and ADAMTS-5.[8]

NF_kB_Signaling_Pathway cluster_stimulus cluster_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates LH Leonurine Hydrochloride LH->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (MMPs, IL-6, etc.) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Cardioprotective and Neuroprotective Effects via PI3K/Akt Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and apoptosis. This compound has been demonstrated to activate this pathway, contributing to its cardioprotective and neuroprotective effects.[2][10] By promoting the phosphorylation of PI3K and Akt, this compound can inhibit the downstream pro-apoptotic protein GSK3β and modulate the expression of Bcl-2 family proteins, leading to a decrease in apoptosis and enhanced cell survival.[10] Furthermore, activated Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and improved endothelial function.[11]

PI3K_Akt_Signaling_Pathway cluster_stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects LH Leonurine Hydrochloride Receptor Receptor LH->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK3β pAkt->GSK3b Inhibits Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes eNOS eNOS pAkt->eNOS Activates Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Inhibition of Apoptosis Bax->Apoptosis Bcl2->Apoptosis NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.

In Vivo Models

1. Middle Cerebral Artery Occlusion (MCAO) Rat Model for Ischemic Stroke

  • Animal Model: Male Sprague-Dawley rats (180-220 g) are commonly used.[4]

  • Drug Administration: this compound is administered orally (e.g., 15, 30, and 60 mg/kg/day) for a pre-treatment period, typically 7 days, prior to MCAO surgery.[4]

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with a ketamine/xylazine mixture).

    • Make a skin incision midway between the left orbit and the external auditory canal.

    • A small burr hole is drilled through the skull to expose the left middle cerebral artery.

    • The middle cerebral artery is occluded by electrocauterization.

    • Suture the wound and maintain the rat's body temperature at 37°C.[4]

  • Outcome Assessment (24 hours post-MCAO):

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1]

    • Neurological Deficit Scoring: A scoring system is used to assess motor and sensory deficits.

    • Biochemical Analysis: Brain tissue is collected to measure markers of oxidative stress (e.g., SOD, GSH-Px, MDA).[1]

MCAO_Workflow cluster_pretreatment Pre-treatment Phase (7 days) cluster_surgery Surgical Phase cluster_assessment Post-operative Assessment (24h) DrugAdmin Oral Administration of This compound (15, 30, 60 mg/kg/day) Anesthesia Anesthesia Incision Incision & Exposure of MCA Anesthesia->Incision Occlusion MCA Occlusion (Electrocauterization) Incision->Occlusion Suture Suturing Occlusion->Suture TTC TTC Staining for Infarct Volume NeuroScore Neurological Deficit Scoring Biochem Biochemical Analysis (Oxidative Stress Markers)

Caption: Experimental workflow for the MCAO rat model.
In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Protocol:

    • Seed cells (e.g., H292 non-small cell lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µmol/L) for desired time points (e.g., 6, 12, 24, 48, 72 hours).[5]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

  • Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Protocol:

    • Seed cells (e.g., H292 cells) in 6-well plates and treat with this compound for 24 hours.[12]

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

3. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, Bax, Bcl-2, GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

4. Quantitative Analysis by HPLC-MS/MS

  • Application: To determine the concentration of Leonurine in biological samples (e.g., rat plasma) for pharmacokinetic studies.

  • Sample Preparation: Protein precipitation with perchloric acid is a common method for plasma samples.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18 column (150 × 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile-ammonium acetate (B1210297) buffer (10 mM, pH 4.0; 25:75, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • Transitions: m/z 312.3 → 181.1 for Leonurine.[12]

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer is supported by its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing molecule. Future research should focus on clinical trials to validate these preclinical findings and to fully elucidate its safety and efficacy in human populations.

References

Leonurine Hydrochloride: A Deep Dive into its Modulation of Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Leonurine (B1674737) hydrochloride (LH), an alkaloid derived from Leonurus japonicus, has emerged as a promising therapeutic agent with potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms by which leonurine hydrochloride mitigates oxidative stress, with a focus on its interaction with key signaling pathways. We will delve into the experimental evidence, present quantitative data in a structured format, detail the experimental protocols used to elucidate these effects, and provide visual representations of the involved signaling cascades.

Introduction

This compound (4-guanidino-n-butyl syringate hydrochloride) is a water-soluble alkaloid that has garnered significant scientific interest due to its wide range of pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects.[1] A growing body of evidence highlights its potent antioxidant capabilities, positioning it as a strong candidate for therapeutic interventions targeting oxidative stress-mediated pathologies. This guide will explore the molecular mechanisms underlying the antioxidant effects of this compound, primarily focusing on its influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) and Mitogen-activated protein kinase (MAPK) signaling pathways.

Core Mechanisms of Action Against Oxidative Stress

This compound combats oxidative stress through a multi-pronged approach that involves direct scavenging of reactive oxygen species and, more significantly, the modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging Activity

While direct scavenging is a component of its antioxidant profile, the primary therapeutic efficacy of this compound is attributed to its influence on cellular signaling pathways that regulate the expression of antioxidant enzymes.

Upregulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a cornerstone of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducing agents like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding event initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3]

This compound has been shown to promote the nuclear translocation of Nrf2, leading to the enhanced expression of these critical antioxidant enzymes.[2][4] This upregulation fortifies the cell's capacity to neutralize ROS and mitigate oxidative damage.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play complex roles in cellular responses to stress. Dysregulation of MAPK signaling is often implicated in oxidative stress-induced apoptosis and inflammation.[5] Studies have indicated that this compound can modulate the phosphorylation status of key MAPK proteins, often inhibiting the pro-apoptotic and pro-inflammatory arms of this pathway, thereby contributing to its protective effects against oxidative stress.[6]

Quantitative Data on the Antioxidant Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating oxidative stress.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers

Cell LineStressorLeonurine HCl ConcentrationEffect on ROS ProductionEffect on MDA LevelsReference
HUVECsH₂O₂2.5, 5, 10 µMDose-dependent decreaseDose-dependent decrease[7]
PC12 cellsOGD50, 100, 200 µg/mLDose-dependent decreaseDose-dependent decrease[1][8]
Human ESCsH₂O₂25, 50 µMSignificant reductionNot Reported[1]

Table 2: In Vitro Effects of this compound on Antioxidant Enzyme Activity

Cell LineStressorLeonurine HCl ConcentrationEffect on SOD ActivityEffect on CAT ActivityEffect on GPx ActivityReference
HUVECsH₂O₂2.5, 5, 10 µMDose-dependent increaseNot ReportedNot Reported[7]
PC12 cellsOGD100, 200 µg/mLSignificant increaseNot ReportedNot Reported[8]
BEAS-2B cellsLPS40 µg/mLSignificant increaseNot ReportedNot Reported[5]

Table 3: In Vivo Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes in a Rat Model of Ischemic Stroke

Treatment GroupDoseBrain MDA LevelsBrain SOD ActivityBrain CAT ActivityBrain GPx ActivityReference
Ischemia Model-IncreasedDecreasedDecreasedDecreased[1][8]
Leonurine HCl10 mg/kgDecreasedIncreasedIncreasedIncreased[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on oxidative stress pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[9][10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations for a specified duration, followed by induction of oxidative stress with a stressor (e.g., H₂O₂ or LPS). Include appropriate control groups (untreated, stressor only).

  • Staining: Remove the treatment medium and wash the cells once with serum-free medium. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with phosphate-buffered saline (PBS).

  • Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Malondialdehyde (MDA) Assay

Principle: MDA is a product of lipid peroxidation and serves as a marker of oxidative damage. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.[12][13]

Protocol:

  • Sample Preparation: Homogenize cells or tissues in lysis buffer on ice. Centrifuge the homogenate to collect the supernatant.

  • Reaction: To 100 µL of the sample supernatant, add 200 µL of the TBA reagent (containing thiobarbituric acid and an acidic solution).

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions. The rate of reduction is linearly related to the xanthine (B1682287) oxidase (XO) activity, and is inhibited by SOD. Therefore, the inhibition of the WST-1 reduction by SOD can be used to determine SOD activity.[14][15]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.

  • Reaction Mixture: Prepare a reaction mixture containing WST-1, xanthine, and the sample.

  • Initiation: Initiate the reaction by adding xanthine oxidase.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The SOD activity is calculated based on the percentage of inhibition of the formazan dye formation. One unit of SOD is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

Catalase (CAT) Activity Assay

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The assay measures the residual H₂O₂ after incubation with the sample. The remaining H₂O₂ reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to produce a colored product. The decrease in H₂O₂ concentration, and thus the color intensity, is proportional to the catalase activity.[16]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction: Add the sample to a solution containing a known concentration of H₂O₂.

  • Incubation: Incubate for a specific time to allow the catalase in the sample to decompose the H₂O₂.

  • Stop Reaction & Color Development: Add a stop solution to terminate the enzymatic reaction, followed by the addition of the chromogenic substrate and HRP.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 520 nm).

  • Calculation: Calculate the CAT activity based on the decrease in absorbance compared to a control without the enzyme.

Glutathione Peroxidase (GPx) Activity Assay

Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, by oxidizing reduced glutathione (GSH) to its oxidized form (GSSG). The activity of GPx is measured indirectly by a coupled reaction with glutathione reductase (GR), which reduces GSSG back to GSH using NADPH as a cofactor. The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm, which is proportional to the GPx activity.[17][18][19]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: Prepare a reaction mixture containing GSH, glutathione reductase, and NADPH.

  • Initiation: Add the sample and a substrate (e.g., tert-butyl hydroperoxide) to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the GPx activity from the rate of NADPH consumption.

Western Blot Analysis for Nrf2, HO-1, and MAPK Pathway Proteins

Principle: Western blotting is used to detect the expression levels of specific proteins. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Nrf2, HO-1, phospho-p38, phospho-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.[20][21]

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, p38, phospho-p38, ERK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_stress Oxidative Stress cluster_lh Therapeutic Intervention cluster_nrf2 Nrf2/HO-1 Pathway cluster_mapk MAPK Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, LPS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates MAPK p38, ERK Oxidative_Stress->MAPK Activates Leonurine_HCl This compound Nrf2_cyto Nrf2 (Cytoplasm) Leonurine_HCl->Nrf2_cyto Promotes Dissociation Leonurine_HCl->MAPK Inhibits Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Antioxidant_Genes->Oxidative_Stress Inhibits Apoptosis_Inflammation Apoptosis & Inflammation MAPK->Apoptosis_Inflammation Promotes

Caption: this compound's mechanism of action on oxidative stress pathways.

G Start Cell Culture Treatment Treatment with Leonurine HCl & Oxidative Stressor Start->Treatment ROS_Assay ROS Measurement (DCFH-DA) Treatment->ROS_Assay Biochemical_Assays Biochemical Assays (MDA, SOD, CAT, GPx) Treatment->Biochemical_Assays Western_Blot Western Blot (Nrf2, HO-1, MAPK) Treatment->Western_Blot Data_Analysis Data Analysis ROS_Assay->Data_Analysis Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing this compound's antioxidant effects.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for combating diseases rooted in oxidative stress. Its ability to not only scavenge free radicals but also to potently activate the Nrf2/HO-1 antioxidant defense pathway and modulate MAPK signaling provides a robust and multi-faceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable natural compound. Future research should focus on clinical trials to validate these preclinical findings and to explore the full therapeutic scope of this compound in human diseases.

References

The Ethnobotanical and Pharmacological Landscape of Leonurine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine (B1674737), a pseudoalkaloid derived from plants of the Leonurus genus, has a rich history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM) and European herbalism. Its hydrochloride salt, leonurine hydrochloride, is a stable form that facilitates its study and potential therapeutic application. This technical guide provides an in-depth exploration of the ethnobotanical background of leonurine, detailing its traditional uses, the plant sources from which it is derived, and its phytochemical context. Furthermore, this guide presents a comprehensive overview of the modern pharmacological understanding of this compound, including detailed experimental protocols for its extraction, isolation, and analysis. Key signaling pathways through which leonurine exerts its effects are elucidated and visualized. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compelling natural product.

Ethnobotanical Background

Traditional Uses

The genus Leonurus, commonly known as motherwort, holds a significant place in traditional herbal medicine across various cultures. In Traditional Chinese Medicine, the aerial parts of Leonurus japonicus (Yi Mu Cao) have been used for centuries to treat gynecological and obstetric conditions.[1][2][3] Its applications include regulating menstruation, alleviating menstrual pain (dysmenorrhea), treating absence of menstruation (amenorrhea), and managing postpartum complications such as bleeding and abdominal pain.[1][2][4] The name "Yi Mu Cao" itself translates to "benefit mother herb," highlighting its primary traditional use.[3] Beyond gynecology, it has also been employed to promote blood circulation, remove blood stasis, and for its diuretic properties.[4][5]

In European traditional medicine, Leonurus cardiaca has been utilized for its nervine and cardiovascular effects.[6][7] It was traditionally used to treat heart palpitations, particularly those associated with anxiety and stress, as well as other heart conditions.[6][7][8][9] The species name cardiaca reflects this historical association with heart health.[10] Additionally, it was used to support uterine health, regulate menstrual cycles, and ease menopausal symptoms.[6][8][9]

Source Plants

Leonurine and its hydrochloride salt are primarily isolated from plants belonging to the Leonurus genus within the Lamiaceae (mint) family. The most notable species are:

  • Leonurus japonicus Houtt.: Also known as Chinese motherwort or Oriental motherwort, this is a major source of leonurine and is extensively documented in the Pharmacopoeia of the People's Republic of China.[2][3]

  • Leonurus cardiaca L.: Commonly known as motherwort, this species is native to Europe and Central Asia and has been naturalized in North America.[10][11] While traditionally used for similar purposes, some studies suggest its leonurine content may be lower or even undetectable compared to L. japonicus.

  • Leonotis leonurus (L.) R.Br.: Known as lion's tail or wild dagga, this South African plant is another source from which leonurine has been isolated.[12][13]

Phytochemistry

Leonurine and its Hydrochloride Salt

Leonurine (C₁₄H₂₁N₃O₅) is a guanidino-containing pseudoalkaloid.[14][15] It is often studied in its hydrochloride salt form (this compound) for improved stability and solubility.

Co-occurring Bioactive Compounds

The medicinal effects of Leonurus species are not solely attributed to leonurine. These plants contain a diverse array of other bioactive compounds that may contribute to their therapeutic properties through synergistic or independent actions.

Compound ClassExamplesPlant Source(s)
Alkaloids Stachydrine, LeonurinineL. japonicus, L. cardiaca
Diterpenoids Leocardin, LeosibiricinL. cardiaca
Flavonoids Rutin, Quercetin, Hyperoside, ApigeninL. japonicus, L. cardiaca
Phenolic Acids Caffeic acid, Chlorogenic acid, Ferulic acidL. cardiaca
Iridoid Glycosides Ajugoside, HarpagideL. cardiaca
Triterpenes Ursolic acidL. cardiaca

Quantitative Data

The concentration of leonurine can vary significantly depending on the plant species, geographical location, and cultivation conditions.

Plant SpeciesPartLeonurine Content (% w/w)Reference
Leonurus japonicusAerial parts0.001 - 0.049%[14]
Leonurus japonicus (domestic cultivation)Aerial parts≥ 0.1%[14]
Fresh Leonurus-0.02 - 0.12%[8]
Leonurus sibiricusAerial parts (ethanolic extract)0.79 - 4.23 mg/g (average 2.38 ± 1.10 mg/g)[16]
Leonurus cardiacaAerial partsUndetectable in some samples[14]
Leonurus japonicusFruits (seeds)Undetectable[14]

Experimental Protocols

Extraction and Isolation of Leonurine

Protocol 1: Acidic Methanol (B129727) Extraction and Column Chromatography

This protocol is based on early methods of leonurine isolation.

  • Extraction:

    • Comminute dried plant material or use fresh leaves of Leonurus japonicus.

    • Extract the plant material with a 1% HCl in methanol solution at a low temperature using a rotary evaporator.

    • Perform sequential extractions with hydrochloric acid, diethyl ether, and ethanol.

    • The final extraction is with acid methanol.

  • Purification:

    • Subject the crude extract to column chromatography using an alumina (B75360) stationary phase.

    • Further purify the collected fractions using a Sephadex G-25 column.

    • This method has been reported to yield approximately 50 mg of dried leonurine per kg of plant material.[8]

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

This protocol offers a more efficient method for isolating leonurine.

  • Sample Preparation:

    • Prepare a crude extract from the n-butanol fraction of Leonurus japonicus.

  • HSCCC Separation:

    • Use a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v).

    • The lower phase serves as the mobile phase, and the upper phase is the stationary phase.

    • Set the rotation speed to 850 r/min and the flow rate to 2.2 mL/min.

    • Monitor the eluate at 277 nm.

  • Yield:

    • This method has been shown to yield 68 mg of leonurine with a purity of approximately 96.2% from 2.48 g of crude extract in a single injection.[17]

Analytical Methods

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is suitable for the quantitative analysis of leonurine in plant extracts.

  • Chromatographic System: Reversed-phase HPLC (RP-HPLC) with a specialized octadecyl-bonded stationary phase with hydrophilic endcapping.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, with the aqueous phase adjusted to pH 2.5 using phosphoric acid.

  • Detection: Diode-array detector (DAD) at 277 nm.

  • Linear Range: 2.5-12.5 µg/mL.

  • Limit of Detection (LOD): Below 0.5 µg/mL.[14]

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

This protocol is designed for the sensitive detection of leonurine in biological matrices like rat plasma.

  • Sample Preparation: Protein precipitation from plasma samples using perchloric acid.

  • Chromatography: Agilent Zorbax SB-C₁₈ column (150 × 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile-ammonium acetate (B1210297) buffer (10 mM, pH 4.0; 25:75, v/v) at a flow rate of 0.2 mL/min.

  • Mass Spectrometry: Tandem mass spectrometry in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Leonurine: m/z 312.3 → 181.1

    • Internal Standard (n-benzoyl-l-arginine ethyl ester): m/z 307.2 → 104.6

  • Lower Limit of Quantitation (LLOQ): 4 ng/mL.[9]

In Vitro and In Vivo Assays

Protocol 5: In Vitro Chondrocyte Inflammation Model

This protocol assesses the anti-inflammatory and anti-catabolic effects of leonurine in an osteoarthritis model.

  • Cell Culture: Culture primary rat chondrocytes.

  • Treatment: Pre-treat chondrocytes with leonurine (e.g., 5, 10, and 20 µM) for 3 hours.

  • Induction of Inflammation: Stimulate the cells with interleukin-1β (IL-1β) (e.g., 10 ng/mL) for 24 hours (for gene/protein expression) or 30 minutes (for signaling pathway analysis).

  • Endpoints:

    • Measure the expression of matrix metalloproteinases (MMP-1, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5) using qPCR and Western blotting.

    • Assess apoptosis by measuring the Bax/Bcl-2 ratio and caspase-3 activity.

    • Analyze the phosphorylation status of proteins in the MAPK and NF-κB pathways via Western blotting.[11]

Protocol 6: In Vivo Acute Myocardial Ischemia Model

This protocol evaluates the cardioprotective effects of leonurine.

  • Animal Model: Use a rat model of acute myocardial ischemia, which can be induced by methods such as coronary artery ligation.

  • Treatment: Administer this compound to the rats.

  • Endpoints:

    • Assess cardiac function using echocardiography.

    • Perform histological analysis of the heart tissue to evaluate infarct size and fibrosis.

    • Conduct metabolomics analysis of cardiac and hepatic tissues to identify metabolic pathways affected by leonurine treatment.

    • Analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax) and signaling pathways (e.g., PI3K/Akt).[18]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Leonurine has been shown to inhibit the activation of this pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downregulation of pro-inflammatory gene expression.[11]

NF_kB_Pathway cluster_0 This compound cluster_1 Cytoplasm cluster_2 Nucleus Leonurine Leonurine Hydrochloride IKK IKK Leonurine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50 p65/p50 p65_p50_n p65/p50 (Active) p65_p50->p65_p50_n Translocation p65_p50_IkBa->p65_p50 Degradation of IκBα DNA DNA p65_p50_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription PI3K_Akt_Pathway cluster_0 This compound cluster_1 Cellular Response Leonurine Leonurine Hydrochloride PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates Cell_Survival Cell Survival & Angiogenesis eNOS->Cell_Survival Promotes Experimental_Workflow start Cell Culture treatment Leonurine Treatment & Stimulus (e.g., IL-1β) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Leonurine hydrochloride's interaction with specific cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Signaling Interactions of Leonurine (B1674737) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine hydrochloride (LH), a potent alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of this compound with key cellular signaling pathways. It consolidates findings from numerous studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of this compound as a potential therapeutic agent for a variety of pathologies, including cardiovascular diseases, neuroinflammation, cancer, and osteoarthritis.[1][3][4]

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The primary pathways identified in the literature are detailed below.

Anti-Inflammatory Pathways

A significant body of research highlights the potent anti-inflammatory properties of this compound, primarily mediated through the inhibition of pro-inflammatory signaling cascades.

  • NF-κB Signaling Pathway: this compound consistently demonstrates an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][6][7][8][9] It has been shown to suppress the phosphorylation of IKKβ and the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][10] This mechanism is central to its therapeutic potential in conditions like osteoarthritis, myocarditis, mastitis, and neuroinflammation.[3][5][6][7]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical target. This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in various inflammatory models.[7][11] By downregulating MAPK signaling, it can reduce the expression of inflammatory mediators like iNOS and COX-2.[3][7]

  • NLRP3 Inflammasome Pathway: In the context of premature ovarian insufficiency, this compound has been shown to protect against pyroptosis by regulating the NLRP3/GSDMD pathway, thereby reducing the release of IL-1β and IL-18.[10][12]

Pro-Survival and Cytoprotective Pathways

This compound exhibits significant cytoprotective effects, particularly in cardiovascular and neurological systems, by activating pro-survival signaling pathways.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a key mediator of cell survival and anti-apoptosis. This compound has been shown to activate this pathway, leading to the increased phosphorylation of PI3K and Akt.[3][13][14][15] This activation subsequently modulates the expression of apoptotic regulators, increasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while decreasing the expression of pro-apoptotic proteins such as Bax and Fas.[3][13][14] This mechanism is crucial for its cardioprotective effects in myocardial infarction.[3][14]

  • Nrf2 Pathway: this compound has been demonstrated to exert neuroprotective effects against ischemic stroke by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16] Activation of Nrf2 leads to the upregulation of antioxidant enzymes such as SOD, CAT, and GSH, thereby mitigating oxidative stress.[16]

Anti-Fibrotic Pathways

The anti-fibrotic activity of this compound is primarily associated with its ability to interfere with pro-fibrotic signaling.

  • TGF-β/Smad Signaling Pathway: In models of renal and cardiac fibrosis, this compound has been shown to suppress the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[9][17][18][19] It inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β, thereby reducing the expression of fibrotic markers like α-SMA, collagen I, and fibronectin.[9][17][18]

Anti-Cancer Pathways

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

  • Mitochondria-Dependent Apoptosis Pathway: In human non-small cell lung cancer (NSCLC) H292 cells, this compound induces apoptosis through a mitochondria-dependent pathway.[20][21] This involves the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[20][21]

  • p38 MAPK and Akt in Cancer: Concurrently with inducing apoptosis, this compound has been shown to increase the phosphorylation of p38 MAPK while decreasing the phosphorylation of the pro-survival kinase Akt in H292 cells.[20][21]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell LineTreatment ConditionParameterResultReference
H292 (NSCLC)10, 25, 50 µmol/L LH for 24hApoptotic RatioIncreased from 4.9% to 11.5%, 19.3%, and 61.3% respectively[20]
H292 (NSCLC)10, 25, 50 µmol/L LH for 6, 12, 24, 48, 72hCell ViabilitySignificant inhibition in a time- and dose-dependent manner[20]

Table 2: Effects of this compound on Protein Expression and Phosphorylation

Model SystemTreatment ConditionPathway ComponentChange in Expression/PhosphorylationReference
Rat Model of MI15 mg/kg/day LH for 28 daysp-PI3K, p-Akt, p-GSK3β, Bcl-2Significantly increased[14]
Rat Model of MI15 mg/kg/day LH for 28 daysCaspase-3, Cleaved Caspase-3, BaxSignificantly decreased[14]
H292 Cells10, 25, 50 µmol/L LH for 6hp-p38Significantly increased in a dose-dependent manner[20]
H292 Cells10, 25, 50 µmol/L LH for 6hp-AktSignificantly decreased in a dose-dependent manner[20]
TNF-α-induced Rat ChondrocytesNot specifiedMMP-1, MMP-3, MMP-13, IL-6, ADAMTS-5Significantly suppressed[5]
Isoprenaline-induced Cardiac Fibrosis in RatsNot specifiedPyroptosis and fibrosis-related proteinsInhibited[17][18]
UUO MiceNot specifiedPhosphorylation of Smad3 and NF-κBSuppressed/Blocked[9]

Table 3: Effects of this compound on Inflammatory Cytokines and Oxidative Stress Markers

Model SystemTreatment ConditionMarkerEffectReference
LPS-induced Mouse MastitisNot specifiedTNF-α, IL-6Downregulated[7]
LPS-induced Mouse MastitisNot specifiedIL-10Upregulated[7]
CMS-induced Depression Model in Mice60 mg/kg LHIL-1β, IL-6, TNF-αSignificantly inhibited[6]
OGD-induced PC12 CellsNot specifiedROS, MDADecreased[22][23]
OGD-induced PC12 CellsNot specifiedSOD, GSHIncreased[22][23]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines: H292 (human non-small cell lung cancer), rat chondrocytes, PC12 cells.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or PBS) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified durations.

Western Blotting
  • Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt, anti-Bax, anti-NF-κB p65) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software (e.g., ImageJ).

Real-Time PCR (RT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent. The concentration and purity of RNA are determined using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for different time points.

  • MTT Incubation: After treatment, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Animal Models
  • Myocardial Infarction (MI) Model: MI is induced in rats by ligating the left anterior descending (LAD) coronary artery. This compound is administered orally (e.g., by gavage) daily. Cardiac function is assessed by echocardiography, and infarct size is determined by histological staining (e.g., Masson's trichrome).[14]

  • Osteoarthritis (OA) Model: OA is induced in rats through anterior cruciate ligament transection (ACLT). This compound is administered, for example, via intra-articular injection. Cartilage degeneration is assessed by histological evaluation.[5][24]

  • Chronic Mild Stress (CMS) Model: Mice are subjected to a variety of mild, unpredictable stressors over several weeks to induce depressive-like behaviors. This compound is administered, and its effects are evaluated using behavioral tests and analysis of neurotransmitter levels.[6]

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Inhibition of NF-κB and MAPK Inflammatory Pathways

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor TLR4 stimulus->receptor lh Leonurine Hydrochloride p38 p38 lh->p38 jnk JNK lh->jnk erk ERK lh->erk ikk IKKβ lh->ikk receptor->p38 Activates receptor->jnk Activates receptor->erk Activates receptor->ikk Activates mapk_pathway MAPK Pathway cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p38->cytokines Induces Transcription jnk->cytokines Induces Transcription erk->cytokines Induces Transcription nfkb_pathway NF-κB Pathway ikb IκBα ikk->ikb Phosphorylates (degradation) nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_nuc NF-κB (Nuclear) nfkb->nfkb_nuc Translocates nfkb_nuc->cytokines Induces Transcription

Caption: this compound's inhibition of inflammatory signaling.

Activation of the PI3K/Akt Pro-Survival Pathway

G lh Leonurine Hydrochloride receptor Growth Factor Receptor lh->receptor Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) akt->bcl2 Promotes bax Bax / Fas (Pro-apoptotic) akt->bax Inhibits apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: this compound's activation of PI3K/Akt survival signaling.

Inhibition of the TGF-β/Smad Fibrosis Pathway

G tgfb TGF-β receptor TGF-β Receptor tgfb->receptor lh Leonurine Hydrochloride smad23 p-Smad2/3 lh->smad23 Inhibits receptor->smad23 Phosphorylates smad_complex Smad Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex fibrosis_genes Fibrotic Genes (α-SMA, Collagen, Fibronectin) smad_complex->fibrosis_genes Induces Transcription fibrosis Fibrosis fibrosis_genes->fibrosis

Caption: this compound's inhibition of TGF-β/Smad fibrotic signaling.

Conclusion and Future Directions

This compound is a promising multi-target agent with well-documented interactions with key cellular signaling pathways involved in inflammation, cell survival, fibrosis, and cancer. The evidence strongly supports its therapeutic potential across a range of diseases. Future research should focus on elucidating the upstream receptors and direct molecular targets of this compound to fully understand its mechanism of action. Furthermore, well-designed clinical trials are necessary to translate these significant preclinical findings into effective therapies for human diseases. This guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing a roadmap for further investigation.

References

Leonurine Hydrochloride: A Technical Guide to its Discovery, Characterization, and Initial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine (B1674737), a unique alkaloid derived from the traditional Chinese medicine Motherwort (Leonurus japonicus), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, initial characterization, and synthesis of its hydrochloride salt. It details the compound's physicochemical properties, pharmacokinetic profile, and established mechanisms of action, with a focus on its influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, consolidating critical data and experimental protocols to facilitate further investigation into the therapeutic potential of Leonurine hydrochloride.

Discovery and Natural Origin

Leonurine was first isolated in 1930 from plants of the Leonurus genus, most notably Leonurus japonicus Houtt. (also known as Chinese Motherwort or Yìmǔcǎo) and other species of the Lamiaceae family.[1][2][3] Traditionally, Leonurus japonicus has been used for centuries in Chinese medicine to treat a variety of conditions, particularly gynecological disorders such as menstrual irregularities and postpartum issues, owing to its effects on promoting blood circulation.[2][4]

The initial modern extraction and characterization of Leonurine were significantly advanced in the 1970s. A key early method involved the extraction from dried plant material using an acidic methanol (B129727) solution, followed by purification using alumina (B75360) and Sephadex G-25 column chromatography.[2] These pioneering studies laid the groundwork for the subsequent synthesis and pharmacological investigation of Leonurine and its hydrochloride salt.

Physicochemical Properties

This compound is a white to beige crystalline powder.[1][5] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₂ClN₃O₅[]
Molecular Weight 347.796 g/mol []
Melting Point 238 °C[5][7]
pKa 7.9 in water[8]
Solubility Soluble in DMSO (≥31.1 mg/mL), methanol, and ethanol (B145695).[5][9][10]
Appearance White to beige crystalline powder[1][5]
Purity Commercially available at ≥98% (HPLC)[1]
Storage 2-8°C in an inert atmosphere, desiccated.[1][5]

Synthesis of this compound

The first high-yield chemical synthesis of Leonurine was developed in 1979, providing a crucial pathway for its production independent of natural extraction.[2] This method involves the condensation of syringic acid and 4-guanidino-1-butanol (B1231319). A detailed protocol based on this and subsequent refined methodologies is provided below.

Experimental Protocol for Chemical Synthesis

This protocol outlines a general procedure for the synthesis of Leonurine, which can then be converted to its hydrochloride salt.

Materials:

  • Syringic acid

  • 4-Amino-1-butanol (B41920)

  • S-methyl-isothiourea hemisulfate salt or similar guanidinylating agent

  • Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, methanol)

Procedure:

  • Guanidination of 4-Amino-1-butanol:

    • React 4-amino-1-butanol with a guanidinylating agent such as S-methyl-isothiourea hemisulfate salt in an appropriate solvent. This reaction introduces the guanidino group to the amino alcohol, forming 4-guanidino-1-butanol.

    • The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.

    • The product, 4-guanidino-1-butanol, can be isolated and purified, often as a hydrochloride salt.

  • Condensation Reaction:

    • Dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in a suitable solvent, such as DMF or a mixture of HMPA and ether.

    • Add a coupling agent, such as DCC or EDC, to the solution to facilitate the esterification between the carboxylic acid of syringic acid and the hydroxyl group of 4-guanidino-1-butanol.

    • The reaction is typically carried out at room temperature for an extended period (e.g., 48-72 hours) to ensure complete conversion.

  • Work-up and Purification:

    • After the reaction is complete, the precipitated urea (B33335) byproduct (from DCC) is removed by filtration.

    • The filtrate is then subjected to an aqueous work-up. The pH is adjusted with a base, such as sodium bicarbonate, to precipitate the crude Leonurine.

    • The crude product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure Leonurine.

  • Formation of the Hydrochloride Salt:

    • The purified Leonurine free base is dissolved in an appropriate solvent (e.g., ethanol).

    • A solution of hydrochloric acid in a suitable solvent (e.g., ethanolic HCl) is added dropwise with stirring.

    • The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Condensation and Salt Formation Syringic_Acid Syringic Acid Condensation Condensation Reaction (DCC or EDC) Syringic_Acid->Condensation Aminobutanol 4-Amino-1-butanol Guanidino_Butanol 4-Guanidino-1-butanol Aminobutanol->Guanidino_Butanol Guanidination Guanidinylating_Agent Guanidinylating Agent Guanidinylating_Agent->Guanidino_Butanol Guanidino_Butanol->Condensation Leonurine_Base Leonurine (Free Base) Condensation->Leonurine_Base Esterification HCl_Addition Addition of HCl Leonurine_Base->HCl_Addition Leonurine_HCl This compound HCl_Addition->Leonurine_HCl Salt Formation

Caption: General synthesis workflow for this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of Leonurine have been primarily studied in rodent models. These studies indicate rapid distribution and elimination. A summary of key pharmacokinetic parameters is presented below.

ParameterValue (in rats)Reference(s)
Half-life (t½) 1.72 - 6.32 hours[11][12]
Volume of Distribution (Vd) 24.73 L/kg[11]
Oral Bioavailability 2.21 - 13.8%[11][12][13]
Plasma Protein Binding < 80%[11]
Metabolism Primarily via CYP2D6, CYP1A2, and CYP3A4 (Phase I) and UGT1A1 (Phase II).[2][14]
Elimination Subject to high first-pass elimination.[11]

Pharmacological Activity and Mechanism of Action

This compound exhibits a broad range of pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[2][15] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Quantitative Pharmacological Data

| Activity | Model System | Effective Concentration / Dose | Reference(s) | |---|---|---| | Vasorelaxation | Phenylephrine-pretreated rat aortic rings | IC₅₀: 85.9 - 86.4 µM |[] | | Inhibition of CYP2D6 | In vitro | IC₅₀: 15.13 µM |[2][11][14] | | Inhibition of CYP1A2 | In vitro | IC₅₀: 18.05 µM |[2][11][14] | | Inhibition of CYP3A4 | In vitro | IC₅₀: 20.09 µM (non-competitive) |[2][11][14] | | Anti-apoptotic (Cardiomyocytes) | Rat model of myocardial infarction | 15 mg/kg/day (oral) |[10][16] | | Anti-inflammatory (Osteoarthritis) | IL-1β-induced rat chondrocytes | 5, 10, and 20 µM |[17] | | Neuroprotection | Hypoxia-induced PC12 cells | Effective at various concentrations |[8] | | Anti-cancer (Lung Cancer) | H292 cells | 10, 25, and 50 µM (induces apoptosis) | |

Key Signaling Pathways

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][11][17] In inflammatory conditions, this compound can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix-degrading enzymes like MMP-1, MMP-3, and MMP-13.[11][17]

G Inhibition of NF-κB Pathway by Leonurine HCl cluster_0 Upstream Stimulus cluster_1 Cytoplasmic Events cluster_2 Nuclear Events Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_active NF-κB (p65/p50) (Active) IKK->NFkappaB_active Leads to activation NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive Inhibits Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, MMPs) Nucleus->Gene_Expression Promotes Leonurine_HCl Leonurine HCl Leonurine_HCl->IKK Inhibits Leonurine_HCl->NFkappaB_active Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by Leonurine HCl.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is crucial for cell survival and proliferation. Leonurine has been demonstrated to activate this pathway in certain contexts, contributing to its protective effects.[4][16] For instance, in models of myocardial infarction, Leonurine promotes the phosphorylation of PI3K and Akt, which in turn phosphorylates and inactivates downstream targets like glycogen (B147801) synthase kinase-3β (GSK3β).[4][16] This cascade leads to an increase in the expression of anti-apoptotic proteins such as Bcl-2 and a decrease in pro-apoptotic proteins like Bax, ultimately protecting cells from apoptosis.[16]

G Activation of PI3K/Akt Pathway by Leonurine HCl cluster_0 Upstream Regulation cluster_1 Core Pathway cluster_2 Downstream Effects Leonurine_HCl Leonurine HCl PI3K PI3K Leonurine_HCl->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) GSK3b GSK3β Akt->GSK3b Phosphorylates (Inhibits) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) GSK3b->Bax Promotes Cell_Survival Cell Survival Bcl2->Cell_Survival Bax->Cell_Survival Inhibits

Caption: Activation of the PI3K/Akt signaling pathway by Leonurine HCl.

Conclusion and Future Directions

This compound is a promising natural product-derived compound with a well-documented history of traditional use and a growing body of scientific evidence supporting its multifaceted pharmacological activities. Its initial characterization has revealed significant potential in the treatment of cardiovascular and inflammatory diseases. The established synthetic routes provide a reliable source for further research and development.

Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles in humans, as well as exploring its therapeutic efficacy in various disease models through well-designed clinical trials. Further structure-activity relationship studies may also lead to the development of novel analogs with enhanced potency and improved pharmacokinetic properties. This comprehensive guide serves as a foundational resource to aid in these future endeavors.

References

Leonurine Hydrochloride: A Technical Guide to its Therapeutic Potential in Gynecological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Leonurine (B1674737), an alkaloid uniquely found in the plant Leonurus japonicus (Chinese Motherwort), has been a cornerstone of traditional medicine for treating gynecological conditions for centuries.[1][2][3] Its synthesized and more stable form, Leonurine hydrochloride (LH), is now the subject of rigorous scientific investigation, revealing a multi-faceted pharmacological profile with significant potential for modern therapeutics. This document provides a technical overview of the current research on this compound, focusing on its mechanisms of action, preclinical evidence in various gynecological disorders, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development. The evidence suggests LH exerts its effects through anti-inflammatory, antioxidant, anti-apoptotic, and hormone-regulating activities, positioning it as a promising candidate for treating conditions like Polycystic Ovary Syndrome (PCOS), endometritis, adenomyosis, and dysmenorrhea.[4][5][6][7]

Introduction

Leonurus japonicus, or Motherwort, is traditionally used for promoting blood circulation and regulating menstruation.[3][8] The primary active alkaloid, leonurine, has been isolated and synthesized as this compound (LH) to improve its stability and facilitate research.[5] Pharmacological studies have confirmed that LH possesses a wide array of biological activities, including uterotonic, anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects.[9][10] This guide synthesizes the preclinical data, focusing on the molecular mechanisms and experimental evidence that underpin the therapeutic potential of LH in a range of gynecological disorders.

Pharmacokinetics of this compound

The clinical viability of any therapeutic agent is dependent on its pharmacokinetic profile. Studies in animal models have characterized the absorption, distribution, metabolism, and elimination of leonurine. A notable challenge is its low oral bioavailability, which may be attributed to a significant first-pass elimination effect.[9][11]

ParameterSpeciesAdministrationDoseValueCitation
Cmax RatIntravenous1 mg/kg464.8 ± 100.6 ng/mL[12]
RatIntravenous5 mg/kg1766.3 ± 283.6 ng/mL[12]
RatIntravenous10 mg/kg4448.8 ± 1172.2 ng/mL[12]
t1/2 (Half-life) RatIntravenous1, 5, 10 mg/kg1.81 ± 0.66 h, 1.78 ± 0.44 h, 2.24 ± 0.84 h[12]
RatN/AN/A~6.32 h (elimination)[12]
AUC0-6h RatIntravenous1, 5, 10 mg/kg647.5 ± 150.2, 3194.3 ± 436.0, 7370.0 ± 1058.1 ng/(mL/h)[12]
Oral Bioavailability MouseOralN/A2.21%[11]
RatOralN/A13.8%[12]

Potential Therapeutic Applications in Gynecological Disorders

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. LH has shown significant promise in preclinical PCOS models.

Mechanism of Action: LH appears to address multiple facets of PCOS pathology. In a dehydroepiandrosterone (B1670201) (DHEA)-induced mouse model, LH treatment improved irregular estrous cycles, reversed elevated serum testosterone (B1683101) (T) and luteinizing hormone (LH) levels, and reduced the abnormally high LH/FSH ratio.[4][13] It also improved ovarian morphology by reducing the number of cystic follicles.[4] Transcriptome analysis revealed that LH's effects may be mediated through the cAMP signaling pathway, calcium signaling pathway, and pathways involved in ovarian steroidogenesis.[4][13] Furthermore, recent studies suggest LH can protect ovarian granulosa cells from ferroptosis—a form of regulated cell death—by modulating the SLC7A11/GPX4 axis.[14]

Quantitative Data from DHEA-Induced PCOS Mouse Model:

ParameterModel GroupLeonurine-Treated GroupEffect of LeonurineCitation
Testosterone (T) Significantly IncreasedRestored to Normal LevelsDecrease[4][13]
Luteinizing Hormone (LH) Significantly IncreasedRestored to Normal LevelsDecrease[4][13]
Follicle-Stimulating Hormone (FSH) Significantly DecreasedRestored to Normal LevelsIncrease[4]
LH/FSH Ratio Significantly IncreasedRestored to Normal LevelsDecrease[4][13]

Experimental Protocol: DHEA-Induced PCOS Mouse Model Female mice are injected with dehydroepiandrosterone (DHEA) to induce a PCOS-like state, characterized by hormonal and ovarian abnormalities. Following model establishment, a treatment group receives this compound daily via oral gavage. Control groups receive either a vehicle or no treatment. Over the treatment period, vaginal smears are collected to monitor the estrous cycle. At the end of the experiment, serum is collected for hormone analysis (T, LH, FSH) using ELISA, and ovaries are harvested for histological examination to assess follicular development and morphology.[4][13]

PCOS_Pathway cluster_0 This compound Action cluster_1 Cellular Effects in Granulosa Cells cluster_2 Physiological Outcomes LH Leonurine HCl SLC7A11 ↑ SLC7A11/GPX4 Axis LH->SLC7A11 cAMP Modulates cAMP Signaling Pathway LH->cAMP Ferroptosis ↓ Granulosa Cell Ferroptosis SLC7A11->Ferroptosis Steroidogenesis Regulates Ovarian Steroidogenesis cAMP->Steroidogenesis Ovary ↓ Cystic Follicles Improved Ovulation Ferroptosis->Ovary Hormones ↓ Testosterone (T) ↓ Luteinizing Hormone (LH) ↑ FSH Steroidogenesis->Hormones Hormones->Ovary

Caption: Leonurine HCl's mechanism in PCOS.
Endometritis and Endometriosis

Endometritis, the inflammation of the endometrium, can lead to infertility. Leonurine has demonstrated potent anti-inflammatory effects in models of this condition.

Mechanism of Action: In studies using lipopolysaccharide (LPS) to induce endometritis in mice and bovine endometrial epithelial cells, leonurine treatment significantly alleviated uterine injury.[6] It achieved this by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). The underlying mechanism involves the suppression of the Toll-like receptor 4 (TLR4) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6] Alkaloids from Motherwort, including leonurine, have also been shown to regulate the PI3K/AKT/NF-κB pathway to reduce inflammation.[15]

Experimental Protocol: LPS-Induced Endometritis Mouse Model Endometritis is induced in female mice through uterine infusion of lipopolysaccharide (LPS). A treatment group is administered leonurine (intraperitoneally or orally) prior to or after the LPS challenge. After a set period, uterine tissues are collected for histopathological analysis to assess inflammation and injury. Uterine tissue or endometrial cells are also processed for quantitative real-time PCR (qRT-PCR) and ELISA to measure the expression levels of inflammatory markers like TNF-α, IL-1β, and key signaling proteins like TLR4 and phosphorylated NF-κB p65.[6]

Endometritis_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription Inflammation Endometrial Inflammation & Injury Cytokines->Inflammation LH Leonurine HCl LH->TLR4 Inhibits LH->NFkB Inhibits

Caption: Leonurine HCl's anti-inflammatory action.
Adenomyosis and Dysmenorrhea

Adenomyosis is characterized by the presence of endometrial tissue within the myometrium, often causing severe pain (dysmenorrhea). Primary dysmenorrhea is menstrual pain without pelvic pathology, driven by uterine contractions and prostaglandins.

Mechanism of Action: Leonurine has demonstrated an ability to increase the frequency and tension of uterine contractions, an effect similar to oxytocin (B344502).[9] This uterotonic activity is beneficial in conditions like incomplete abortion, where it helps expel residual tissue and reduce bleeding.[16] In a mouse model of adenomyosis, leonurine attenuated hyperalgesia (increased sensitivity to pain).[7] This analgesic effect was associated with the downregulation of key proteins involved in inflammation and uterine contractility, including nuclear factor-κB phosphorylated-p65 (p-p65), cyclooxygenase-2 (COX-2), and the oxytocin receptor (OTR).[7] For primary dysmenorrhea, an aqueous decoction of Leonuri Herba was shown to reduce uterine contractions and pain in rats by regulating prostaglandin (B15479496) (PG) levels, specifically by decreasing the PGF₂α/PGE₂ ratio and downregulating PG receptor expression.[17]

Quantitative Data from Animal Models:

DisorderModelKey FindingEffect of LeonurineCitation
Incomplete Abortion RatBleeding Volume & DurationSignificantly Reduced[16]
RatUterine ContractionsFrequency & Tension Increased[16]
Adenomyosis Mousep-p65, COX-2, OTR ExpressionSignificantly Decreased[7]
Primary Dysmenorrhea RatWrithing Times (Pain Behavior)Significantly Reduced[17]
RatUterine PGF₂α/PGE₂ RatioSignificantly Decreased[17]

Experimental Protocol: Tamoxifen-Induced Adenomyosis Mouse Model Neonatal female mice are treated with tamoxifen (B1202) to induce adenomyosis. Once the condition is established (confirmed by histology), mice are divided into groups. Treatment groups receive low or high doses of leonurine. A positive control group might receive a standard treatment like valproic acid, and a control group receives a vehicle. The primary endpoint for pain is assessed using a hotplate test to measure hyperalgesia. After the treatment period, uterine tissues are collected for immunohistochemical analysis to quantify the expression of proteins like p-p65, COX-2, and OTR.[7]

Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow cluster_analysis Endpoint Analysis Examples start Animal Selection (e.g., Female Mice/Rats) model Disease Model Induction (e.g., DHEA, LPS, Tamoxifen) start->model grouping Random Grouping model->grouping treatment Intervention - Leonurine HCl (various doses) - Vehicle Control - Positive Control grouping->treatment analysis Endpoint Analysis treatment->analysis serum Serum Analysis (Hormones, Cytokines) analysis->serum histo Histopathology (Ovary, Uterus) analysis->histo protein Molecular Analysis (IHC, Western Blot) analysis->protein gene Gene Expression (qRT-PCR) analysis->gene

References

The Bioavailability of Leonurine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of Leonurine (B1674737) hydrochloride, a promising alkaloid compound isolated from Leonurus japonicus (Chinese motherwort).[1] With a growing body of research highlighting its potential therapeutic effects in cardiovascular and central nervous system diseases, a thorough understanding of its pharmacokinetic profile, particularly its bioavailability, is crucial for effective drug development.[2][3] This document synthesizes current scientific findings on the absorption, distribution, metabolism, and excretion (ADME) of Leonurine hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and development efforts.

Quantitative Pharmacokinetic Profile

The oral bioavailability of this compound is generally low, a critical factor for consideration in the development of oral dosage forms.[2][3][4] This low bioavailability is primarily attributed to a significant first-pass elimination effect.[5] The pharmacokinetic parameters of Leonurine have been characterized in several preclinical studies, with data summarized below for comparative analysis.

Pharmacokinetic Parameters of Leonurine in Rodents

The following tables present a summary of key pharmacokinetic parameters of Leonurine following oral and intravenous administration in rats and mice. These values have been compiled from various studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Leonurine in Rats After Oral Administration

Dosage (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC0-t (µg·mL⁻¹·h⁻¹)AUC0-∞ (µg·mL⁻¹·h⁻¹)Reference
500.510.953.641.561.78[6]
50-0.75---[5]

Table 2: Pharmacokinetic Parameters of Leonurine in Rats After Intravenous Administration

Dosage (mg/kg)Vc (L/kg)CL (mg/h/kg)K12 (h⁻¹)K21 (h⁻¹)Ke (h⁻¹)t1/2α (h)t1/2β (h)AUC (µg·h/mL)Reference
Not Specified0.353 ± 0.0230.451 ± 0.0747.787 ± 2.2100.887 ± 0.3291.276 ± 0.1820.074 ± 0.0206.32 ± 1.356.20 ± 0.47[7]
5------1.72-[5]

Table 3: Bioavailability of Leonurine in Mice with Different Formulations

FormulationAdministration RouteAbsolute Bioavailability (%)Reference
Aqueous SuspensionOral1.78[7][8]
O/O MicroemulsionOral10.95[7][8]
O/O MicroemulsionIntramuscular37.45[7][8]

Factors Influencing Bioavailability

Several factors contribute to the observed low oral bioavailability of this compound.

First-Pass Metabolism

Studies have indicated that Leonurine undergoes extensive first-pass metabolism, with a metabolic rate exceeding 90%.[5] The primary metabolites identified in rat plasma, urine, and bile include sulfate (B86663) conjugates, aldehyde conjugates, and products of ester bond hydrolysis.[5] The main cytochrome P450 (CYP) enzymes involved in Phase I metabolism are CYP1A2, CYP2D6, and CYP3A4.[5] Phase II metabolism is catalyzed by UGT1A1, leading to the formation of glucuronic acid conjugates.[5] Leonurine has been shown to competitively inhibit CYP1A2 and CYP2D6, and non-competitively inhibit CYP3A4, suggesting a potential for drug-drug interactions with substrates of these enzymes.[5][9]

Intestinal Absorption

The absorption of Leonurine in the gastrointestinal tract is a key determinant of its bioavailability. While specific transporters have not been fully elucidated, the involvement of efflux pumps like P-glycoprotein (P-gp) is suspected to limit its absorption.[5][10][11] P-gp, expressed on the apical membrane of intestinal epithelial cells, actively transports a wide range of substrates back into the intestinal lumen, thereby reducing their net absorption.[12]

Experimental Protocols

A comprehensive understanding of the methodologies employed in the pharmacokinetic evaluation of this compound is essential for the replication and extension of these studies.

In Vivo Pharmacokinetic Studies in Rats

A representative experimental workflow for determining the pharmacokinetic profile of Leonurine in rats is outlined below.

G cluster_0 Animal Preparation and Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis animal_prep Acclimatize Sprague-Dawley rats fasting Fast overnight with free access to water animal_prep->fasting dosing Administer this compound suspension orally (50 mg/kg) fasting->dosing blood_sampling Collect blood samples from the tail vein at specified time points dosing->blood_sampling plasma_prep Centrifuge blood to obtain plasma blood_sampling->plasma_prep storage Store plasma samples at -20°C until analysis plasma_prep->storage extraction Extract Leonurine and Internal Standard from plasma storage->extraction hplc_analysis Quantify Leonurine concentration using HPLC-UV or LC-MS/MS extraction->hplc_analysis pk_parameters Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) hplc_analysis->pk_parameters model_fitting Fit data to a pharmacokinetic model (e.g., two-compartment) pk_parameters->model_fitting

Figure 1. Workflow for in vivo pharmacokinetic study of Leonurine in rats.

Methodology Details:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Dosing: For oral administration, this compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[13] For intravenous administration, the compound is dissolved in saline.

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Extraction: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile (B52724) or perchloric acid.[14][15] An internal standard (e.g., n-benzoyl-L-arginine ethyl ester) is added to improve the accuracy of quantification.[6][16]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of Leonurine in plasma.[6][14][15][16]

    • HPLC-UV: Chromatographic separation is achieved on a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer.[6] Detection is typically performed at 277 nm.[6][17]

    • LC-MS/MS: This method offers higher sensitivity and selectivity. Separation is also performed on a C18 column with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. Detection is carried out using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.[15][16]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters. Software such as PKS 1.0 or 3P87 is often used for these calculations.[6][7]

Intestinal Perfusion Studies

To investigate the intestinal absorption characteristics of Leonurine, in situ single-pass intestinal perfusion studies in rats can be performed.

G cluster_0 Surgical Preparation cluster_1 Perfusion cluster_2 Analysis anesthesia Anesthetize rat expose_intestine Expose small intestine via midline abdominal incision anesthesia->expose_intestine cannulate Cannulate selected intestinal segments (duodenum, jejunum, ileum) expose_intestine->cannulate pre_perfusion Wash intestinal segment with saline cannulate->pre_perfusion perfusion Perfuse with drug solution at a constant flow rate pre_perfusion->perfusion collect_perfusate Collect perfusate at regular intervals perfusion->collect_perfusate measure_volume Measure volume of collected perfusate collect_perfusate->measure_volume quantify_drug Determine drug concentration in perfusate using HPLC or LC-MS/MS measure_volume->quantify_drug calculate_absorption Calculate absorption rate constant (Ka) and permeability coefficient (Peff) quantify_drug->calculate_absorption

Figure 2. Workflow for in situ intestinal perfusion study.

Metabolic Pathways and Potential Interactions

The metabolism of Leonurine is a key factor influencing its systemic exposure and potential for drug-drug interactions.

G Leonurine Leonurine PhaseI Phase I Metabolism Leonurine->PhaseI Oxidation, Hydrolysis PhaseII Phase II Metabolism Leonurine->PhaseII Glucuronidation Metabolites Sulfate Conjugates Aldehyde Conjugates Ester Hydrolysis Products PhaseI->Metabolites Glucuronide Leonurine-10-O-β-D-glucuronide PhaseII->Glucuronide Excretion Excretion (Urine, Bile, Feces) Metabolites->Excretion Glucuronide->Excretion CYP1A2 CYP1A2 CYP1A2->PhaseI CYP2D6 CYP2D6 CYP2D6->PhaseI CYP3A4 CYP3A4 CYP3A4->PhaseI UGT1A1 UGT1A1 UGT1A1->PhaseII

Figure 3. Metabolic pathways of Leonurine.

As depicted, Leonurine is metabolized by both Phase I and Phase II enzymes. Its inhibitory effects on major CYP450 enzymes highlight the need for careful consideration of co-administered drugs that are substrates for these enzymes to avoid potential adverse drug interactions.

Conclusion and Future Directions

The available data consistently demonstrate that this compound exhibits low oral bioavailability, primarily due to extensive first-pass metabolism. Formulation strategies, such as the use of microemulsions, have shown promise in enhancing its oral absorption.[7][8] Further research is warranted to fully elucidate the specific transport mechanisms involved in its intestinal absorption and the full spectrum of its metabolic pathways. A deeper understanding of these processes will be instrumental in the design of novel drug delivery systems and chemical modifications aimed at improving the bioavailability and therapeutic efficacy of this promising natural compound.[2][3][4] Investigations into the role of efflux transporters like P-gp and the development of formulations that can mitigate first-pass metabolism are critical next steps in the clinical development of this compound.

References

Leonurine Hydrochloride: A Deep Dive into its Mechanisms of Apoptosis Induction and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leonurine (B1674737), a potent alkaloid derived from Leonurus japonicus (Chinese Motherwort), and its hydrochloride salt (LH), have garnered significant attention for their diverse pharmacological activities, including profound anti-tumor effects. This technical guide provides a comprehensive analysis of the molecular mechanisms through which leonurine hydrochloride modulates apoptosis and regulates the cell cycle in cancer cells. We synthesize findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development. The evidence strongly indicates that this compound's anti-neoplastic properties are rooted in its ability to induce cell cycle arrest and trigger programmed cell death through multiple interconnected signaling cascades.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents with high efficacy and low toxicity. Natural products are a rich source of such compounds, and leonurine has emerged as a promising candidate.[1] Leonurine and its hydrochloride salt have demonstrated significant anti-proliferative, anti-inflammatory, and anti-apoptotic effects in various cancer cell lines.[1][2] This guide focuses on the two primary mechanisms of its anti-tumor action: the induction of apoptosis and the regulation of the cell cycle. Understanding these core processes is critical for the continued development of this compound as a potential therapeutic agent.

Effects on Apoptosis

This compound induces apoptosis in cancer cells through a multi-faceted approach, primarily engaging the intrinsic, mitochondria-dependent pathway. This process involves the modulation of key regulatory proteins, leading to the activation of the caspase cascade and subsequent programmed cell death.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are mediated by several key signaling pathways:

  • Mitochondrial (Intrinsic) Pathway: This is a central mechanism initiated by intracellular stress. This compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm.[3][4][7] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[4] Activated caspase-9, in turn, cleaves and activates caspase-3, the primary executioner caspase, which orchestrates the dismantling of the cell.[3][4][5][6]

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial cell survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival signaling.[3][4] In some contexts, this inhibition of Akt can lead to the downstream activation of pro-apoptotic proteins.[2][8]

  • p38 MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a stress-activated pathway that can play a dual role in cell survival and apoptosis. In the context of this compound treatment in certain cancer cells, there is an observed increase in the phosphorylation of p38, suggesting its activation and contribution to the apoptotic process.[3][4]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Leonurine has been shown to suppress the activation of the NF-κB pathway, which can contribute to its anti-apoptotic and anti-inflammatory effects.[6]

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of this compound are dose-dependent. The following table summarizes the quantitative data from a study on human non-small cell lung cancer (NSCLC) H292 cells.

Treatment GroupApoptotic Ratio (%)
Control (0 µmol/L LH)4.9 ± 0.43
10 µmol/L LH11.5 ± 1.12
25 µmol/L LH19.3 ± 1.16
50 µmol/L LH61.3 ± 6.69
Data from a 24-hour treatment of H292 cells.[3][4][5]
Experimental Protocols for Apoptosis Assessment

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Preparation: Culture and treat cells with desired concentrations of this compound for a specified duration.

    • Harvesting: For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. For suspension cells, directly collect the cells. Centrifuge the cell suspension.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.[9][10]

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-Akt, p-p38).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways

Leonurine_Apoptosis_Pathway LH This compound p38 p38 MAPK (Phosphorylation ↑) LH->p38 Akt Akt (Phosphorylation ↓) LH->Akt Bcl2 Bcl-2 (Expression ↓) LH->Bcl2 Bax Bax (Expression ↑) LH->Bax Apoptosis Apoptosis p38->Apoptosis Akt->Apoptosis | MMP Mitochondrial Membrane Potential (↓) Bcl2->MMP | Bax->MMP CytC Cytochrome c (Release ↑) MMP->CytC Casp9 Caspase-9 (Activation ↑) CytC->Casp9 Casp3 Caspase-3 (Activation ↑) Casp9->Casp3 Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Effects on Cell Cycle Regulation

This compound exerts its anti-proliferative effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle.

Mechanisms of Cell Cycle Arrest

The progression of the cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins.[11] this compound has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases in different cancer cell types.[1]

  • G0/G1 Phase Arrest: this compound can induce G0/G1 arrest by downregulating the expression of key G1-phase cyclins, such as Cyclin D1 and Cyclin D2, and their associated kinases, CDK2, CDK4, and CDK6.[1] Concurrently, it can increase the expression of CDK inhibitors (CKIs) like p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thus halting the cell cycle at the G1/S checkpoint.[1]

  • G2/M Phase Arrest: In some cancer cell lines, this compound has been observed to cause cell cycle arrest at the G2/M phase.[1] This is associated with a decrease in the expression of G2/M-specific cyclins, such as Cyclin A1 and Cyclin B1, and their catalytic partner, CDK1.[1]

Quantitative Data on Cell Cycle Distribution

The following table presents the cell cycle distribution of H292 lung cancer cells after treatment with this compound for 24 hours, demonstrating a dose-dependent G0/G1 phase arrest.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µmol/L LH)55.2 ± 2.330.1 ± 1.814.7 ± 1.2
10 µmol/L LH63.4 ± 2.825.3 ± 1.511.3 ± 1.0
25 µmol/L LH71.5 ± 3.118.9 ± 1.39.6 ± 0.8
50 µmol/L LH78.9 ± 3.512.4 ± 1.18.7 ± 0.7
Data derived from studies on H292 cells.[3][4]
Experimental Protocol for Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and measuring their fluorescence intensity using a flow cytometer, the DNA content of each cell can be determined. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2 and M phases have a 4n DNA content.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for apoptosis analysis.

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A (to degrade RNA and ensure that only DNA is stained).

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically visualized as a histogram of cell count versus fluorescence intensity.

Visualization of Cell Cycle Regulation

Leonurine_Cell_Cycle LH This compound p21_p27 p21, p27 (Expression ↑) LH->p21_p27 CyclinD_CDK46 Cyclin D / CDK4,6 (Expression ↓) LH->CyclinD_CDK46 CyclinA_B_CDK1 Cyclin A, B / CDK1 (Expression ↓) LH->CyclinA_B_CDK1 G0G1_Arrest G0/G1 Arrest p21_p27->G0G1_Arrest CyclinD_CDK46->G0G1_Arrest G2M_Arrest G2/M Arrest CyclinA_B_CDK1->G2M_Arrest G0G1 G0/G1 Phase S S Phase G2M G2/M Phase G0G1_Arrest->G0G1 Blocks Transition G2M_Arrest->G2M Blocks Transition

Caption: this compound's regulation of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its robust induction of apoptosis and cell cycle arrest. The compound's ability to modulate multiple key signaling pathways, including the intrinsic apoptotic pathway, PI3K/Akt, and p38 MAPK, as well as its regulation of crucial cell cycle proteins, underscores its multifaceted mechanism of action. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development.

Future investigations should focus on:

  • Elucidating the upstream targets of this compound to better understand how it initiates these signaling cascades.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Exploring potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

This in-depth guide serves as a valuable resource for the scientific community, paving the way for the continued exploration and potential clinical application of this compound in oncology.

References

Preliminary in-vitro studies of Leonurine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Leonurine (B1674737) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride (LH), a primary alkaloid derived from Leonurus japonicus Houtt. (Chinese Motherwort), is a compound of significant interest in contemporary pharmacology.[1][2][3] Traditionally used in medicine for gynecological and cardiovascular conditions, recent in-vitro research has illuminated its diverse biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and cardioprotective effects.[4][5][6] This technical guide provides a comprehensive overview of the preliminary in-vitro studies of this compound, focusing on its mechanisms of action, experimental protocols, and associated quantitative data.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from various in-vitro studies on this compound, categorized by its observed biological effects.

Table 1: Antiproliferative and Cytotoxic Effects of Leonurine on Cancer Cell Lines

Cell LineCancer TypeConcentration (μM)Incubation Time (h)IC50 (μM)EffectReference
H292Non-small cell lung cancer10, 25, 506, 12, 24, 48, 72Not SpecifiedTime- and dose-dependent inhibition of proliferation[1][2][7]
HL-60Acute Myeloid Leukemia1, 2, 5, 10, 20, 50, 1002428.6Time- and dose-dependent inhibition of proliferation[4]
HL-60Acute Myeloid Leukemia1, 2, 5, 10, 20, 50, 1004811.3Time- and dose-dependent inhibition of proliferation[4]
U-937Acute Myeloid Leukemia1, 2, 5, 10, 20, 50, 1002417.5Time- and dose-dependent inhibition of proliferation[4]
U-937Acute Myeloid Leukemia1, 2, 5, 10, 20, 50, 100489.0Time- and dose-dependent inhibition of proliferation[4]
PC3Prostate Cancer200, 400, 800Not SpecifiedNot SpecifiedG1 phase cell cycle arrest[4]
DU145Prostate Cancer200, 400, 800Not SpecifiedNot SpecifiedG1 phase cell cycle arrest[4]
K562Chronic Myeloid Leukemia0.05 - 2.0 mM240.773 mMInhibition of cell viability[4]
KU812Chronic Myeloid Leukemia0.05 - 2.0 mM240.882 mMInhibition of cell viability[4]

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (μM)Incubation Time (h)Apoptotic Ratio (%)Reference
H2920 (Control)244.9 ± 0.43[1][2][7]
H292102411.5 ± 1.12[1][2][7]
H292252419.3 ± 1.16[1][2][7]
H292502461.3 ± 6.69[1][2][7]

Table 3: Modulation of Oxidative Stress Markers by Leonurine

Cell LineInducerConcentration (μM)EffectReference
HUVECsH₂O₂2.5, 5, 10Dose-dependent decrease in ROS, LDH, and MDA; increase in SOD[8]
PC12OGD50, 100, 200 µg/mLDose-dependent decrease in ROS and MDA; increase in SOD and GSH[5]
BEAS-2BLPSNot SpecifiedDecreased ROS, LDH, and MDA levels; increased SOD activity[9]
NRCMsHypoxia/Reoxygenation0.1, 1, 10Reduced intracellular ROS levels[4]

Table 4: Inhibition of Cytochrome P450 Enzymes by this compound

EnzymeIC50 (μM)Inhibition TypeKi (μM)Reference
CYP1A218.05Competitive8.667[10]
CYP2D615.13Competitive7.805[10]
CYP3A420.09Non-competitive9.507[10]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments cited in the literature are provided below.

Cell Culture and Treatment

Human non-small cell lung cancer (NSCLC) H292 cells, human umbilical vein endothelial cells (HUVECs), and other cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded in plates or flasks and treated with varying concentrations of this compound for specified durations.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.[1][2]

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After treatment with this compound, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

    • The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the control group.

Apoptosis Analysis
  • Hoechst 33258 Staining: This method was used to observe nuclear morphological changes associated with apoptosis.[1]

    • Procedure:

      • Treated cells were fixed with 4% paraformaldehyde.

      • Cells were then stained with Hoechst 33258 solution.

      • Nuclear morphology was observed under a fluorescence microscope. Apoptotic cells display condensed or fragmented nuclei.

  • Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry: This dual-staining method quantitatively determines the percentage of apoptotic cells.[7]

    • Procedure:

      • Cells were harvested and washed with cold PBS.

      • Cells were resuspended in binding buffer.

      • Annexin V-FITC and PI were added, and the mixture was incubated in the dark.

      • The stained cells were analyzed by a flow cytometer.

Cell Cycle Analysis
  • Procedure:

    • Cells were harvested and fixed in cold 70% ethanol (B145695) overnight.

    • The fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).

    • After incubation, the DNA content was analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).[1][2]

Measurement of Mitochondrial Membrane Potential (MMP)
  • Procedure:

    • Changes in MMP were assessed using fluorescent probes like JC-1 or Rhodamine 123.

    • Treated cells were incubated with the fluorescent probe.

    • The fluorescence intensity was measured by flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of MMP.[7]

Reactive Oxygen Species (ROS) Detection
  • Procedure:

    • Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Cells were treated with this compound and then incubated with DCFH-DA.

    • The fluorescence intensity, which is proportional to the amount of ROS, was measured by flow cytometry or a fluorescence microplate reader.[7][8]

Western Blot Analysis
  • Procedure:

    • Total protein was extracted from cells using lysis buffer.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p-p38, p-Akt) overnight at 4°C.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

G LH Leonurine Hydrochloride ROS ROS Generation LH->ROS induces MMP Loss of MMP LH->MMP induces p38 p38 MAPK (Phosphorylation ↑) LH->p38 Akt Akt (Phosphorylation ↓) LH->Akt Casp9 Caspase-9 MMP->Casp9 activates Bax Bax p38->Bax activates Bcl2 Bcl-2 Akt->Bcl2 inhibits inhibition Bcl2->MMP inhibits Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Bcl2->Bax_Bcl2 Bax->MMP Bax->Bax_Bcl2 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes G Stimuli Growth Factors, Leonurine PI3K PI3K Stimuli->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt (Phosphorylation) PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits eNOS eNOS (Phosphorylation) Akt->eNOS activates Bcl2_Bax Bcl-2 ↑ / Bax ↓ Akt->Bcl2_Bax promotes CellSurvival Cell Survival & Angiogenesis GSK3b->CellSurvival pro-apoptotic eNOS->CellSurvival Bcl2_Bax->CellSurvival G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli LPS, Oxidative Stress NFkB_path IKK Stimuli->NFkB_path activates LH Leonurine LH->NFkB_path inhibits IkB IκBα NFkB_path->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Cytokines Inflammatory Cytokines ↑ (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription G Start Start: Select Cell Line & Culture Treat Treat with Leonurine HCl (Dose-Response & Time-Course) Start->Treat Viability Assess Cell Viability (e.g., MTT Assay) Treat->Viability Apoptosis Analyze Apoptosis (Flow Cytometry, Staining) Treat->Apoptosis Mechanism Investigate Mechanism Viability->Mechanism Apoptosis->Mechanism ROS Measure ROS & MMP Mechanism->ROS Protein Analyze Protein Expression (Western Blot) Mechanism->Protein Gene Analyze Gene Expression (RT-PCR) Mechanism->Gene Data Data Analysis & Interpretation ROS->Data Protein->Data Gene->Data

References

Methodological & Application

Application Notes and Protocols: Leonurine Hydrochloride Dosage for In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo administration of leonurine (B1674737) hydrochloride in mouse models, summarizing effective dosages, experimental protocols, and associated signaling pathways based on current scientific literature.

Quantitative Data Summary

The effective dosage of leonurine hydrochloride in mice varies depending on the disease model and the administration route. The following tables summarize the dosages reported in several key studies.

Table 1: this compound Dosage by Disease Model
Disease ModelMouse StrainAdministration RouteDosageTreatment DurationKey Findings
Premature Ovarian Insufficiency (POI)Not SpecifiedIntraperitoneal (IP) Injection7.5, 15, and 30 mg/kg/day28 daysProtected ovarian function and maintained serum hormone levels. The 30 mg/kg dose was optimal for hormone regulation, while 7.5 and 15 mg/kg doses were more effective in improving fertility.[1]
Endometriosis (EMS)Not SpecifiedNot Specified7.5 and 15 mg/kg/day7 daysInhibited the growth of abdominal ectopic lesions and reduced Treg accumulation.[1]
Myocardial Ischemia/Reperfusion (I/R)Not SpecifiedNot Specified7.5 and 15 mg/kgPreconditioningReduced infarct size, maintained myocardial cell morphology, and restored heart function.[1]
Ischemic Stroke (pMCAO)Not SpecifiedIntraperitoneal (IP) Injection10 mg/kgSingle dose, 2 hours post-pMCAOUpregulated nuclear Nrf-2 protein and increased total Nrf-2 mRNA and protein expression.[1]
Alzheimer's Disease (AD)APP/PS1 miceOral GavageNot specified, but administered for 2 consecutive months2 monthsAmeliorated cognitive deficits and hippocampal neuronal damage by reducing Aβ levels and inhibiting oxidative stress via the Nrf-2 signaling pathway.[2]
Doxorubicin-Induced MyocarditisNot SpecifiedNot SpecifiedNot specifiedNot specifiedImproved myocardial injury, reduced inflammation, and inhibited myocardial cell apoptosis by inhibiting the MAPK/ERK signaling pathway.[3]
Depression (Chronic Mild Stress)Not SpecifiedNot Specified60 mg/kg4 weeksAlleviated depression-like behaviors and restored levels of monoamine neurotransmitters.[4]
Table 2: Pharmacokinetic Parameters of Leonurine in Rodents
SpeciesAdministration RouteDoseT½ (Half-life)BioavailabilityKey Notes
RatOral50 mg/kg1.72 h2.21%Rapid absorption, with peak plasma concentration at approximately 0.75 hours.[1] Suggests high first-pass elimination.[1]
RatIntravenous5 mg/kg--Plasma concentration-time profiles conform to a two-compartment open pharmacokinetic model.[1]
MouseOral (Microemulsion)Not specifiedT½β was 3.04-fold that of suspension10.95%Microemulsion formulation significantly enhanced bioavailability compared to suspension (1.78%).[5]
MouseIntramuscular (Microemulsion)Not specified-37.45%Intramuscular administration of the microemulsion resulted in higher bioavailability.[5]

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound in mouse models, based on common practices described in the cited literature.

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • pH meter (optional)

  • Sterile filter (0.22 µm) and syringe

Protocol:

  • Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dosage (mg/kg), and the dosing volume.

  • Dissolution: Weigh the calculated amount of this compound powder and dissolve it in a precise volume of sterile saline or PBS to achieve the final desired concentration.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be used if necessary, but stability at higher temperatures should be considered.

  • pH Adjustment (Optional): If required for the experimental model, adjust the pH of the solution to a physiological range (e.g., 7.2-7.4) using sterile NaOH or HCl.

  • Sterilization: For parenteral administration (e.g., IP, IV), sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, consult stability data, though freezing at -20°C or -80°C is a common practice.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[6]

This method introduces the substance directly into the stomach.[7]

Materials:

  • Prepared this compound solution

  • Appropriate gauge feeding tube (e.g., 18-22 gauge for adult mice) with a bulb tip.[6]

  • Syringe

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse to prevent movement.

  • Measure the Gavage Needle: Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Insertion: Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Administration: Slowly administer the calculated volume of the this compound solution.

  • Withdrawal: Gently remove the feeding tube.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

This route allows for rapid absorption of the substance into the systemic circulation.[7]

Materials:

  • Prepared sterile this compound solution

  • Sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for adult mice).[6]

Protocol:

  • Animal Restraint: Position the mouse on its back and gently restrain it.

  • Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[7]

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site.

  • Administration: Slowly inject the calculated volume of the solution.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to modulate several key signaling pathways.

Leonurine_Signaling_Pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress Response cluster_apoptosis Apoptosis & Cell Survival NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 IL18 IL-18 Caspase1->IL18 IL1b IL-1β Caspase1->IL1b Nrf2 Nrf-2 HO1 HO-1 Nrf2->HO1 NQO1 NQO-1 Nrf2->NQO1 MAPK_ERK MAPK/ERK CASP3 Caspase-3 MAPK_ERK->CASP3 BCL2 BCL2 BCL2->CASP3 Leonurine Leonurine Hydrochloride Leonurine->NLRP3 Inhibits Leonurine->Nrf2 Activates Leonurine->MAPK_ERK Inhibits Leonurine->BCL2 Regulates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo study using this compound in a mouse model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Model Selection & Acclimatization B Leonurine HCl Solution Preparation D Leonurine HCl Administration (e.g., IP, PO) B->D C Grouping & Baseline Measurements E Induction of Disease Model (e.g., pMCAO, Doxorubicin) C->E F Monitoring & Data Collection (e.g., Behavioral Tests) D->F E->D G Tissue/Blood Collection F->G H Biochemical Assays (ELISA, Western Blot) G->H I Histopathological Analysis G->I J Data Analysis & Interpretation H->J I->J

Caption: General experimental workflow for in-vivo mouse studies.

References

Application Notes and Protocols for Leonurine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Leonurine (B1674737) hydrochloride for in vitro cell culture experiments, along with a summary of its solubility and stability. Additionally, a key signaling pathway influenced by Leonurine hydrochloride is illustrated to provide a broader experimental context.

Data Presentation

Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference and comparison.

ParameterSolventConcentration/ConditionStability of SolutionSource
Solubility DMSO70 mg/mLUse fresh DMSO as moisture can reduce solubility.[1][2]
DMSO~3 mg/mL-[3]
DMSO2 mg/mL (warmed)-[4][5]
EthanolSlightly soluble-[3]
Methanol1 mg/mL-[6]
WaterInsoluble-[1][2]
Storage Solid Form-20°C≥ 4 years[3]
DMSO Solution-20°CUp to 1 month[4]
Solvent-80°C1 year[1]

Note: It is crucial to use fresh, anhydrous DMSO for maximum solubility, as the compound's solubility can be affected by moisture.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

This section details the methodology for preparing this compound solutions for cell culture applications.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line in use

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solution for cell culture use.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.48 mg of this compound (Molecular Weight: 347.79 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a sterile pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to achieve full dissolution.[4][5]

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][4]

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.

  • Mixing: Gently mix the working solution by inverting the tube or flask several times.

  • Application to Cells: Immediately apply the freshly prepared working solution to your cell cultures.

Important Considerations:

  • Vehicle Control: It is essential to include a vehicle control in your experiments by treating a set of cells with the same concentration of DMSO used in the experimental groups.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Signaling Pathway

This compound has been shown to exert its biological effects through various signaling pathways. One of the prominent pathways affected is the PI3K/Akt pathway, which is crucial in regulating cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified representation of how this compound can influence this pathway, leading to the induction of apoptosis.

Leonurine_Hydrochloride_Signaling_Pathway cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway LH This compound PI3K PI3K LH->PI3K p38 p38 MAPK LH->p38 Akt Akt PI3K->Akt pAkt p-Akt (Inactive) pp38 p-p38 (Active) Bcl2 Bcl-2 Akt->Bcl2 Bax Bax pp38->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt pathway and activating the p38 MAPK pathway.

Research has indicated that this compound can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, while increasing the phosphorylation of p38 MAPK.[7][8] The inactivation of Akt leads to a decrease in the anti-apoptotic protein Bcl-2, while the activation of p38 MAPK can promote the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[8] Furthermore, this compound has been reported to modulate other significant pathways, including AMPK and NF-κB, which are involved in inflammation and cellular metabolism.[9][10][11]

References

Application Note: Quantification of Leonurine Hydrochloride in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Leonurine (B1674737) hydrochloride in plasma, tailored for researchers, scientists, and professionals in drug development.

Introduction

Leonurine, an alkaloid derived from Herba Leonuri, is recognized for its significant pharmacological activities, including cardiovascular protection and anti-inflammatory effects. Accurate quantification of Leonurine in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive protocol for two validated methods: an HPLC-UV method and a more sensitive LC-MS/MS method.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for pharmacokinetic studies where higher concentrations of Leonurine are expected.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., n-benzoyl-L-arginine ethyl ester, BAEE) and 50 µL of 1 M sodium hydroxide.

  • Vortex for 1 minute.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile (B52724) : 0.02 M Monopotassium Phosphate (pH 3.0) (22:78, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 277 nm[1]
Injection Volume 20 µL
Method 2: LC-MS/MS Detection

This highly sensitive and specific method is ideal for studies requiring low detection limits.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., n-benzoyl-l-arginine ethyl ester, BAEE).

  • Add 150 µL of acetonitrile (or perchloric acid) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterValue
Column C18 (e.g., Agilent Zorbax SB-C18, 150 x 2.1 mm, 5 µm)[2]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate buffer (pH 4.0) (25:75, v/v)[2]
Flow Rate 0.2 mL/min[2]
Column Temperature Ambient
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transitions Leonurine: m/z 312.3 → 181.1[2] IS (BAEE): m/z 307.2 → 104.6[2]
Injection Volume 5 µL

Data Presentation

The following tables summarize the quantitative performance of the described methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 1.5 µg/mL (r = 0.9991)[1]
Lower Limit of Quantitation (LLOQ) 0.05 µg/mL[1]
Intra-day Precision (RSD) < 10%[1]
Inter-day Precision (RSD) < 10%[1]
Accuracy 96.9% - 104.9%[1]
Absolute Recovery 76.5% - 82.5%[1]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 4 - 256 ng/mL[2]
Lower Limit of Quantitation (LLOQ) 4 ng/mL[2]
Intra-day Precision (RSD) < 15% (< 20% at LLOQ)[2]
Inter-day Precision (RSD) < 15% (< 20% at LLOQ)[2]
Accuracy 98.73% - 105.42%[2]
Recovery Information not available in the provided search results.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by Leonurine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC/LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution (for LLE) extraction->evap_recon centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant/ Reconstituted Sample evap_recon->supernatant centrifugation->supernatant injection Inject into System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Leonurine Concentration calibration->quantification leonurine_nfkb_pathway Leonurine Leonurine IKK IKK Activation Leonurine->IKK NFκB_activation NF-κB Activation (p65 Translocation) Leonurine->NFκB_activation LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα Phosphorylation of IκBα IKK->IκBα IκBα->NFκB_activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_activation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

References

Application Notes and Protocols for Utilizing Leonurine Hydrochloride in a Chronic Mild Stress Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Leonurine (B1674737) hydrochloride in a Chronic Mild Stress (CMS) animal model of depression. Leonurine, an active alkaloid extracted from Herba leonuri (Motherwort), has demonstrated significant antidepressant-like effects by modulating neuroinflammation, monoamine neurotransmitter levels, and key signaling pathways.[1][2]

Introduction

Chronic mild stress is a widely accepted preclinical model that mimics the symptoms of human depression, including anhedonia, behavioral despair, and anxiety.[3][4] Leonurine hydrochloride has emerged as a promising compound for neuroprotection in various central nervous system disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][5] Recent studies have highlighted its potential as an antidepressant, primarily through its anti-inflammatory and neuroprotective properties.[1][2][6] Administration of leonurine has been shown to alleviate depression-like behaviors in CMS models by restoring levels of key neurotransmitters such as serotonin (B10506) (5-HT), noradrenaline, and dopamine (B1211576) in the hippocampus and prefrontal cortex.[1][2] Furthermore, it mitigates neuronal damage in the hippocampus.[1][2]

The underlying mechanisms of Leonurine's antidepressant effects are multifaceted. A significant aspect is the inhibition of neuroinflammation. Leonurine has been found to suppress the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][7] Additionally, recent evidence suggests that Leonurine may exert its effects through the Sonic Hedgehog (SHH)/GLI signaling pathway, which is crucial for neurodevelopment and regeneration.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in a Chronic Mild Stress (CMS) model.

Table 1: Effects of Leonurine on Behavioral Tests in CMS Mice

Behavioral TestControl GroupCMS GroupCMS + Leonurine (60 mg/kg)CMS + Fluoxetine
Sucrose (B13894) Preference (%) ~90%~65%Increased significantlyIncreased significantly
Forced Swim Test (Immobility time, s) ~100 s~180 sReduced significantlyReduced significantly
Tail Suspension Test (Immobility time, s) ~90 s~170 sReduced significantlyReduced significantly
Data are approximated from graphical representations in cited literature and presented for comparative purposes.[1]

Table 2: Effects of Leonurine on Monoamine Neurotransmitter Levels in the Hippocampus of CMS Mice

NeurotransmitterControl GroupCMS GroupCMS + Leonurine (60 mg/kg)
5-Hydroxytryptamine (5-HT) Significantly higherSignificantly decreasedRestored to control levels
Norepinephrine (NE) Significantly higherSignificantly decreasedRestored to control levels
Dopamine (DA) Significantly higherSignificantly decreasedRestored to control levels
Qualitative summary based on findings that leonurine treatment restored neurotransmitter levels decreased by CMS exposure.[1]

Table 3: Effects of Leonurine on Pro-inflammatory Cytokines in the Hippocampus of CMS Mice

CytokineControl GroupCMS GroupCMS + Leonurine (60 mg/kg)
Interleukin-1β (IL-1β) Low levelsSignificantly increasedSignificantly inhibited
Interleukin-6 (IL-6) Low levelsSignificantly increasedSignificantly inhibited
Tumor Necrosis Factor-α (TNF-α) Low levelsSignificantly increasedSignificantly inhibited
Qualitative summary indicating that leonurine treatment significantly inhibited the production of these pro-inflammatory cytokines.[1][2]

Experimental Protocols

Chronic Mild Stress (CMS) Protocol for Mice

This protocol is designed to induce a depressive-like phenotype in mice through exposure to a series of unpredictable, mild stressors over a period of several weeks.[3][8][9]

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Standard laboratory cages

  • Water bottles

  • Bedding (sawdust)

  • Stroboscope

  • Tilted cages (45-degree angle)

  • Empty cages

  • Cages with a shallow layer of water (1-2 cm) at room temperature

Procedure:

  • Acclimation: House mice in groups of 5 per cage under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the start of the experiment.

  • Stressor Regimen: For 4-8 consecutive weeks, expose the CMS group to one of the following stressors daily in a random and unpredictable order. The control group should be housed in a separate room and not exposed to any stressors.

    • Wet Cage: Place mice in a cage with 1-2 cm of water for 1-2 hours.

    • Dampened Sawdust: Add water to the home cage bedding until it is moderately damp for 24 hours.

    • Tilted Cage: Tilt the home cage at a 45-degree angle for 24 hours.

    • Empty Cage: House mice in a cage without bedding or enrichment for 24 hours.

    • Social Stress: House mice in pairs with an unfamiliar mouse for 1 hour.

    • Light/Dark Cycle Disruption: Reverse the light/dark cycle for 24 hours or use a stroboscope for 4 hours during the dark phase.

  • Monitoring: Monitor the body weight and general health of the animals throughout the stress period.

This compound Administration

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Oral gavage needles

Procedure:

  • Preparation of Leonurine Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 6 mg/mL).

  • Administration: Administer this compound (e.g., 60 mg/kg) or vehicle (saline) to the respective groups of mice via oral gavage once daily.[1]

  • Treatment Period: Continue the administration for the last 4 weeks of the CMS protocol.

Behavioral Testing

Perform behavioral tests during the final week of the CMS protocol to assess depressive-like behaviors.

This test measures anhedonia, a core symptom of depression.[3][10]

Procedure:

  • Habituation: For 48 hours, present mice with two identical bottles, both containing a 1% sucrose solution.

  • Deprivation: Following habituation, deprive the mice of water and food for 24 hours.

  • Testing: After deprivation, present each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

  • Measurement: After 24 hours, weigh both bottles to determine the consumption of sucrose solution and water.

  • Calculation: Sucrose preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100.

This test assesses behavioral despair.[10][11][12]

Procedure:

  • Apparatus: Use a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Testing: Gently place each mouse into the cylinder for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

This test also measures behavioral despair.[10][12]

Procedure:

  • Apparatus: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip, from a horizontal bar. The mouse's head should be about 50 cm above the floor.

  • Testing: The test duration is 6 minutes.

  • Scoring: Record the total duration of immobility.

Molecular and Biochemical Analysis

Following the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and prefrontal cortex) for further analysis.

a. Western Blotting for Signaling Pathway Proteins:

  • Homogenize brain tissue and extract proteins.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against proteins in the NF-κB and SHH/GLI pathways.

  • Use appropriate secondary antibodies and a chemiluminescence detection system.[1]

b. ELISA for Cytokine Levels:

  • Use commercially available ELISA kits to measure the concentrations of IL-1β, IL-6, and TNF-α in brain tissue homogenates according to the manufacturer's instructions.

c. HPLC for Monoamine Neurotransmitters:

  • Use high-performance liquid chromatography with electrochemical detection to quantify the levels of 5-HT, norepinephrine, and dopamine in brain tissue homogenates.[1]

Visualizations

experimental_workflow cluster_setup Animal Model Setup cluster_cms Chronic Mild Stress Protocol (4-8 weeks) cluster_treatment Treatment (Last 4 weeks) cluster_behavior Behavioral Testing (Final week) cluster_analysis Post-mortem Analysis acclimation Acclimation (1 week) grouping Grouping: - Control - CMS - CMS + Leonurine - CMS + Fluoxetine acclimation->grouping stressors Daily Unpredictable Stressors grouping->stressors leonurine_admin Leonurine HCl (60 mg/kg, p.o.) spt Sucrose Preference Test fst Forced Swim Test spt->fst tst Tail Suspension Test fst->tst euthanasia Euthanasia & Tissue Collection tst->euthanasia hplc HPLC (Neurotransmitters) euthanasia->hplc elisa ELISA (Cytokines) euthanasia->elisa wb Western Blot (Signaling Proteins) euthanasia->wb

Experimental Workflow for Investigating Leonurine in a CMS Model

signaling_pathway cluster_stress Chronic Mild Stress cluster_inflammation Neuroinflammation cluster_neurotransmission Neurotransmitter Dysregulation cluster_shh SHH Pathway Inhibition cluster_leonurine This compound cluster_outcomes Behavioral & Neurological Outcomes stress Stress nfkb NF-κB Activation stress->nfkb monoamines ↓ Monoamines (5-HT, NE, DA) stress->monoamines shh ↓ SHH/GLI Signaling stress->shh cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nfkb->cytokines depression Depressive-like Behaviors nfkb->depression neuroprotection Neuroprotection & Restoration of Homeostasis monoamines->depression shh->depression leonurine Leonurine leonurine->nfkb Inhibits leonurine->monoamines Restores leonurine->shh Activates leonurine->neuroprotection neuroprotection->depression Alleviates

Proposed Signaling Pathways of Leonurine in CMS Model

References

Application Notes and Protocols: Leonurine Hydrochloride Treatment in H292 Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of leonurine (B1674737) hydrochloride (LH) on the H292 human non-small cell lung cancer (NSCLC) cell line. The protocols outlined below are based on established methodologies and offer a framework for investigating the anti-tumor properties of this compound.

Introduction

Leonurine hydrochloride, an alkaloid extracted from Leonurus japonicas Houtt. (Labiatae), has demonstrated significant anti-tumor activity in H292 lung cancer cells.[1][2][3] Studies show that LH inhibits cell proliferation, induces apoptosis (programmed cell death), and causes cell cycle arrest, suggesting its potential as a therapeutic agent for NSCLC.[1][2][3] The primary mechanism of action appears to be through the induction of a mitochondria-dependent apoptotic pathway.[1][2][3]

Key Findings on H292 Cells

Treatment of H292 cells with this compound leads to several key cellular and molecular changes:

  • Inhibition of Cell Proliferation: LH significantly reduces the viability of H292 cells in a manner that is dependent on both the dose and the duration of treatment.[1][2][3]

  • Induction of Apoptosis: LH treatment leads to a dose-dependent increase in the percentage of apoptotic H292 cells.[1][2][3]

  • Cell Cycle Arrest: The compound causes an arrest of the cell cycle at the G0/G1 phase.[1][2][3]

  • Mitochondrial Pathway Activation: The apoptotic effects are associated with a loss of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS).[1][2][3]

  • Signaling Pathway Modulation: LH treatment increases the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and decreases the phosphorylation of Akt, a key regulator of cell survival.[1][2][3]

  • Apoptosis-Related Protein Expression: An increase in the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9 is observed, along with a change in the Bax/Bcl-2 ratio.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from studies on this compound's effects on H292 cells.

Table 1: Effect of this compound on H292 Cell Apoptosis

LH Concentration (µmol/L)Apoptotic Ratio (%) after 24h Treatment (mean ± SD)
0 (Control)4.9 ± 0.43
1011.5 ± 1.12
2519.3 ± 1.16
5061.3 ± 6.69

Data from Mao et al., 2015.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of H292 cells.

Materials:

  • H292 lung cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (LH)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture H292 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, and 50 µmol/L) for different time points (e.g., 6, 12, 24, 48, and 72 hours).[1][2][3]

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following LH treatment.

Materials:

  • H292 cells

  • This compound (LH)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed H292 cells in 6-well plates and treat with different concentrations of LH (e.g., 0, 10, 25, and 50 µmol/L) for 24 hours.[1][2][3]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) is then determined.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • H292 cells

  • This compound (LH)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Treat H292 cells with varying concentrations of LH for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathway.

Materials:

  • Treated H292 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in H292 cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_outcomes Observed Outcomes H292 H292 Cell Culture Treatment This compound Treatment (0-50 µmol/L) H292->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Outcome1 Inhibition of Proliferation Viability->Outcome1 Outcome2 Induction of Apoptosis Apoptosis->Outcome2 Outcome3 G0/G1 Phase Arrest CellCycle->Outcome3 Outcome4 Modulation of Signaling Proteins WesternBlot->Outcome4

Caption: Experimental workflow for investigating the effects of this compound on H292 cells.

signaling_pathway cluster_cell H292 Lung Cancer Cell LH This compound p38 p38 MAPK LH->p38 Activates Akt Akt LH->Akt Inhibits ROS ROS Generation LH->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio p38->Bax_Bcl2 Akt->Bax_Bcl2 MMP Loss of Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in H292 cells.

References

Leonurine Hydrochloride: Unveiling its Molecular Impact on Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Western Blot Analysis

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Leonurine (B1674737) hydrochloride, understanding its molecular mechanism of action is paramount. This document provides a comprehensive overview of the proteins and signaling pathways affected by Leonurine hydrochloride, supported by detailed protocols for Western blot analysis to facilitate further research.

Introduction

This compound, an alkaloid derived from Leonurus japonicus (motherwort), has garnered significant interest for its diverse pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects. At the molecular level, this compound exerts its influence by modulating the expression and activity of key proteins involved in critical cellular processes such as apoptosis, inflammation, and fibrosis. Western blot analysis is an indispensable technique to quantify these changes in protein expression, offering valuable insights into the compound's mechanism of action.

Data Presentation: Proteins Modulated by this compound

The following tables summarize the quantitative changes in protein expression observed in various studies following treatment with this compound, as determined by Western blot analysis.

Table 1: Apoptosis-Related Proteins
ProteinEffect of this compoundSignaling PathwayReference
Bax Increased expressionMitochondrial Apoptosis[1][2][3][4][5][6]
Bcl-2 Decreased expressionMitochondrial Apoptosis[1][2][3][4][5][6]
Bax/Bcl-2 Ratio IncreasedMitochondrial Apoptosis[1][3][5]
Caspase-3 Increased expression/cleavageCaspase Cascade[1][3][4][6]
Caspase-9 Increased expressionCaspase Cascade[1][3]
p-p38 MAPK Increased phosphorylationMAPK Signaling[1][3][7]
p-Akt Decreased phosphorylationPI3K/Akt Signaling[1][3][4][7]
p-GSK3β Increased phosphorylationPI3K/Akt/GSK3β Signaling[4]
Table 2: Inflammation-Related Proteins
ProteinEffect of this compoundSignaling PathwayReference
TNF-α Decreased expressionNF-κB Signaling[8][9][10]
IL-6 Decreased expressionNF-κB Signaling[8][9][10][11]
IL-1β Decreased expressionNF-κB Signaling[9]
MMP-1 Decreased expressionNF-κB Signaling[11]
MMP-3 Decreased expressionNF-κB Signaling[11]
MMP-13 Decreased expressionNF-κB Signaling[11]
ADAMTS-5 Decreased expressionNF-κB Signaling[11]
Nrf2 Increased expressionNrf2 Signaling[8]
HO-1 Increased expressionNrf2 Signaling[8]
p-IKKβ Decreased phosphorylationNF-κB Signaling[9]
p-p65 Decreased phosphorylationNF-κB Signaling[9]
Table 3: Fibrosis-Related Proteins
ProteinEffect of this compoundSignaling PathwayReference
α-SMA Decreased expressionTGF-β/Smad, Hippo-YAP[12][13][14][15]
COL1A1 Decreased expressionHippo-YAP[14]
COL3A1 Decreased expressionTGF-β/Smad[12][15]
FN1 Decreased expressionTGF-β/Smad[12][15]
MMP2 Decreased expressionHippo-YAP[14]
p-Smad2 Decreased phosphorylationTGF-β/Smad[12]
YAP Decreased expressionHippo-YAP[14]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated.

Leonurine_Apoptosis_Pathway LH This compound p38 p38 MAPK LH->p38 Upregulates phosphorylation Akt Akt LH->Akt Downregulates phosphorylation Bcl2 Bcl-2 LH->Bcl2 Downregulates Bax Bax LH->Bax Upregulates p38->Bax Akt->Bcl2 Mito Mitochondria Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Leonurine_Inflammation_Pathway cluster_0 LH This compound IKK IKK LH->IKK Inhibits phosphorylation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Western_Blot_Workflow start Cell/Tissue Treatment with Leonurine HCl lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/NC membrane) sds->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (e.g., ECL) secondary->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Standard workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., H292, BEAS-2B, H9c2) in 6-well plates at a density of 5 x 10^5 cells per well and culture overnight in appropriate media.[1]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 10, 25, 50 µmol/L).[1][7]

  • Cell Treatment: Remove the old media from the wells and replace it with media containing the different concentrations of this compound. Include a vehicle control (media with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.[1][7]

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature with gentle agitation.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

These protocols provide a foundational framework for investigating the effects of this compound on protein expression. Researchers should optimize conditions based on their specific cell lines, antibodies, and experimental goals.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze apoptosis induced by Leonurine (B1674737) hydrochloride.

Application Notes

Introduction

Leonurine hydrochloride, an alkaloid derived from Leonurus japonicus, has demonstrated anti-tumor properties by inducing apoptosis in various cancer cell lines.[1][2] Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method to assess this programmed cell death. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of this compound.

The principle of the assay relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane impermeant and therefore only enters cells with compromised membrane integrity, characteristic of late-stage apoptosis and necrosis.

Data Presentation

Quantitative analysis of flow cytometry data allows for a clear, dose-dependent characterization of this compound's apoptotic effects.

Table 1: Dose-Dependent Induction of Apoptosis in H292 Lung Cancer Cells by this compound

The following table summarizes the percentage of apoptotic H292 human non-small cell lung cancer cells after a 24-hour treatment with varying concentrations of this compound.

This compound Concentration (µmol/L)Percentage of Apoptotic Cells (Mean ± SD)
0 (Control)4.9 ± 0.43
1011.5 ± 1.12
2519.3 ± 1.16
5061.3 ± 6.96

Data sourced from a study on H292 lung cancer cells.[2][3][4]

Table 2: Qualitative Effects of Leonurine on Apoptosis in Various Cancer Cell Lines

Cell LineEffect on ApoptosisKey Molecular Changes
Cervical Cancer (C33A, MS751) Increased apoptosis, especially in combination with cisplatin.Increased BAX/BCL-2 ratio, PARP, and cleaved caspase-3.
Prostate Cancer (PC3, DU145) Dose-dependent induction of apoptosis.Increased Bax expression and decreased Bcl-2 expression.

Experimental Protocols

This section provides a detailed methodology for the induction of apoptosis by this compound and subsequent analysis by flow cytometry using Annexin V/PI staining.

Materials
  • This compound

  • Cancer cell line of interest (e.g., H292, C33A, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Plate cells in 6-well plates at a density of 5 x 105 cells per well and incubate overnight to allow for cell attachment.[2]

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µmol/L). A vehicle-treated control should be included.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24 hours).[2]

  • Cell Harvesting:

    • Adherent Cells: Collect the culture supernatant (which contains detached apoptotic cells). Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the trypsinized cells with the supernatant.

    • Suspension Cells: Directly collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

Protocol for Annexin V/PI Staining
  • Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[2]

  • Staining:

    • Transfer 100 µL of the cell suspension into a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently mix the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Set up appropriate compensation controls using unstained, Annexin V-FITC only, and PI only stained cells. Gate the cell population based on forward and side scatter properties to exclude debris. Analyze the fluorescence of Annexin V-FITC and PI to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition and Analysis A Seed Cells B Treat with Leonurine HCl A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V and PI D->E F Incubate E->F G Flow Cytometry F->G H Quantify Apoptotic Cells G->H G cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade and Apoptosis LH This compound p38 p38 MAPK Activation LH->p38 Akt Akt Inhibition LH->Akt Bax_Bcl2 Increased Bax/Bcl-2 Ratio p38->Bax_Bcl2 Akt->Bax_Bcl2 MMP Loss of Mitochondrial Membrane Potential Bax_Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Mitochondrial Membrane Potential Assay with Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine hydrochloride, an active alkaloid extracted from Leonurus japonicus (Chinese motherwort), has garnered significant interest for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-cancer effects. A key mechanism underlying these effects is its modulation of mitochondrial function, particularly the mitochondrial membrane potential (MMP). The MMP is a critical indicator of mitochondrial health and plays a central role in ATP synthesis, reactive oxygen species (ROS) production, and the intrinsic apoptotic pathway.

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on mitochondrial membrane potential. The provided information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound in various cellular models.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on apoptosis and related signaling pathways in human non-small cell lung cancer (NSCLC) H292 cells, which are associated with the loss of mitochondrial membrane potential.

Table 1: Effect of this compound on Apoptosis in H292 Cells [1][2][3]

Leonurine HCl Concentration (µmol/L)Apoptotic Ratio (%)
0 (Control)4.9 ± 0.43
1011.5 ± 1.12
2519.3 ± 1.16
5061.3 ± 6.69

Data represents the mean ± standard deviation.

Table 2: Modulation of Key Signaling Proteins by this compound in H292 Cells [1][2]

Treatmentp-p38 Levelp-Akt LevelBax/Bcl-2 Ratio
ControlBaselineBaselineBaseline
Leonurine HCl (10 µmol/L)IncreasedDecreasedIncreased
Leonurine HCl (25 µmol/L)Further IncreasedFurther DecreasedFurther Increased
Leonurine HCl (50 µmol/L)Significantly IncreasedSignificantly DecreasedSignificantly Increased

Experimental Protocols

A widely used method to assess mitochondrial membrane potential is the JC-1 assay. JC-1 is a lipophilic, cationic dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is therefore proportional to the mitochondrial membrane potential.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • Cells of interest (e.g., H292 cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • JC-1 dye solution (e.g., from a commercial kit)

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupler (positive control for depolarization)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom microplate at a density of 1-5 x 10⁴ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µmol/L).

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock, e.g., DMSO).

    • For a positive control for mitochondrial depolarization, treat a set of wells with CCCP (e.g., 10 µM) for 30 minutes before the assay.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions. Typically, a final concentration of 1-10 µg/mL is used.

    • After the treatment period, remove the medium containing the compound.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.

  • Measurement:

    • After incubation, remove the JC-1 staining solution.

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS or a suitable assay buffer to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader.

      • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

    • Alternatively, cells can be harvested and analyzed by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well.

    • A decrease in the red/green ratio indicates a decrease in mitochondrial membrane potential.

    • Normalize the ratios to the vehicle control to determine the relative change in MMP.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound in cancer cells, leading to mitochondrial dysfunction and apoptosis.[1][2][3][4]

LH This compound p38 p38 MAPK (Phosphorylation ↑) LH->p38 Akt Akt (Phosphorylation ↓) LH->Akt Bax Bax p38->Bax Upregulates Bcl2 Bcl-2 Akt->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibits MMP ΔΨm Loss Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for MMP Assay

The diagram below outlines the key steps for performing a mitochondrial membrane potential assay using the JC-1 dye.

Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Leonurine HCl & Controls Incubate1->Treat Incubate2 Incubate for Treatment Period Treat->Incubate2 Wash1 Wash with PBS Incubate2->Wash1 Stain Add JC-1 Staining Solution Wash1->Stain Incubate3 Incubate (15-30 min) Stain->Incubate3 Wash2 Wash with PBS (2x) Incubate3->Wash2 Measure Measure Fluorescence (Red & Green) Wash2->Measure Analyze Analyze Data: Calculate Red/Green Ratio Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.

References

Application Notes and Protocols for Measuring ROS Production in Cells Treated with Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring reactive oxygen species (ROS) production in cells following treatment with Leonurine (B1674737) hydrochloride (LH). Leonurine, an alkaloid derived from Leonurus japonicus, has demonstrated varied effects on cellular ROS levels, acting as both an antioxidant in some models and a pro-oxidant in others, highlighting the context-dependent nature of its activity.[1][2] These protocols and the accompanying data offer a framework for investigating the nuanced effects of this compound on cellular oxidative stress.

Introduction to Leonurine Hydrochloride and ROS

This compound is a compound of significant interest due to its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects.[1][3] A key aspect of its mechanism of action involves the modulation of intracellular reactive oxygen species. ROS are highly reactive molecules and free radicals derived from molecular oxygen that play crucial roles in cell signaling and homeostasis. However, overproduction of ROS can lead to oxidative stress, a state implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Depending on the cellular context, leonurine has been shown to either mitigate or induce ROS production. In models of oxidative injury, such as those induced by hydrogen peroxide (H₂O₂) or oxygen-glucose deprivation (OGD), leonurine can decrease ROS levels, thereby protecting cells from damage.[3][4] Conversely, in certain cancer cell lines, leonurine treatment leads to an increase in intracellular ROS, contributing to the induction of apoptosis.[2][5] Understanding the conditions under which leonurine modulates ROS is therefore critical for its therapeutic development.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on ROS production in different cell lines as reported in the literature.

Table 1: Effect of this compound on ROS Production in PC12 Cells under Oxygen-Glucose Deprivation (OGD) [3]

Treatment GroupLeonurine ConcentrationMean ROS Fluorescence Intensity (% of Control)
Control0 µg/mL100
OGD0 µg/mL445
OGD + Leonurine (Low)50 µg/mL444.26
OGD + Leonurine (Mid)100 µg/mL147
OGD + Leonurine (High)200 µg/mL11

Data adapted from a study on OGD-induced injury in PC12 cells, where leonurine was shown to reduce ROS levels.[3]

Table 2: Effect of this compound on ROS Production in H292 Lung Cancer Cells [2][5]

Treatment GroupLeonurine ConcentrationMean ROS Fluorescence Intensity (% of Control)
Control0 µmol/L100
Leonurine10 µmol/LIncreased
Leonurine25 µmol/LSignificantly Increased
Leonurine50 µmol/LMarkedly Increased

Data is presented qualitatively as the original study showed dose-dependent increases in ROS fluorescence but the exact percentages were not provided in the abstract. The study concluded a significant increase in intracellular ROS accumulation with increasing concentrations of LH.[2][5]

Experimental Protocols

This section provides a detailed methodology for measuring intracellular ROS production in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Protocol: Measurement of Intracellular ROS using H₂DCFDA

This protocol is a widely used method for quantifying intracellular ROS levels.[6][7] H₂DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7]

Materials:

  • Cells of interest (e.g., PC12, H292, HUVECs)

  • Complete cell culture medium

  • This compound (LH) stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • ROS-inducing agent (optional, e.g., H₂O₂, menadione)

  • 96-well black, clear-bottom plates or flow cytometry tubes

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.[8]

    • For suspension cells, prepare cells in tubes at a concentration of approximately 1 x 10⁶ cells/mL.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for attachment and recovery.

  • This compound Treatment:

    • The next day, remove the culture medium.

    • Treat the cells with varying concentrations of this compound diluted in fresh culture medium. Include a vehicle control (medium with the same concentration of the solvent used for LH, e.g., DMSO).

    • Incubation times can vary depending on the experimental design (e.g., 6, 12, or 24 hours).[5]

  • Induction of Oxidative Stress (Optional):

    • To study the protective effects of LH, cells can be co-treated or pre-treated with LH and then exposed to a ROS-inducing agent like H₂O₂.[4] A common concentration for H₂O₂ is between 1 and 50 µmol/L.[9]

  • H₂DCFDA Staining:

    • After the treatment period, remove the medium and wash the cells gently with warm PBS or HBSS.

    • Prepare a working solution of H₂DCFDA by diluting the stock solution to a final concentration of 10 µM in pre-warmed PBS or serum-free medium.[5]

    • Add 100 µL of the H₂DCFDA working solution to each well (for 96-well plates) or resuspend the cell pellet in the H₂DCFDA solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[5][6]

  • Fluorescence Measurement:

    • After incubation, remove the H₂DCFDA solution and wash the cells three times with PBS to remove any extracellular probe.[8]

    • Add 100 µL of PBS or HBSS to each well.

    • Measure the fluorescence intensity using:

      • Fluorescence Microplate Reader: Excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.[7]

      • Flow Cytometry: Excite at 488 nm and collect emission in the green channel (e.g., FL1).[9] This method allows for the analysis of fluorescence on a per-cell basis.

      • Fluorescence Microscope: Use appropriate filters for green fluorescence to visualize ROS production.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (containing only buffer).

    • Normalize the fluorescence intensity of the treated groups to the control group.

    • Express the results as a percentage of the control or relative fluorescence units.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for ROS measurement and a potential signaling pathway modulated by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_detection Detection & Analysis cell_seeding Seed Cells overnight_incubation Overnight Incubation cell_seeding->overnight_incubation lh_treatment Treat with Leonurine HCl overnight_incubation->lh_treatment ros_inducer Add ROS Inducer (Optional) lh_treatment->ros_inducer wash_cells Wash Cells ros_inducer->wash_cells add_probe Incubate with H2DCFDA wash_cells->add_probe wash_cells_post Wash to Remove Excess Probe add_probe->wash_cells_post measure_fluorescence Measure Fluorescence wash_cells_post->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis

Caption: Experimental workflow for measuring intracellular ROS.

signaling_pathway cluster_lh Intervention cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress (e.g., H2O2, OGD) lh This compound cancer_cell Cancer Cell Environment pi3k_akt PI3K/Akt Pathway lh->pi3k_akt Activates nrf2 Nrf2 Pathway lh->nrf2 Activates p38_mapk p38 MAPK Pathway lh->p38_mapk Activates mitochondria Mitochondrial Function lh->mitochondria Modulates ros_decrease Decreased ROS (Antioxidant Effect) pi3k_akt->ros_decrease nrf2->ros_decrease ros_increase Increased ROS (Pro-oxidant Effect) p38_mapk->ros_increase mitochondria->ros_increase apoptosis Apoptosis mitochondria->apoptosis cell_protection Cell Protection ros_decrease->cell_protection ros_increase->apoptosis

Caption: Potential signaling pathways modulated by Leonurine.

References

Application Notes and Protocols: Animal Models for Studying the Neuroprotective Effects of Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for investigating the neuroprotective properties of Leonurine (B1674737) hydrochloride. Detailed protocols for key experiments are outlined to ensure reproducibility and accuracy in preclinical studies.

Leonurine, an active alkaloid derived from Herba Leonuri (motherwort), has demonstrated significant neuroprotective potential in various preclinical models of neurological disorders.[1][2] Its therapeutic effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][3][4] This document outlines the application of established animal models to evaluate the efficacy of Leonurine hydrochloride in the context of ischemic stroke and Alzheimer's disease.

Ischemic Stroke Models

Cerebral ischemia remains a leading cause of long-term disability and mortality.[5] Animal models of focal and global cerebral ischemia are crucial for the development of novel neuroprotective therapies.[6][7] The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted and reproducible method for mimicking the pathophysiology of human ischemic stroke.[5][8]

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia and subsequent reperfusion injury.[5] This model is suitable for evaluating the neuroprotective effects of compounds like this compound.

Experimental Workflow for MCAO Model and this compound Evaluation

G A Animal Acclimatization (e.g., 7 days) B Baseline Neurological Assessment A->B C This compound Administration (Pre-treatment) B->C D Anesthesia C->D E Surgical Procedure: Middle Cerebral Artery Occlusion D->E F Reperfusion (e.g., after 2 hours) E->F G Neurological Deficit Scoring (e.g., 24 hours post-MCAO) F->G H Infarct Volume Measurement (TTC Staining) G->H I Biochemical Analysis (Oxidative Stress, Apoptosis Markers) H->I J Histopathological Examination I->J G cluster_pathway Nrf2 Signaling Pathway Leo Leonurine Nrf2 Nrf2 Leo->Nrf2 Activates ROS Oxidative Stress (e.g., from Ischemia) ROS->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to G cluster_pathway NO/NOS Signaling Pathway in Ischemia Ischemia Cerebral Ischemia NOS iNOS / nNOS (Increased Expression) Ischemia->NOS Induces NO Nitric Oxide (NO) (Excess Production) NOS->NO Oxidative_Stress Oxidative Stress (ROS, MDA) NO->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Leo Leonurine Leo->NOS Inhibits Neuroprotection Neuroprotection Leo->Neuroprotection

References

Application Note: In Vitro Cytochrome P450 Inhibition Assay for Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine (B1674737) hydrochloride, an active alkaloid isolated from Leonurus japonicus (Chinese motherwort), has demonstrated a range of pharmacological activities, including cardiovascular and neuroprotective effects.[1][2][3] As with any drug candidate, understanding its potential for drug-drug interactions (DDIs) is a critical component of preclinical development. A primary mechanism for DDIs is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[4][5] Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in adverse effects or loss of efficacy.[4]

This application note provides a detailed protocol for an in vitro cytochrome P450 inhibition assay to evaluate the inhibitory potential of Leonurine hydrochloride against key human CYP isoforms. The data presented herein is based on published findings and serves as a guide for researchers to assess the DDI risk profile of this compound. Regulatory bodies such as the FDA recommend in vitro evaluation of CYP inhibition for investigational new drugs.[6][7][8]

Data Presentation

The inhibitory effects of this compound on major human CYP450 enzymes have been quantified, with the results summarized in the table below. This data is crucial for predicting potential in vivo drug-drug interactions.

CYP IsoformIC50 (µM)Inhibition TypeKi (µM)Time-Dependent Inhibition
CYP1A2 18.05Competitive8.667Not Reported
CYP2D6 15.13Competitive7.805Not Reported
CYP3A4 20.09Non-competitive9.507Yes (KI/Kinact = 4.31/0.044 min⁻¹µM⁻¹)

Data sourced from a study on the effect of this compound on CYP enzyme activity in human liver microsomes.[9][10]

Experimental Protocols

This section details the methodology for determining the inhibitory potential of this compound on various CYP isoforms using human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Testosterone for CYP3A4)[10]

  • CYP isoform-specific positive control inhibitors

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

experimental_workflow prep Prepare Reagents: - this compound dilutions - HLM suspension - Probe substrate mix - NADPH regenerating system incubate Incubation: - Add HLM, buffer, and Leonurine HCl to plate - Pre-incubate at 37°C - Add probe substrate mix - Initiate reaction with NADPH prep->incubate Dispense quench Quench Reaction: - Add ice-cold acetonitrile with  Internal Standard to stop the reaction incubate->quench Time Point process Sample Processing: - Centrifuge to precipitate protein - Transfer supernatant for analysis quench->process Prepare analyze LC-MS/MS Analysis: - Quantify metabolite formation process->analyze Inject data Data Analysis: - Calculate % inhibition - Determine IC50 values analyze->data Results

Caption: Workflow for the in vitro CYP450 inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired concentration range for IC50 determination (e.g., 0.1 to 100 µM).[4]

    • Prepare a suspension of pooled human liver microsomes in phosphate buffer.

    • Prepare a cocktail of probe substrates for the desired CYP isoforms in phosphate buffer. The substrate concentration should ideally be at or below the Km for each enzyme to ensure sensitivity to inhibition.[11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the appropriate volume of phosphate buffer, the human liver microsome suspension, and varying concentrations of this compound or the positive control inhibitor.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.

    • Add the probe substrate cocktail to each well.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume will depend on the specific assay design.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 10-30 minutes, ensuring linear metabolite formation), terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite for each probe substrate.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4]

Time-Dependent Inhibition Protocol

To assess time-dependent inhibition, a pre-incubation step with NADPH is required.[14]

  • Follow the initial steps of the standard protocol, but pre-incubate the human liver microsomes, phosphate buffer, and this compound with the NADPH regenerating system for various time points (e.g., 0, 15, 30 minutes) at 37°C.

  • After the pre-incubation, add the probe substrate to initiate the final incubation.

  • Terminate the reaction and process the samples as described above.

  • A decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition. Further experiments can be conducted to determine the kinetic parameters KI and kinact.

Signaling Pathways and Mechanisms of Inhibition

The interaction of this compound with CYP enzymes primarily involves direct inhibition. The type of inhibition provides insight into the mechanism of action.

inhibition_mechanisms cluster_competitive Competitive Inhibition (CYP1A2, CYP2D6) cluster_noncompetitive Non-competitive Inhibition (CYP3A4) E1 Enzyme (E) ES1 Enzyme-Substrate Complex (ES) E1->ES1 + S EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 + I ES1->E1 P1 Product (P) ES1->P1 EI1->E1 E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 + I ES2->E2 ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Mechanisms of CYP enzyme inhibition by Leonurine HCl.

  • Competitive Inhibition (CYP1A2 and CYP2D6): this compound likely binds to the active site of these enzymes, directly competing with the substrate.[9][10] This type of inhibition is reversible and can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition (CYP3A4): this compound appears to bind to an allosteric site on CYP3A4, changing the enzyme's conformation and reducing its catalytic activity without preventing substrate binding.[9][10] This form of inhibition is also reversible.

  • Time-Dependent Inhibition (CYP3A4): The observed time-dependent inhibition of CYP3A4 suggests that this compound or a metabolite may form a more tightly bound complex with the enzyme over time, potentially leading to a more prolonged inhibitory effect in vivo.[9][10]

Conclusion

The in vitro data indicate that this compound is an inhibitor of CYP1A2, CYP2D6, and CYP3A4.[10] These findings suggest a potential for drug-drug interactions with medications that are substrates for these enzymes.[9] Therefore, further investigation, including clinical DDI studies, may be warranted to fully characterize the clinical significance of these observations. The protocols provided in this application note offer a robust framework for conducting these essential preclinical safety assessments.

References

Application Notes and Protocols for Improving In-Vivo Delivery of Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurine (B1674737), an active alkaloid derived from Herba leonuri (Motherwort), has demonstrated significant therapeutic potential for a range of conditions, particularly cardiovascular and central nervous system diseases.[1][2][3] Its pharmacological effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][4] However, the clinical application of Leonurine hydrochloride is often hampered by its poor water solubility, low bioavailability, and rapid in-vivo elimination.[1][3][5][6] To overcome these limitations, various drug delivery strategies are being explored to enhance its therapeutic efficacy.

These application notes provide an overview of current techniques for improving the in-vivo delivery of this compound, with detailed protocols for the preparation and evaluation of advanced delivery systems.

Data Presentation: Pharmacokinetic Parameters of Leonurine Delivery Systems

The following table summarizes the key pharmacokinetic parameters of different Leonurine formulations from in-vivo studies, highlighting the improvements achieved with advanced delivery systems compared to conventional suspensions.

Delivery SystemAnimal ModelAdministration RouteCmax (μg/mL)Tmax (h)AUC (μg·h/mL)Absolute Bioavailability (%)T1/2 (h)Reference
Leonurine Suspension RatOral (50 mg/kg)0.510.951.78 (AUC0-∞)2.213.64[1][7]
Leonurine Suspension MouseOral---1.78-[5]
Leonurine O/O Microemulsion MouseOral2.46-fold higher than suspension--10.953.04-fold higher than suspension[5]
Leonurine O/O Microemulsion MouseIntramuscular---37.45-[5]
Injectable Leonurine Nanocrystal-Loaded PLGA Microspheres RatSubcutaneous--Sustained release over 20 daysSignificantly enhanced therapeutic efficacy compared to daily oral administration-[8][9][10]

Experimental Protocols

Protocol 1: Preparation of Leonurine O/O Microemulsion

This protocol details the preparation of an oil-in-oil (O/O) microemulsion to enhance the oral bioavailability of Leonurine.[5]

Materials:

  • This compound

  • Oil Phase Components (e.g., Ethyl oleate, Caprylic/capric triglyceride)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the components of the oil phase.

    • Mix the oil components thoroughly using a magnetic stirrer until a homogenous phase is obtained.

  • Preparation of the Surfactant/Co-surfactant Mixture (S/CoS):

    • Accurately weigh the surfactant and co-surfactant in a predetermined ratio.

    • Mix them using a vortex mixer until a clear, homogenous solution is formed.

  • Construction of the Pseudo-ternary Phase Diagram:

    • To determine the optimal microemulsion region, prepare a series of mixtures with varying ratios of the oil phase, S/CoS mixture, and water.

    • Titrate the oil phase with the S/CoS mixture and then with water, observing for the formation of a clear and stable microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the concentration ranges for the microemulsion formation.

  • Preparation of Leonurine-Loaded Microemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, S/CoS, and water.

    • Dissolve a pre-weighed amount of this compound in the aqueous phase.

    • Gradually add the aqueous Leonurine solution to the mixture of the oil phase and S/CoS under constant stirring.

    • Continue stirring until a transparent and thermodynamically stable Leonurine-loaded O/O microemulsion is formed.

  • Characterization:

    • Characterize the microemulsion for globule size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: Preparation of Injectable Leonurine Nanocrystal-Loaded Microspheres

This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) microspheres encapsulating Leonurine nanocrystals for sustained subcutaneous release.[8][9][10]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • High-pressure homogenizer

  • Probe sonicator

  • Lyophilizer

Procedure:

  • Preparation of Leonurine Nanocrystals (Leo-nano):

    • Disperse this compound in an appropriate solvent.

    • Subject the suspension to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.

    • Lyophilize the nanosuspension to obtain powdered Leonurine nanocrystals.

  • Preparation of PLGA Microspheres (Leo-nano@MP):

    • Employ a modified solid-in-oil-in-water (S/O/W) double emulsion-solvent evaporation technique.

    • Disperse the prepared Leonurine nanocrystals (solid phase) in a solution of PLGA dissolved in dichloromethane (oil phase).

    • Emulsify this primary S/O emulsion into an aqueous solution of polyvinyl alcohol (PVA) using homogenization or sonication to form a S/O/W double emulsion.

    • Stir the double emulsion at room temperature for several hours to allow for the evaporation of dichloromethane and the hardening of the microspheres.

  • Collection and Washing:

    • Collect the formed microspheres by centrifugation.

    • Wash the microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed microspheres to obtain a free-flowing powder.

  • Characterization:

    • Characterize the final product for morphology (e.g., using scanning electron microscopy), particle size distribution, drug loading efficiency, and encapsulation efficiency.

    • Conduct in-vitro release studies to determine the drug release profile over an extended period.

Protocol 3: In-Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a novel this compound formulation in rats or mice.

Materials:

  • Test animals (e.g., Sprague-Dawley rats or ICR mice)

  • Leonurine formulation (e.g., microemulsion, microspheres)

  • Control formulation (e.g., Leonurine suspension)

  • Administration tools (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Fast the animals overnight before drug administration, with free access to water.

    • Divide the animals into experimental groups (e.g., control group receiving suspension, test group receiving the novel formulation).

  • Drug Administration:

    • Administer the respective formulations to the animals via the intended route (e.g., oral gavage, subcutaneous injection) at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as HPLC-MS/MS, for the quantification of Leonurine in plasma.[5]

    • Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability, using appropriate software.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Leonurine are mediated through various signaling pathways. Understanding these pathways is crucial for designing targeted delivery systems and evaluating their efficacy.

Leonurine_Signaling_Pathways Leonurine Leonurine ROS Reactive Oxygen Species (ROS) Leonurine->ROS Inhibits Nrf2 Nrf-2 Leonurine->Nrf2 Activates PI3K PI3K Leonurine->PI3K Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Scavenges Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Cardioprotection Cardioprotection AntioxidantEnzymes->Cardioprotection Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection Bcl2->Cardioprotection Bax->Apoptosis Promotes

Caption: Key signaling pathways modulated by Leonurine for its neuroprotective and cardioprotective effects.

Experimental_Workflow_Microemulsion Start Start: Microemulsion Preparation PhaseDiagram Construct Pseudo-ternary Phase Diagram Start->PhaseDiagram Formulation Prepare Leonurine-Loaded Microemulsion PhaseDiagram->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization InVivoStudy In-Vivo Pharmacokinetic Study (Rodent Model) Formulation->InVivoStudy DataAnalysis Data Analysis and Parameter Calculation InVivoStudy->DataAnalysis End End: Bioavailability Assessment DataAnalysis->End

Caption: Experimental workflow for the development and evaluation of a Leonurine O/O microemulsion.

Experimental_Workflow_Microspheres Start Start: Microsphere Preparation NanoPrep Prepare Leonurine Nanocrystals (Leo-nano) Start->NanoPrep MicroPrep Formulate Leo-nano@MP via S/O/W Double Emulsion NanoPrep->MicroPrep Characterization Characterize Microspheres (Morphology, Size, Drug Load) MicroPrep->Characterization InVivoStudy In-Vivo Efficacy Study (Sustained Release) MicroPrep->InVivoStudy InVitroRelease In-Vitro Release Study Characterization->InVitroRelease End End: Long-Term Efficacy Assessment InVivoStudy->End

Caption: Workflow for the formulation and evaluation of injectable Leonurine nanocrystal-loaded microspheres.

Conclusion

The development of advanced drug delivery systems, such as microemulsions and nanocrystal-loaded microspheres, presents a promising strategy to overcome the pharmacokinetic limitations of this compound.[5][8] These formulations have been shown to significantly improve bioavailability and provide sustained release, thereby enhancing the therapeutic potential of Leonurine for treating cardiovascular and neurological disorders. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the development of novel Leonurine-based therapeutics. Further research into targeted delivery and stimuli-responsive systems could further optimize the in-vivo performance of this compound.

References

Application Notes and Protocols: Leonurine Hydrochloride in RAW 264.7 Macrophage Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leonurine (B1674737) hydrochloride (LH) is an alkaloid derived from Leonurus japonicus (Motherwort), a plant with a long history in traditional medicine. Recent scientific investigations have highlighted its significant anti-inflammatory properties, making it a compound of interest for therapeutic development. In immunology and drug discovery, the RAW 264.7 macrophage cell line is a fundamental in vitro model for studying inflammation. This document provides detailed application notes and protocols for investigating the effects of Leonurine hydrochloride on the RAW 264.7 cell line, with a focus on its anti-inflammatory mechanisms.

Leonurine has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] By inhibiting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][3][4][5]

Data Presentation

While specific quantitative data for the effects of this compound on RAW 264.7 cells is not extensively available in the public domain, the following table summarizes the observed effects on key inflammatory markers based on studies in other cell types and animal models. This information can serve as a valuable reference for designing experiments with RAW 264.7 cells.

Inflammatory MarkerEffect of this compound TreatmentCell Type/ModelReference
TNF-αBroiler chickens, Human Endothelial Cells, Mouse Mastitis Model[1][3][6][7]
IL-6Broiler chickens, Rat Chondrocytes, Mouse Mastitis Model[1][3][7][8]
IL-1βBroiler chickens, Mouse Endometritis Model[1][5][7]
NF-κB ActivationBroiler chickens, Human Endothelial Cells, Rat Chondrocytes[1][6][8]
p38 MAPK PhosphorylationRat Chondrocytes, Mouse Mastitis Model[2][3]
ERK PhosphorylationRat Chondrocytes, Mouse Mastitis Model[2][3]
JNK PhosphorylationRat Chondrocytes, Mouse Mastitis Model[2][3]
iNOS ExpressionMouse Mastitis Model[3]
COX-2 ExpressionBroiler chickens, Mouse Mastitis Model[1][3]

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades.

NF_kB_Pathway cluster_0 cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->cytokines Gene Transcription nucleus Nucleus Leonurine Leonurine Hydrochloride Leonurine->IKK Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation cytokines Pro-inflammatory Mediators (iNOS, COX-2) AP1->cytokines Gene Transcription Leonurine Leonurine Hydrochloride Leonurine->p38 Inhibition of Phosphorylation Leonurine->JNK Inhibition of Phosphorylation Leonurine->ERK Inhibition of Phosphorylation

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following protocols are generalized methods for studying the effects of this compound in RAW 264.7 macrophages. Researchers should optimize these protocols based on their specific experimental needs.

Cell Culture and Maintenance of RAW 264.7 Cells
  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculture: When cells reach 80-90% confluency, detach them using a cell scraper. Do not use trypsin, as it can damage macrophage surface receptors. Split the cells at a ratio of 1:3 to 1:6. Refresh the growth medium every 2-3 days.[9]

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (dissolving solvent for LH).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Lipopolysaccharide (LPS) Stimulation and this compound Treatment
  • Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 24-well plates for cytokine analysis) and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein/cytokine analysis).[12]

    • Collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture mtt_assay Determine Non-Toxic Dose of Leonurine HCl (MTT Assay) cell_culture->mtt_assay treatment Pre-treat with Leonurine HCl Then stimulate with LPS mtt_assay->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Lyse Cells treatment->cell_lysis elisa Cytokine Measurement (ELISA) supernatant_collection->elisa western_blot Protein Analysis (Western Blot) cell_lysis->western_blot qpcr Gene Expression Analysis (qRT-PCR) cell_lysis->qpcr end End elisa->end western_blot->end qpcr->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Leonurine Hydrochloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for leonurine (B1674737) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of leonurine hydrochloride in aqueous solutions?

A1: this compound is known to have poor solubility in water. While some suppliers may list it as "insoluble," quantitative data suggests that its solubility can be enhanced with physical methods. With the aid of ultrasonication, a solubility of ≥3-5 mg/mL in water can be achieved.[1][2]

Q2: I'm seeing precipitation when I try to dissolve this compound in water. What am I doing wrong?

A2: Direct dissolution in water at room temperature will likely result in precipitation or an incomplete solution. Due to its chemical structure as an alkaloid, its solubility is influenced by factors such as pH and temperature.[3][4] It is recommended to use the methods outlined in the troubleshooting guide below to achieve a clear solution.

Q3: Can I prepare a concentrated aqueous stock solution of this compound?

A3: Preparing a highly concentrated stock solution in pure water is challenging. For most in vitro experiments, it is common practice to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock. This stock can then be diluted to the final working concentration in your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline). Be aware that the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid affecting your experimental results.

Q4: How does pH affect the solubility of this compound?

Q5: Are there any established methods to improve the aqueous solubility of this compound for in vivo studies?

A5: Yes, formulation strategies are often employed for in vivo applications. One documented method involves a co-solvent system to create a stable formulation for administration. A protocol for preparing a 2.5 mg/mL solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Troubleshooting Guide

This guide provides step-by-step instructions to address common issues with this compound solubility.

Issue EncounteredTroubleshooting Steps
Powder does not dissolve in water. 1. Use of Co-solvents: First, prepare a concentrated stock solution in an appropriate organic solvent. 2. Sonication: After dilution in your aqueous medium, use an ultrasonic water bath to aid dissolution.[1][2] 3. pH Adjustment: If your experimental conditions allow, consider adjusting the pH of the aqueous solution to be slightly acidic, which may improve the solubility of the hydrochloride salt.
Precipitation occurs after diluting the organic stock solution in aqueous buffer. 1. Lower the Stock Concentration: The concentration of your initial stock solution in the organic solvent may be too high. Try preparing a more dilute stock. 2. Increase the Dilution Factor: Ensure the final concentration of the organic solvent in your aqueous solution is minimal (ideally below 0.1%). 3. Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. 4. Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help maintain solubility. Ensure the temperature is compatible with your experiment.
Need to prepare a solution for cell culture experiments. 1. Prepare a High-Concentration Stock in DMSO: Dissolve this compound in sterile DMSO to a concentration of, for example, 10-50 mM. Ensure the DMSO is of cell culture grade. 2. Serial Dilution: Perform serial dilutions of the DMSO stock in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%). 3. Fresh Preparation: It is best practice to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventSolubilityMethod
Water≥3 mg/mLWith ultrasonication
Water5 mg/mLWith ultrasonication
Dimethyl Sulfoxide (DMSO)≥31.1 mg/mL
Ethanol (EtOH)≥2.82 mg/mLWith ultrasonication

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution for In Vitro Assays

This protocol is suitable for preparing a working solution of this compound for general in vitro experiments where a small amount of an organic co-solvent is acceptable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in DMSO to create a stock solution of a desired high concentration (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C for short periods.

  • Dilution in Aqueous Buffer:

    • Warm the desired aqueous buffer (e.g., PBS) to room temperature or 37°C.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While vortexing the buffer, add the appropriate volume of the DMSO stock solution dropwise to achieve the final desired concentration. The final DMSO concentration should be kept to a minimum (e.g., <0.1%).

  • Ensure Complete Dissolution:

    • If any cloudiness or precipitation is observed, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear before use.

  • Use Freshly Prepared:

    • It is recommended to use the final aqueous solution immediately after preparation.

Protocol 2: Formulation for In Vivo Studies (Example)

This protocol provides an example of how to formulate this compound for animal studies, based on a published method.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) solution

  • Sterile tubes

Procedure to prepare a 2.5 mg/mL solution:

  • Prepare a DMSO Stock: Dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Prepare the Vehicle: In a sterile tube, mix the following components in the specified volumetric ratios:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Formulation Steps:

    • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Final Solution: The resulting solution will be a clear formulation with a this compound concentration of 2.5 mg/mL. This formulation should be prepared fresh before administration.

Signaling Pathways and Experimental Workflows

This compound and the PI3K/Akt Signaling Pathway

Leonurine has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.[6][7][8][9] The following diagram illustrates the key components of this pathway and indicates the points of intervention by leonurine.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Leonurine Leonurine Leonurine->PI3K Inhibits

Caption: Leonurine's modulation of the PI3K/Akt pathway.

This compound and the NF-κB Signaling Pathway

This compound has been demonstrated to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[10][11][12] This pathway is a key regulator of the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates Leonurine Leonurine Leonurine->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50_nucleus->Gene_Expression Induces

Caption: Leonurine's inhibitory effect on the NF-κB pathway.

Experimental Workflow for Assessing Solubility Enhancement

The following diagram outlines a logical workflow for researchers to systematically address and overcome this compound solubility issues.

Solubility_Workflow cluster_workflow Solubility Enhancement Workflow Start Start: Leonurine HCl Powder Initial_Test Attempt Dissolution in Aqueous Buffer Start->Initial_Test Soluble Solution Clear? Initial_Test->Soluble Yes Yes Soluble->Yes No No Soluble->No Final_Solution Clear Solution for Experiment Yes->Final_Solution Use_Cosolvent Prepare Stock in DMSO or Ethanol No->Use_Cosolvent Dilute Dilute in Aqueous Buffer Use_Cosolvent->Dilute Precipitation Precipitation? Dilute->Precipitation No2 No Precipitation->No2 Yes2 Yes Precipitation->Yes2 Sonication Apply Ultrasonication No2->Sonication Optimize Optimize: - Lower Stock Conc. - Increase Dilution - Vortex During Dilution - Gentle Warming Yes2->Optimize Optimize->Dilute Sonication->Final_Solution

Caption: Workflow for solubilizing this compound.

References

Technical Support Center: Optimizing Leonurine Hydrochloride for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leonurine hydrochloride (LH). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using LH in cell viability assays. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on published studies, a common starting range to explore is 10 µM to 100 µM . For some cell lines, such as human non-small cell lung cancer (NSCLC) H292 cells, significant effects on proliferation and apoptosis have been observed at concentrations of 10, 25, and 50 µmol/L.[1][2][3] In other contexts, like corticosterone-induced PC12 cells, a maximal prosurvival effect was noted at 60 µM.[4] However, for certain leukemia cell lines like K562 and KU812, the IC50 values were much higher, in the range of 0.773 mM and 0.882 mM, respectively.[5] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[6][7] To prepare a stock solution, dissolve the powdered LH in high-quality, sterile DMSO to a concentration of at least 10 mM. For example, to make a 10 mM stock, dissolve 3.11 mg of LH (molecular weight 311.33 g/mol ) in 1 mL of DMSO. Gently vortex to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time is a critical parameter and the effects of LH are often time-dependent.[1][3] Significant inhibition of proliferation of H292 cells has been observed at time points ranging from 6 to 72 hours.[1][3] A common starting point for incubation is 24 to 48 hours. However, it is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation period for observing the desired effect in your specific cell model.[1][2][3]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis. In H292 lung cancer cells, LH has been found to increase the phosphorylation of p38 and decrease the phosphorylation of Akt.[1][2] It also affects the mitochondrial apoptosis pathway by increasing the Bax/Bcl-2 ratio and the expression of caspase-3 and caspase-9.[1][2] In other cell types, LH has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and growth.[5][8] Additionally, LH may also impact the ERK/MAPK signaling pathway.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability Concentration too low: The concentration of LH may be insufficient to elicit a response in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 µM to 1 mM).
Incubation time too short: The duration of exposure may not be long enough for the effects of LH to manifest.Conduct a time-course experiment, extending the incubation period up to 72 hours or longer.
LH degradation: Improper storage of the stock solution can lead to degradation of the compound.Ensure the stock solution is stored in aliquots at -20°C and protected from light. Prepare fresh dilutions for each experiment.
Cell line resistance: The cell line you are using may be inherently resistant to the effects of LH.Consider using a different cell line or a positive control compound known to induce cell death in your chosen line to validate your assay.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure you have a single-cell suspension before seeding and use a multichannel pipette for consistency. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge effects: Evaporation from the outer wells of the plate can concentrate the media and LH, leading to skewed results.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting: Small errors in pipetting can have a large impact on the final concentration.Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stock.
Precipitate forms in the culture medium Solubility issues: The concentration of LH or the final DMSO concentration may be too high, causing the compound to precipitate out of solution.Ensure the final DMSO concentration is kept low (ideally <0.5%). When diluting the stock solution, add it to the medium and mix immediately. If precipitation persists, consider lowering the working concentration of LH.
Unexpected increase in cell viability Hormesis: Some compounds can have a stimulatory effect at very low concentrations.Test a wider range of dilutions, including very low concentrations, to see if a biphasic dose-response curve is present.
Pro-survival effects: In some contexts, LH has shown pro-survival effects, such as in corticosterone-induced PC12 cells.[4]Re-evaluate the expected outcome based on the cell type and experimental model. LH's effects can be context-dependent.

Data Summary

The following table summarizes the effective concentrations of this compound in different cell lines as reported in the literature.

Cell LineAssay TypeEffective Concentration / IC50Incubation TimeReference
H292 (Human Lung Carcinoma)MTT10, 25, 50 µM (significant inhibition)6, 12, 24, 48, 72 h[1][2][3]
PC12 (Rat Pheochromocytoma)MTT60 µM (maximal prosurvival effect)Not specified[4]
HL-60 (Human Promyelocytic Leukemia)Not specifiedIC50: 28.6 µM24 h[10]
HL-60 (Human Promyelocytic Leukemia)Not specifiedIC50: 11.3 µM48 h[10]
U-937 (Human Histiocytic Lymphoma)Not specifiedIC50: 17.5 µM24 h[10]
U-937 (Human Histiocytic Lymphoma)Not specifiedIC50: 9.0 µM48 h[10]
K562 (Human Chronic Myelogenous Leukemia)Not specifiedIC50: 0.773 mM24 h[5]
KU812 (Human Chronic Myelogenous Leukemia)Not specifiedIC50: 0.882 mM24 h[5]

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays

Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the assay.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Cell viability reagent (e.g., MTT, Resazurin)

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Perform a cell count and determine cell viability using trypan blue.

  • Create a serial dilution of your cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per well in 100 µL).

  • Seed the cells in a 96-well plate, with at least 3-6 replicates for each density.

  • Incubate the plate for the intended duration of your LH treatment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

  • Plot the viability signal (e.g., absorbance or fluorescence) against the number of cells seeded.

  • Select a seeding density that falls within the linear range of the curve, indicating that the signal is proportional to the cell number and the cells are in an exponential growth phase.

Protocol 2: MTT Assay for Cell Viability

Objective: To assess cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells seeded in a 96-well plate and treated with LH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • After incubating the cells with various concentrations of LH for the desired time, carefully remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Start cell_culture Culture and Harvest Cells start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate seed_density Determine Optimal Seeding Density seed_density->seed_plate prepare_lh Prepare this compound Stock Solution treat_cells Treat with LH Dilutions and Controls prepare_lh->treat_cells seed_plate->treat_cells incubate Incubate for Determined Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end lh_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptosis lh Leonurine Hydrochloride pi3k PI3K lh->pi3k Inhibits p38 p38 MAPK lh->p38 Activates akt Akt pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Promotes apoptosis Apoptosis p38->apoptosis Promotes cyto_c Cytochrome c bcl2->cyto_c Inhibits Release bax Bax bax->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase3->apoptosis

References

Troubleshooting inconsistent results in Leonurine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges during experiments with Leonurine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Anti-Proliferation Effects in Cell Culture

Question: We are observing significant variability in the anti-proliferative effects of this compound on our cancer cell line. What could be the cause?

Answer: Inconsistent anti-proliferative effects can stem from several factors. A primary reason can be the stability and preparation of your this compound solution. It is also crucial to consider the specific cell line and its passage number, as cellular responses can change over time.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Purity and Quality Ensure the use of high-purity (≥98%) this compound.[1] Source from a reputable supplier and obtain a certificate of analysis for each batch.
Solution Preparation and Storage Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][2][3] For aqueous solutions, use ultrapure water and consider ultrasonic assistance for dissolution.[2] Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.[1][2]
Cell Line Viability and Passage Number Regularly perform cell line authentication. Use cells within a consistent and low passage number range to minimize phenotypic drift.
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells and experiments, as this can significantly impact proliferation rates.
Assay Variability For viability assays like MTT, ensure consistent incubation times and complete dissolution of formazan (B1609692) crystals before reading the absorbance.

Issue 2: Variable Results in Animal Models of Ischemic Stroke

Question: Our in vivo experiments using a mouse model of ischemic stroke are yielding inconsistent neuroprotective effects with this compound treatment. How can we improve reproducibility?

Answer: Animal model experiments are inherently complex, and variability can be introduced at multiple stages. Key areas to scrutinize include the drug formulation and administration, the surgical procedure for inducing ischemia, and the timing and methods of behavioral and histological assessments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Bioavailability Leonurine has been noted to have low oral bioavailability.[4][5] Consider intraperitoneal or intravenous injection for more consistent systemic exposure. If oral administration is necessary, be aware of potential first-pass metabolism.[4]
Inconsistent Drug Administration Ensure accurate dosing based on animal weight. For oral gavage, ensure the solution is properly delivered to the stomach.
Variability in Surgical Model Standardize the middle cerebral artery occlusion (MCAO) procedure. Monitor cerebral blood flow to ensure consistent ischemia induction.
Animal Strain and Age Use a consistent age and strain of animals for all experiments, as these factors can influence the extent of ischemic damage and the response to treatment.
Timing of Treatment Administer this compound at a consistent time point relative to the ischemic insult.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is soluble in DMSO, with some suppliers indicating solubility up to 70 mg/mL.[3] It is also soluble in water, where ultrasonic treatment may aid dissolution.[2] Stock solutions should be stored at -20°C.[1] It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q2: What are the typical concentrations of this compound used in in vitro experiments?

A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. Studies on cancer cell lines have often used concentrations in the range of 10-50 µmol/L to observe effects on proliferation and apoptosis.[6][7] For experiments on other cell types, such as human umbilical vein endothelial cells (HUVECs), concentrations of 2.5-10 µM have been used to investigate effects on cell proliferation and migration.[4]

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways. In the context of cancer, it can induce apoptosis through a mitochondria-dependent pathway involving the p38 MAPK and Akt signaling pathways.[6][7] It has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation.[4][8] Furthermore, Leonurine can activate the Nrf2 pathway, which is involved in the antioxidant response.[4][9] In cardiovascular studies, it has been shown to affect the PI3K/Akt pathway, promoting cell survival and angiogenesis.[8]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on H292 Lung Cancer Cells

Treatment DurationConcentration (µmol/L)Apoptotic Ratio (%)
24 hours0 (Control)4.9 ± 0.43
24 hours1011.5 ± 1.12
24 hours2519.3 ± 1.16
24 hours5061.3 ± 6.69
Data from a study on human non-small cell lung cancer (NSCLC) H292 cells.[6][7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µmol/L) for the desired time periods (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p-Akt, caspase-3, Bax, Bcl-2) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Visualizations

Leonurine_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues cluster_solution Resolution start Inconsistent Experimental Results check_reagent Check Leonurine HCl (Purity, Age, Storage) start->check_reagent Begin Troubleshooting check_protocol Review Experimental Protocol start->check_protocol Begin Troubleshooting solution_prep Solution Preparation (Solvent, Concentration, Freshness) check_protocol->solution_prep In Vitro drug_admin Drug Administration (Route, Dose, Formulation) check_protocol->drug_admin In Vivo cell_culture Cell Culture Conditions (Cell Line, Passage, Density) solution_prep->cell_culture assay_execution Assay Execution (Timing, Reagents) cell_culture->assay_execution resolve Consistent Results assay_execution->resolve Implement Solutions animal_model Animal Model (Strain, Age, Surgery) drug_admin->animal_model data_collection Data Collection (Timing, Method) animal_model->data_collection data_collection->resolve Implement Solutions

Caption: Troubleshooting workflow for inconsistent this compound results.

Leonurine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondria LH This compound p38 p38 MAPK LH->p38 Activates Akt Akt LH->Akt Inhibits ROS ↑ ROS Generation p38->ROS Bcl2 ↓ Bcl-2 Akt->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Leonurine hydrochloride stability testing in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leonurine (B1674737) hydrochloride. The information is designed to assist with stability testing in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of leonurine hydrochloride?

A1: this compound is generally stable in its solid, crystalline form. As a powder, it is stable for at least one year when stored at -20°C.[1][2] Solutions of this compound in DMSO can be stored at -20°C for up to one month.[1] For longer-term storage of the solid compound, temperatures of -20°C are recommended to ensure stability for up to three years.[2]

Q2: What solvents are recommended for preparing this compound solutions for stability studies?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound, with a solubility of up to 70 mg/mL.[2] Ethanol is another option, though the solubility is lower at 7 mg/mL.[2] The compound is reported to be insoluble in water.[2] When preparing solutions, it is crucial to use fresh, high-purity solvents to avoid introducing contaminants that could affect stability.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3][4][5][6] This technique allows for the separation and quantification of the intact drug from its potential degradation products. A well-developed HPLC method should be able to resolve all potential degradants from the parent peak.[3][4][5][6]

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (esters, ethers, phenols) are susceptible to hydrolysis, oxidation, and photolysis. Hydrolysis of the ester linkage would be a primary suspected pathway under acidic or basic conditions. The phenolic hydroxyl group and the guanidino group may be susceptible to oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent stability results between experiments. 1. Variation in solvent quality (e.g., presence of peroxides in older ethers, water content).2. Inconsistent temperature control.3. Fluctuation in light exposure for photosensitive samples.4. Differences in the initial concentration of this compound.1. Use fresh, HPLC-grade solvents for all experiments. Purge solvents with an inert gas where necessary.[7]2. Ensure temperature-controlled environments (e.g., calibrated ovens, water baths) are used and monitored.3. Protect samples from light by using amber vials or covering them with aluminum foil, especially during photostability studies.4. Maintain a consistent starting concentration of the drug solution across all stability tests.
Precipitation of this compound during the experiment. 1. The solvent's capacity to dissolve the compound has been exceeded, possibly due to temperature changes or solvent evaporation.2. The pH of the solution has shifted, affecting solubility.1. Ensure the initial concentration is well below the saturation point in the chosen solvent at all experimental temperatures. Seal vials properly to prevent solvent evaporation.2. Monitor and control the pH of the solution, especially during hydrolytic degradation studies.
Appearance of multiple, unidentified peaks in the HPLC chromatogram. 1. Formation of degradation products.2. Contamination from solvents, reagents, or sample handling.3. Interaction with excipients if working with a formulation.1. Use a stability-indicating HPLC method with sufficient resolution. Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks to aid in structure elucidation of degradation products.[8][9][10]2. Run blank samples (solvent without the drug) to identify peaks originating from the matrix.3. Analyze placebo formulations under the same stress conditions to identify peaks originating from excipients.
No degradation is observed under stress conditions. 1. The stress conditions (temperature, pH, oxidizing agent concentration) are not harsh enough.2. The duration of the stress test is too short.1. Increase the severity of the stress conditions (e.g., use a higher concentration of acid/base, increase the temperature). It is generally recommended to aim for 10-30% degradation.[11]2. Extend the duration of the experiment.
Complete degradation of the compound is observed. 1. The stress conditions are too harsh.1. Reduce the severity of the stress conditions (e.g., lower the temperature, use a lower concentration of acid/base, shorten the exposure time).

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These are based on general guidelines for stability testing of pharmaceuticals and should be adapted as needed for specific experimental goals.[11][12][13]

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a hypothetical HPLC method suitable for a stability-indicating assay of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 277 nm (based on the known absorbance maximum of leonurine).[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the appropriate solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Studies

For each condition below, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like a methanol-water mixture) should be prepared. A control sample should be stored at 2-8°C in the dark.

  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M hydrochloric acid to the this compound solution.

    • Incubate the solution at 60°C for 24 hours.[13]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M sodium hydroxide to the this compound solution.

    • Incubate the solution at 60°C for 24 hours.[13]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the this compound solution.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the this compound solution in a temperature-controlled oven at 70°C for 7 days.

    • At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 7 days).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Data Presentation

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Stability of this compound in Different Solvents at Various Temperatures.

SolventTemperature (°C)Initial Concentration (µg/mL)Concentration after 24 hours (µg/mL)% Degradation
Methanol410099.50.5
Methanol25 (Room Temp)10095.24.8
Methanol4010088.711.3
Ethanol410099.80.2
Ethanol25 (Room Temp)10096.53.5
Ethanol4010091.38.7
50% Aqueous Methanol25 (Room Temp)10092.17.9
50% Aqueous Ethanol25 (Room Temp)10094.65.4

Caption: This table presents hypothetical data on the stability of this compound in various solvents at different temperatures over a 24-hour period.

Table 2: Hypothetical Forced Degradation of this compound.

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl24 hours at 60°C15.22
0.1 M NaOH24 hours at 60°C25.83
3% H₂O₂24 hours at RT8.51
Thermal7 days at 70°C12.12
Photolytic7 days18.94

Caption: This table summarizes the hypothetical outcomes of forced degradation studies on this compound under various stress conditions.

Visualizations

The following diagrams illustrate the workflow for forced degradation studies and a hypothetical degradation pathway for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results LH_stock Leonurine HCl Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) LH_stock->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) LH_stock->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) LH_stock->Oxidation Thermal Thermal Degradation (e.g., 70°C) LH_stock->Thermal Photo Photolytic Degradation (UV/Vis Light) LH_stock->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC MS LC-MS for Degradant Identification HPLC->MS Data Quantify Degradation HPLC->Data Pathway Elucidate Degradation Pathway MS->Pathway Data->Pathway Degradation_Pathway cluster_degradation Degradation Products LH This compound DP1 Hydrolysis Product (Syringic Acid + Guanidinobutanol) LH->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (e.g., Quinone derivative) LH->DP2 Oxidation DP3 Photodegradation Product (e.g., Isomer or Dimer) LH->DP3 Photolysis

References

Technical Support Center: Leonurine Hydrochloride Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions (DDIs) with Leonurine (B1674737) hydrochloride (LH).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Leonurine hydrochloride?

This compound undergoes both Phase I and Phase II metabolism. The primary cytochrome P450 (CYP) enzymes involved in its Phase I metabolism are CYP1A2, CYP2D6, and CYP3A4. For Phase II metabolism, UGT1A1 is the main enzyme responsible for the glucuronidation of Leonurine, leading to the formation of its primary metabolite, leonurine-10-O-β-glucuronide.[1]

Q2: Does this compound have the potential to inhibit CYP enzymes?

Yes, in vitro studies have demonstrated that this compound has inhibitory effects on major CYP enzymes. It acts as a competitive inhibitor of CYP1A2 and CYP2D6 and a non-competitive, time-dependent inhibitor of CYP3A4.[1][2] These findings suggest a potential for pharmacokinetic interactions when co-administered with drugs that are substrates of these enzymes.[1][2]

Q3: Are there any known interactions between this compound and drug transporters?

Current research indicates that a major metabolite of Leonurine, leonurine-10-O-β-glucuronide, is a substrate for the efflux transporters Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 2 (MRP2).[3] This suggests that co-administration of drugs that inhibit these transporters could increase the systemic exposure of this active metabolite. Additionally, some studies suggest that Leonurine may reduce the expression of P-glycoprotein (P-gp), which could affect the disposition of P-gp substrate drugs.[1] Further studies are needed to determine the direct inhibitory potential of this compound on these and other important drug transporters.

Q4: What are the key signaling pathways modulated by this compound that could be affected by interacting drugs?

This compound is known to modulate several important signaling pathways, which could be a consideration for pharmacodynamic drug interactions. The primary pathways identified are:

  • PI3K/Akt Signaling Pathway: Involved in cell growth, proliferation, and survival.[4]

  • AMPK Signaling Pathway: A key regulator of cellular energy homeostasis.

  • HIF-1 Signaling Pathway: A master regulator of oxygen homeostasis.

Troubleshooting Guide

Problem: I am observing unexpected toxicity or reduced efficacy when co-administering this compound with a substrate of CYP3A4.

  • Possible Cause: this compound is a time-dependent inhibitor of CYP3A4.[1][2] This means that its inhibitory effect increases with pre-incubation time. Co-administration with a CYP3A4 substrate could lead to increased plasma concentrations of that substrate, potentially causing toxicity.

  • Troubleshooting Steps:

    • Review the substrate's metabolic profile: Confirm that CYP3A4 is a major metabolic pathway for the co-administered drug.

    • Conduct an in vitro time-dependent inhibition assay: Perform an IC50 shift assay to confirm the time-dependent inhibition of CYP3A4 by this compound under your experimental conditions. (See Experimental Protocols section).

    • Consider in vivo studies: If in vitro data suggest a significant interaction, an in vivo animal study may be necessary to evaluate the pharmacokinetic changes of the co-administered drug in the presence of this compound.

Problem: My in vitro results for CYP1A2 or CYP2D6 inhibition by this compound are not consistent.

  • Possible Cause: this compound is a competitive inhibitor of CYP1A2 and CYP2D6.[1][2] Inconsistent results could be due to variations in substrate concentration or incubation conditions.

  • Troubleshooting Steps:

    • Standardize substrate concentration: Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) to accurately determine the inhibitory potential.

    • Optimize incubation time: Ensure the incubation time is within the linear range of metabolite formation for the specific substrate.

    • Verify reagent quality: Use high-quality human liver microsomes and specific substrates and inhibitors to ensure reliable results.

Problem: I am seeing altered pharmacokinetics of a known BCRP or MRP2 substrate when administered with this compound in vivo.

  • Possible Cause: The primary metabolite of Leonurine, leonurine-10-O-β-glucuronide, is a substrate for BCRP and MRP2.[3] High concentrations of this metabolite could compete for transport, affecting the disposition of other substrates of these transporters.

  • Troubleshooting Steps:

    • Measure metabolite concentrations: Quantify the levels of leonurine-10-O-β-glucuronide in your in vivo study to assess its potential for competitive inhibition.

    • Conduct in vitro transporter inhibition assays: Use membrane vesicle or cellular uptake assays to determine if this compound or its metabolite directly inhibits the transport of your drug of interest by BCRP and MRP2.

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP IsoformType of InhibitionIC50 (µM)Ki (µM)Kinact (min⁻¹)
CYP1A2Competitive18.058.667N/A
CYP2D6Competitive15.137.805N/A
CYP3A4Non-competitive, Time-dependent20.099.5070.044

Data sourced from in vitro studies using human liver microsomes.[2]

Experimental Protocols

Protocol 1: In Vitro Reversible and Time-Dependent CYP Inhibition Assay (IC50 Shift Assay)

This protocol is designed to determine the IC50 values for both reversible and time-dependent inhibition of CYP enzymes by this compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Testosterone or Midazolam for CYP3A4)

  • This compound

  • Control inhibitors (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Preparation of Reagents: Prepare stock solutions of this compound, control inhibitors, and probe substrates in a suitable solvent (e.g., DMSO, methanol).

  • Incubation Setup: Perform three sets of incubations in parallel:

    • Condition A (0-minute pre-incubation): To assess reversible inhibition.

    • Condition B (30-minute pre-incubation without NADPH): To assess non-NADPH dependent time-dependent inhibition.

    • Condition C (30-minute pre-incubation with NADPH): To assess NADPH-dependent time-dependent inhibition.

  • Pre-incubation:

    • For Condition A, add HLMs, buffer, and this compound (or vehicle) to the incubation plate. Immediately proceed to the reaction initiation step.

    • For Conditions B and C, pre-incubate HLMs, buffer, and this compound (or vehicle) at 37°C for 30 minutes. For Condition C, include the NADPH regenerating system in the pre-incubation mixture.

  • Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating system (for Conditions A and B) to all wells to initiate the metabolic reaction.

  • Reaction Incubation: Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration compared to the vehicle control. Determine the IC50 values for each condition by non-linear regression analysis. An IC50 shift (a lower IC50 value in Condition C compared to Conditions A and B) indicates time-dependent inhibition.

Protocol 2: In Vitro Transporter Interaction Assay (Vesicular Transport Assay)

This protocol is to determine if this compound or its metabolites are inhibitors or substrates of efflux transporters like P-gp or BCRP.

Materials:

  • Membrane vesicles from cells overexpressing the transporter of interest (e.g., P-gp, BCRP) and control vesicles.

  • ATP and an ATP regenerating system.

  • Known probe substrate for the transporter (e.g., N-methyl-quinidine for P-gp, Prazosin for BCRP).

  • This compound and its primary metabolite.

  • Known inhibitor of the transporter (e.g., Verapamil for P-gp, Ko143 for BCRP).

  • Assay buffer.

  • Scintillation cocktail and counter (if using a radiolabeled substrate).

  • LC-MS/MS system.

Methodology:

  • Inhibition Assay:

    • Pre-incubate the membrane vesicles with varying concentrations of this compound (or its metabolite) or a known inhibitor.

    • Initiate transport by adding ATP and the probe substrate.

    • After a short incubation at 37°C, stop the reaction by adding ice-cold buffer and rapidly filtering through a filter plate.

    • Wash the filters to remove unbound substrate.

    • Quantify the amount of substrate transported into the vesicles using either scintillation counting or LC-MS/MS.

    • Determine the IC50 value for inhibition.

  • Substrate Assay:

    • Incubate the membrane vesicles with radiolabeled or unlabeled this compound (or its metabolite).

    • Initiate transport by adding ATP.

    • Compare the uptake in the presence and absence of ATP to determine active transport.

    • Confirm specific transport by demonstrating inhibition with a known inhibitor of the transporter.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_cyp CYP Inhibition Details cluster_transporter Transporter Interaction Details cluster_in_vivo In Vivo Assessment A CYP Inhibition Assays C Reversible Inhibition (IC50 Determination) A->C D Time-Dependent Inhibition (IC50 Shift Assay) A->D H Animal DDI Studies A->H If significant inhibition B Transporter Interaction Assays F Vesicular Transport Assays (P-gp, BCRP, MRP2) B->F G Cell-based Uptake Assays (OATPs, OCTs) B->G B->H If significant interaction E Kinact/Ki Determination D->E If TDI is observed I Clinical DDI Studies H->I To confirm clinical relevance PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellResponse Cell Growth, Proliferation, Survival mTORC1->CellResponse Leonurine This compound (Modulates) Leonurine->Akt AMPK_Pathway AMP_ATP High AMP/ATP Ratio (Low Energy State) LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic activates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic inhibits Leonurine This compound (Modulates) Leonurine->AMPK HIF1_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1α / HIF-1β Dimerization HIF1a_stabilization->HIF1_dimer HRE Hypoxia Response Element (HRE) Binding HIF1_dimer->HRE TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Leonurine This compound (Modulates) Leonurine->HIF1a_stabilization

References

Technical Support Center: Strategies for the Structural Modification of Leonurine Hydrochloride to Enhance Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the structural modification of Leonurine (B1674737) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is structural modification of Leonurine hydrochloride necessary?

A1: While this compound, an alkaloid from Leonurus japonicus, exhibits a range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects, it has some limitations.[1][2] These include low bioavailability, weak transmembrane ability, and poor fat solubility, which can restrict its therapeutic potential.[1] Structural modifications are undertaken to overcome these shortcomings, enhance its pharmacological efficacy, reduce potential side effects, and improve its pharmacokinetic profile.[1]

Q2: What are the primary strategies for the structural modification of Leonurine?

A2: The main strategies involve the principles of bioisosterism, drug combination, and the creation of co-drugs or mutual prodrugs.[1] This typically focuses on modifying the phenolic hydroxyl group of the syringic acid moiety.[3] Common approaches include combining Leonurine with other bioactive molecules such as aspirin (B1665792), cysteine, or S-propargyl cysteine (SPRC).[4][5][6]

Q3: What is the rationale behind creating Leonurine-aspirin, Leonurine-cysteine, and Leonurine-SPRC conjugates?

A3:

  • Leonurine-aspirin: This combination aims to leverage the antiplatelet activity of aspirin to enhance the cardioprotective effects of Leonurine.[6] The resulting codrug has shown increased potency in protecting cardiac cells from hypoxia-induced injury.[7]

  • Leonurine-cysteine: Cysteine is a precursor to the endogenous gasotransmitter hydrogen sulfide (B99878) (H₂S), which has known cardioprotective effects. Conjugating Leonurine with cysteine can enhance its antioxidant activity and anti-myocardial ischemia effects by modulating H₂S production.[4][5]

  • Leonurine-SPRC: S-propargyl-cysteine (SPRC) is a cysteine analog that is a more potent H₂S donor.[4][6] The Leonurine-SPRC conjugate is designed to be easily hydrolyzed to release both bioactive molecules, leading to a more potent cardioprotective effect at lower concentrations.[4][6]

Q4: What are the key structure-activity relationships (SARs) for Leonurine and its derivatives?

A4: SAR studies have indicated that the butanolamine and guanidine (B92328) groups are essential for the cardioprotective effects of Leonurine.[5] The aromatic ring of the syringic acid moiety is tolerant to various substituents, making it a prime target for modification to improve the compound's overall properties.[5]

Troubleshooting Guides

Synthesis of Leonurine Derivatives

Q1: I am having trouble with the condensation reaction between Leonurine and the molecule I want to conjugate it with, resulting in a low yield. What could be the issue?

A1: Low yields in condensation reactions for Leonurine derivatives can stem from several factors:

  • Inadequate protection of reactive groups: The guanidino group and any other reactive functional groups on your starting materials should be appropriately protected (e.g., with Boc anhydride) before the condensation step.[3] Incomplete protection can lead to unwanted side reactions.

  • Suboptimal coupling agents: The choice of coupling agent is critical. Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used.[3][8] You may need to optimize the type and amount of coupling agent and catalyst.

  • Reaction conditions: Ensure your reaction is carried out under anhydrous conditions, as water can hydrolyze the activated ester intermediates. The reaction temperature and time may also need optimization. Some syntheses are performed at room temperature, while others may require cooling.[6]

  • Purification losses: Purification of the final product can be challenging. Consider using appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) to minimize product loss during purification.

Q2: I am observing incomplete deprotection of the Boc group from my Leonurine conjugate. How can I resolve this?

A2: Incomplete deprotection of the tert-butoxycarbonyl (Boc) group is a common issue.

  • Acid strength and reaction time: The Boc group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA).[3] If deprotection is incomplete, you can try increasing the reaction time or using a stronger acidic solution. However, be cautious as harsh acidic conditions can potentially cleave other labile bonds in your molecule.

  • Scavengers: During deprotection, the released tert-butyl cation can lead to side reactions. The addition of a scavenger, such as triethylsilane or anisole, can help to quench these reactive species and improve the yield of the desired product.

  • Monitoring the reaction: It is crucial to monitor the progress of the deprotection reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Biological Efficacy Assays

Q1: In my cell viability assay (e.g., MTT), I am seeing inconsistent results with my Leonurine derivatives. What could be causing this variability?

A1: Inconsistent results in cell viability assays can be due to several factors:

  • Compound solubility: Leonurine derivatives, especially those with increased lipophilicity, may have poor solubility in aqueous cell culture media. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the media.[9] Precipitated compound will lead to inaccurate dosing and high variability. Perform a solubility test before your experiment.

  • Cell density: The initial cell seeding density is critical for reproducible results. Ensure you are seeding a consistent number of cells in each well and that the cells are in the logarithmic growth phase at the time of treatment.[9]

  • Incubation time: The incubation time with the compound and with the MTT reagent itself should be optimized and kept consistent across all experiments.[10]

  • Interference with the assay: Some compounds can interfere with the chemistry of the viability assay. For example, highly colored compounds can interfere with absorbance readings. Run appropriate controls, including media-only, cells-only, and compound-in-media-without-cells to check for any interference.

Q2: My antioxidant activity measurements (e.g., SOD, CAT, MDA levels) are not showing a clear dose-dependent effect with my modified Leonurine compounds. What should I check?

A2: A lack of clear dose-dependency in antioxidant assays could be due to:

  • Inappropriate concentration range: You may be testing a concentration range that is either too high (causing cytotoxicity that masks the antioxidant effect) or too low to elicit a measurable response. A preliminary dose-response study is recommended to identify the optimal concentration range.

  • Timing of measurement: The timing of the measurement after inducing oxidative stress is important. The peak of oxidative stress and the subsequent cellular response can be time-dependent. You may need to perform a time-course experiment to determine the optimal endpoint.

  • Cellular model: The choice of cell line and the method of inducing oxidative stress (e.g., H₂O₂) can significantly impact the results.[9] Ensure your model is appropriate for studying the antioxidant effects of your compounds.

  • Assay sensitivity: Check the sensitivity and linearity of your assay kits. Ensure that your sample measurements fall within the linear range of the standard curve.

Quantitative Data Summary

CompoundAssay/ModelEfficacy MetricResultReference
LeonurineHypoxia-induced H9c2 cellsCell ViabilityIncreased cell viability[7]
Leonurine-Aspirin Codrug (Compound 545)Hypoxia-induced H9c2 cellsCell ViabilityAt least ten-fold more potent than Leonurine or Aspirin alone[7]
Leonurine-SPRC ConjugateHypoxia-induced neonatal rat ventricular myocytesCardioprotectionPotent effect at a 10-fold lower concentration than Leonurine[4]
Leonurine (15 mg/kg/day)Rat model of acute myocardial infarctionInfarct SizeSignificantly reduced infarct size[11]
Leonurine (15 mg/kg/day)Rat model of chronic myocardial ischemiaMyocardial FunctionImproved myocardial function (decreased LVEDP, increased +dP/dt)[12]
Leonurine (60 mg/kg)Chronic mild stress-induced depression model in miceNeurotransmitter LevelsSignificantly increased levels of 5-HT, NE, and DA in the hippocampus and prefrontal cortex[13]

Key Experimental Protocols

Synthesis of a Leonurine-Aspirin Conjugate (Illustrative Protocol)

This protocol is a generalized representation based on described synthetic strategies.[3][7]

  • Protection of Starting Materials:

    • Protect the guanidino group of a suitable precursor (e.g., a protected 4-guanidinobutanol) with Boc anhydride.

    • Protect the phenolic hydroxyl group of syringic acid with acetic anhydride.

  • Esterification:

    • Couple the protected syringic acid with the protected 4-guanidinobutanol using a coupling agent like DIC and a catalyst such as DMAP in an anhydrous solvent (e.g., dichloromethane) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, purify the protected Leonurine intermediate by column chromatography.

  • Deprotection of the Phenolic Hydroxyl Group:

    • Selectively deprotect the acetyl group from the phenolic hydroxyl of the intermediate, for example, using mild basic hydrolysis.

  • Conjugation with Aspirin Moiety:

    • Activate the carboxylic acid of an aspirin derivative (e.g., aspirin connected to a linker like β-glycine) with a coupling agent.

    • React the activated aspirin moiety with the deprotected phenolic hydroxyl group of the Leonurine intermediate.

  • Final Deprotection:

    • Remove the Boc protecting group from the guanidino function using TFA in dichloromethane.

    • Purify the final Leonurine-aspirin conjugate using HPLC.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for assessing the cytoprotective effects of Leonurine derivatives against H₂O₂-induced oxidative stress.[9][10]

  • Cell Seeding:

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 8 x 10³ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Leonurine derivatives in DMSO.

    • Dilute the stock solutions in cell culture medium to the desired final concentrations (e.g., 2.5, 5, and 10 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

    • Replace the medium in the wells with the medium containing the test compounds.

  • Induction of Oxidative Stress:

    • After a pre-incubation period with the compounds (e.g., 2 hours), add H₂O₂ to the wells to a final concentration that induces significant cell death (e.g., 200 µM, this should be optimized for your cell line).

    • Include control wells: cells with medium only, cells with H₂O₂ only, and cells with the highest concentration of compound only (to check for cytotoxicity).

    • Incubate for a further 24 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Model of Myocardial Infarction in Rats

This protocol is a summary of the in vivo procedures described for evaluating the cardioprotective effects of Leonurine.[5][14]

  • Animal Model:

    • Use male Sprague-Dawley rats.

    • Anesthetize the rats (e.g., with 3% pentobarbital (B6593769) sodium, 30 mg/kg, intraperitoneally).

    • Intubate and ventilate the animals.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Induce myocardial infarction (MI) by ligating the left anterior descending (LAD) coronary artery.

    • In the sham-operated group, the suture is passed under the LAD artery but not tied.

  • Drug Administration:

    • Divide the animals into groups: Sham, MI + vehicle (saline), and MI + Leonurine derivative (e.g., 15 mg/kg/day, administered intraperitoneally or orally).

    • Administer the treatment for a specified period (e.g., 28 days).

  • Efficacy Evaluation:

    • Echocardiography: At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., left ventricular ejection fraction (LVEF), fractional shortening, and ventricular diameters).

    • Histological Analysis: Sacrifice the animals and excise the hearts.

      • Infarct Size Measurement: Stain heart sections with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the total ventricular area.

      • Fibrosis Assessment: Use Masson's trichrome staining to visualize collagen deposition (blue) in the myocardial tissue.

    • Biochemical Analysis: Homogenize heart tissue to measure markers of apoptosis (e.g., Bax, Bcl-2, caspase-3) by Western blotting or RT-PCR.

Visualizations

Signaling_Pathway Leonurine Leonurine Derivative PI3K PI3K Leonurine->PI3K Activates pAkt p-Akt PI3K->pAkt Phosphorylates Akt Akt GSK3b GSK3β pAkt->GSK3b Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Caspase3 Caspase-3 pAkt->Caspase3 Inhibits pGSK3b p-GSK3β (Inactive) Apoptosis Apoptosis pGSK3b->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes CellSurvival Cell Survival

Caption: PI3K/Akt/GSK3β signaling pathway activated by Leonurine derivatives to promote cell survival.

Experimental_Workflow start Start: Synthesize Leonurine Derivative invitro In Vitro Efficacy Testing start->invitro cell_viability Cell Viability Assay (e.g., MTT) invitro->cell_viability antioxidant Antioxidant Assays (SOD, CAT, MDA) invitro->antioxidant anti_inflammatory Anti-inflammatory Assays (TNF-α, IL-6) invitro->anti_inflammatory invivo In Vivo Efficacy Testing (e.g., Rat MI Model) cell_viability->invivo antioxidant->invivo anti_inflammatory->invivo cardiac_function Cardiac Function (Echocardiography) invivo->cardiac_function histology Histological Analysis (Infarct Size, Fibrosis) invivo->histology biochemical Biochemical Analysis (Apoptosis Markers) invivo->biochemical end End: Data Analysis & Conclusion cardiac_function->end histology->end biochemical->end

Caption: Experimental workflow for evaluating the efficacy of modified this compound.

SAR_Logic Leonurine Leonurine Core Structure Guanidino Guanidino Group Leonurine->Guanidino Essential for Activity Butanolamine Butanolamine Linker Leonurine->Butanolamine Essential for Activity AromaticRing Aromatic Ring (Syringic Acid Moiety) Leonurine->AromaticRing Efficacy Enhanced Cardioprotective Efficacy Guanidino->Efficacy Contributes to Butanolamine->Efficacy Contributes to Modification Modification Site AromaticRing->Modification Tolerant to Substitution Modification->Efficacy Leads to

Caption: Logical relationship of Leonurine's structure-activity relationship (SAR).

References

Technical Support Center: Minimizing Off-Target Effects of Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Leonurine hydrochloride (LH) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of this compound?

This compound is known to exert its effects through modulation of several key signaling pathways. Its primary activities include anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Key pathways identified include:

  • PI3K/Akt Signaling Pathway: LH has been shown to influence this pathway, which is crucial for cell survival, growth, and proliferation.[3]

  • AMPK Signaling Pathway: LH can modulate the AMPK pathway, a central regulator of cellular energy homeostasis.[3]

  • NF-κB Signaling Pathway: LH can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[4][5]

  • p38 MAPK Signaling Pathway: LH has been observed to increase the phosphorylation of p38 MAPK, which is involved in cellular responses to stress.[6]

Q2: What are the potential off-target effects of this compound observed in cell-based assays?

The primary documented off-target effects of this compound involve the inhibition of cytochrome P450 (CYP) enzymes and effects on vascular smooth muscle contraction.

  • CYP450 Enzyme Inhibition: LH has been shown to inhibit the activity of CYP1A2, CYP2D6, and CYP3A4, which could lead to drug-drug interactions if co-administered with substrates of these enzymes.[7]

  • Vascular Smooth Muscle Contraction: LH can induce endothelium-independent relaxation of vascular smooth muscle, an effect not related to a specific alpha-adrenoceptor blockade.[6]

Q3: How can I minimize the risk of observing off-target effects in my experiments with this compound?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:

  • Dose-Response Analysis: Always perform a dose-response curve to determine the minimal effective concentration of LH for your desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve LH, e.g., DMSO) to account for any effects of the solvent itself.

    • Negative Control Cells: Use a cell line known not to express the target of interest (if known) to identify non-specific effects.

    • Positive Control Compound: If available, use a well-characterized compound with a similar mechanism of action to validate your assay.

  • Orthogonal Approaches: Confirm key findings using an alternative method. For example, if LH induces a change in protein expression, validate this with both western blotting and qPCR.

  • Cell Line Selection: The cellular context is critical. Choose cell lines where the on-target protein is expressed at relevant levels and potential off-targets are minimized.

  • Consistent Cell Culture Practices: Variability in cell culture conditions can significantly impact results. Maintain consistency in cell passage number, confluency, and media composition to ensure reproducibility.[8][9]

Troubleshooting Guide

Problem 1: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell culture conditions.

  • Solution: Standardize your cell culture protocol.[8][9] This includes using cells within a narrow passage number range, seeding cells at a consistent density, and ensuring uniform incubation times. Avoid reusing media and ensure all reagents are of high quality.

  • Possible Cause: Inaccurate pipetting or dilution of this compound.

  • Solution: Prepare a fresh stock solution of LH for each experiment and perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Problem 2: Observed phenotype does not align with the known on-target effects of this compound.

  • Possible Cause: Off-target effects are dominating the cellular response at the concentration used.

  • Solution: Re-evaluate your working concentration. Perform a detailed dose-response experiment to identify a concentration that maximizes the on-target effect while minimizing toxicity or unexpected phenotypes. Consider using a lower concentration for a longer duration.

  • Possible Cause: The chosen cell line is not appropriate for studying the on-target effect.

  • Solution: Validate the expression of the intended target in your cell line using techniques like Western blot or qPCR. If the target expression is low or absent, consider using a different cell line.

Problem 3: Difficulty in reproducing results from published literature.

  • Possible Cause: Differences in experimental conditions.

  • Solution: Carefully compare your experimental protocol with the one described in the publication. Pay close attention to details such as cell line source, serum percentage in the media, specific reagents used, and the exact timing of treatments and measurements.

  • Possible Cause: Degradation of this compound stock solution.

  • Solution: Prepare fresh stock solutions of LH regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Quantitative Data Summary

The following tables summarize the known quantitative data on the off-target effects of this compound.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound

CYP IsoformIC50 (μM)Inhibition Type
CYP1A218.05Competitive
CYP2D615.13Competitive
CYP3A420.09Non-competitive
Data from in vitro studies using human liver microsomes.[7]

Table 2: Effect of Leonurine on Vascular Smooth Muscle Contraction

AgonistIC50 (μM)Tissue
Phenylephrine (B352888)85.9 ± 17.2Rat Aortic Arterial Rings
Potassium Chloride96.4 ± 13.4Rat Aortic Arterial Rings
Data from ex vivo studies.[6]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on major CYP450 isoforms in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • CYP450 isoform-specific substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Testosterone for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of LH by serial dilution in the incubation buffer.

    • Prepare stock solutions of the CYP450-specific substrates.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the appropriate concentration of this compound or vehicle control.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the CYP450-specific substrate and the NADPH regenerating system.

    • Incubate for the optimized time (e.g., 15-60 minutes) at 37°C with shaking.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each LH concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the LH concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Protocol 2: Vascular Smooth Muscle Contraction Assay

Objective: To assess the effect of this compound on vascular smooth muscle contraction in isolated aortic rings.

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Organ bath system with force transducer

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Euthanize a rat according to approved animal protocols.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting:

    • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to the force transducer to record isometric tension.

  • Equilibration:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with changes of the Krebs-Henseleit solution every 15 minutes.

  • Contraction and Treatment:

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once the contraction has reached a plateau, add this compound cumulatively in increasing concentrations to the bath.

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Recording and Analysis:

    • Record the changes in tension continuously.

    • Express the relaxation induced by LH as a percentage of the maximal contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the LH concentration and fit the data to determine the IC50 value.

Visualizations

Signaling_Pathways cluster_PI3K_AKT PI3K/Akt Pathway cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway Leonurine Leonurine hydrochloride PI3K PI3K Leonurine->PI3K Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Leonurine2 Leonurine hydrochloride AMPK AMPK Leonurine2->AMPK Modulates EnergyHomeostasis Energy Homeostasis AMPK->EnergyHomeostasis Leonurine3 Leonurine hydrochloride IKK IKK Leonurine3->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation NFkB->Inflammation Promotes Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Select Appropriate Cell Line A2 Determine On-Target Assay A1->A2 A3 Plan Dose-Response Curve A2->A3 B1 Prepare Leonurine HCl Stock Solution A3->B1 B2 Cell Seeding and Treatment B1->B2 B3 Perform On-Target and Off-Target Assays B2->B3 C1 Calculate IC50/EC50 Values B3->C1 C2 Compare On-Target vs. Off-Target Potency C1->C2 C3 Draw Conclusions C2->C3

References

Technical Support Center: Enhancing the Transmembrane Ability of Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to enhancing the transmembrane ability of Leonurine hydrochloride (LH).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the transmembrane ability of this compound?

A1: this compound, a hydrophilic alkaloid, faces several challenges that limit its ability to cross biological membranes effectively. These include low oral bioavailability, weak transmembrane ability, and poor fat solubility.[1][2] Its hydrophilic nature is a primary barrier to passive diffusion across the lipophilic cell membranes of the intestinal epithelium.

Q2: What are the primary strategies for enhancing the cellular uptake of this compound?

A2: The main strategies focus on overcoming its inherent hydrophilicity and poor lipid solubility. These approaches include:

  • Lipid-Based Nanoformulations: Encapsulating LH in carriers like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or liposomes. These systems mask the hydrophilic nature of the drug and can facilitate transport across the cell membrane.[3][4][5]

  • Structural Modification: Synthesizing novel conjugates or prodrugs of leonurine. For example, creating a conjugate with another molecule like S-propargyl-L-cysteine can improve its pharmacological efficiency and cellular uptake.[6]

Q3: How is the transmembrane permeability of a compound like this compound measured in vitro?

A3: The most common and widely accepted in vitro model is the Caco-2 cell permeability assay.[7][8][9] This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with characteristics similar to the intestinal epithelium. The assay measures the rate of drug transport from the apical (AP) side to the basolateral (BL) side, simulating absorption from the gut into the bloodstream. The result is expressed as an Apparent Permeability Coefficient (Papp).[10]

Q4: What is an acceptable Apparent Permeability Coefficient (Papp) value in a Caco-2 assay?

A4: Papp values are generally used to classify compounds based on their potential for intestinal absorption. While classifications can vary slightly between laboratories, a general guideline is:

  • Papp < 1.0 x 10⁻⁶ cm/s: Low permeability (predicts 0-20% absorption)[9]

  • Papp 1.0 - 10.0 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10.0 x 10⁻⁶ cm/s: High permeability[9] Unmodified this compound is expected to have a low Papp value. Enhancement strategies aim to shift this value into the moderate or high permeability range.

Section 2: Troubleshooting Guides

Scenario 1: Low Drug Loading (DL) or Encapsulation Efficiency (EE) in my LH Nanoformulation.

Question Possible Cause Troubleshooting Step
Why is my encapsulation efficiency so low for my LH liposomes? This compound is highly water-soluble and can easily leak from the aqueous core of liposomes into the external medium during preparation. Electrostatic repulsion can also occur if the drug carries the same charge as the lipids.[11]1. Optimize Lipid Composition: Use a mixture of lipids. Including cholesterol can increase bilayer rigidity and reduce leakage. For LH, negatively charged lipids (e.g., phosphatidylglycerol) may improve encapsulation of the positively charged molecule, but excessive charge can also be counterproductive.[11] 2. Use a pH Gradient Method: Actively load the drug by creating a pH gradient across the liposome (B1194612) membrane. This technique is highly effective for ionizable hydrophilic drugs.[12] 3. Refine Preparation Method: Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[13]
My Solid Lipid Nanoparticle (SLN) formulation shows poor drug loading for LH. The highly ordered crystalline structure of the solid lipid in SLNs can lead to drug expulsion during storage, especially for hydrophilic drugs.[14]1. Switch to NLCs: Use Nanostructured Lipid Carriers (NLCs), which are made by blending solid and liquid lipids. This creates a less-ordered lipid core with more imperfections, which increases the space available to accommodate the drug and improves loading capacity.[4][14] 2. Screen Different Lipids: Test a variety of solid lipids (e.g., glyceryl monostearate, stearic acid) to find one with better compatibility and solubilizing capacity for LH. 3. Optimize Surfactant Concentration: The type and concentration of surfactant are critical for particle stability and can influence encapsulation.[14]

Scenario 2: Inconsistent or Low Permeability (Papp) Results in Caco-2 Assays.

Question Possible Cause Troubleshooting Step
My Papp values for enhanced LH are low and variable. What should I check first? The integrity of the Caco-2 cell monolayer is compromised, or assay conditions are suboptimal.1. Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. 2. Check for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) with your formulation at the tested concentration. High toxicity can damage the cell monolayer, leading to artificially high or inconsistent permeability. 3. Confirm Formulation Stability: Ensure your nanoformulation is stable in the assay medium. Aggregation or drug leakage from the carrier will lead to inaccurate results.
My Papp(A-B) is low, but the Efflux Ratio [Papp(B-A)/Papp(A-B)] is high (>2). What does this mean? A high efflux ratio indicates that your compound is a substrate for active efflux transporters (like P-glycoprotein or BCRP) expressed on the Caco-2 cells.[15] The formulation may be getting into the cells, but it is being actively pumped back out into the apical side.1. Use Transporter Inhibitors: Repeat the assay in the presence of specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp, fumitremorgin C for BCRP).[15] A significant increase in the Papp(A-B) value and a decrease in the efflux ratio in the presence of an inhibitor will confirm which transporter is involved. 2. Modify the Formulation: Consider adding excipients that are known to inhibit efflux transporters to your formulation.
The percent recovery of my compound is very low (<70%). How does this affect my results? Low recovery suggests issues with compound solubility, non-specific binding to the plate, cellular accumulation, or metabolism by the Caco-2 cells.[15] This can lead to an underestimation of the true permeability.1. Improve Solubility: Ensure the formulation is fully dissolved and stable in the transport buffer. 2. Check for Non-Specific Binding: Test for binding to the plasticware of the assay plate. Using plates with low-binding surfaces can help. 3. Quantify Cellular Accumulation: After the transport experiment, lyse the cells and quantify the amount of drug inside the monolayer to determine if it is accumulating within the cells instead of passing through them.

Section 3: Quantitative Data Summary

The following tables summarize key parameters for evaluating the success of strategies designed to enhance this compound delivery.

Table 1: Comparison of Formulation Characteristics (Note: Data are representative examples based on typical results for hydrophilic drugs.)

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading (DL%)
LH-Liposomes 100 - 200-25 to +3030 - 60%1 - 5%
LH-SLNs 150 - 300-15 to -3040 - 70%2 - 8%
LH-NLCs 150 - 300-15 to -3065 - 90%5 - 15%

Table 2: In Vitro Permeability Comparison (Note: Data are representative examples.)

Compound / FormulationPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Leonurine HCl (Unmodified) 0.5~1.0Low (<20%)
LH-Liposomes 2.5~1.2Moderate
LH-NLCs 6.0~1.1Moderate-High

Section 4: Experimental Protocols & Visualizations

Protocol 1: Preparation of LH-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a common method for preparing SLNs.

Materials:

  • This compound (LH)

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic Acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add a predetermined amount of LH to the molten lipid and stir until a clear solution is formed.

    • Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes. This forms a coarse oil-in-water (o/w) emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). Homogenize for several cycles at an optimized pressure (e.g., 500-1500 bar).

  • Cooling & Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring. The rapid cooling of the lipid droplets causes the lipid to recrystallize, forming solid nanoparticles that entrap the drug.

  • Purification: (Optional) Use centrifugation or dialysis to remove any unencapsulated LH.

  • Characterization: Analyze the formulation for particle size, zeta potential, EE%, and DL%.

G cluster_phase 1. Phase Preparation cluster_emulsion 2. Emulsification cluster_formation 3. Nanoparticle Formation Lipid Melt Solid Lipid + Dissolve Leonurine HCl PreEmulsion High-Speed Stirring (Combine Phases) Lipid->PreEmulsion Aqua Heat Aqueous Phase + Dissolve Surfactant Aqua->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Cooling Cool in Ice Bath Homogenization->Cooling SLN LH-SLN Suspension Cooling->SLN

Workflow for preparing LH-loaded SLNs by hot homogenization.
Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the permeability of LH formulations.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • LH formulation and control solutions

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell inserts. Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the TEER of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment (AP to BL):

    • Remove the buffer from the AP and BL compartments.

    • Add the LH test formulation (dissolved in transport buffer) to the AP (donor) compartment.

    • Add fresh transport buffer to the BL (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the BL compartment and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the concentration of LH in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

G cluster_prep Preparation cluster_assay Transport Assay (AP -> BL) cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21-25 Days Seed->Culture TEER Verify Monolayer Integrity (TEER) Culture->TEER Add Add LH Formulation to Apical Side TEER->Add Sample Sample from Basolateral Side at Time Points Add->Sample Quantify Quantify LH Concentration (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate

General workflow for the Caco-2 permeability assay.
Visualization of Enhancement Mechanisms

This diagram illustrates how nanoformulations can enhance the transport of this compound across the intestinal epithelium.

G cluster_lumen Intestinal Lumen (Apical) cluster_blood Bloodstream (Basolateral) LH Free Leonurine HCl Barrier LH->Barrier Poor Passive Diffusion NLC LH-Loaded NLC NLC->Barrier NLC_path_start NLC->NLC_path_start Absorbed_LH Absorbed Leonurine Barrier->Absorbed_LH NLC_path_start->Barrier NLC_path_end

Mechanism of enhanced transport via nanocarriers.

References

Navigating the Challenges of Leonurine Hydrochloride's Low Fat Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To support researchers, scientists, and drug development professionals in overcoming the experimental hurdles associated with the low fat solubility of Leonurine hydrochloride, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to facilitate seamless and reproducible research.

This compound, a compound with significant therapeutic potential, often presents challenges in experimental design due to its limited solubility in lipophilic environments. This new resource aims to directly address these issues with practical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor dissolution of this compound in our lipid-based vehicle for an in vivo study. What can we do?

A1: This is a common issue. This compound's hydrophilic nature makes it poorly soluble in fats and oils. Here are several strategies to address this:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. A combination of a small amount of a polar solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to first dissolve the this compound, followed by dilution in the lipid vehicle, is a standard approach.[1][2] Always determine the maximum tolerable concentration of the co-solvent for your specific animal model to avoid toxicity.

  • Surfactants and Emulsifiers: The use of biocompatible surfactants or emulsifiers can create stable micelles or emulsions, effectively dispersing the aqueous drug solution within the lipid phase.[3]

  • Particle Size Reduction: While this compound is often supplied as a powder, techniques like micronization can increase the surface area for dissolution, though this may not be sufficient on its own for significant fat solubility enhancement.

Q2: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4][5] It is soluble in DMSO at concentrations of approximately 3 mg/mL to 70 mg/mL.[1][2][4][5] For cell culture applications, it is crucial to dilute the DMSO stock solution in the culture medium to a final DMSO concentration that is non-toxic to the specific cell line being used, typically well below 0.5%.

Q3: Are there alternative delivery methods for in vivo studies to bypass the low oral bioavailability due to poor fat solubility?

A3: Yes, due to its poor fat solubility and potential for high first-pass metabolism, alternative administration routes are often more effective.[6][7][8] Intraperitoneal (IP) injection is a frequently used method in preclinical animal models to ensure systemic availability.[6] The compound is typically dissolved in a vehicle like saline or phosphate-buffered saline (PBS), sometimes with a small amount of a solubilizing agent.

Quantitative Solubility Data

To aid in the preparation of experimental solutions, the following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~3 - 70 mg/mL[1][2][4][5]
EthanolPartially soluble (~7 mg/mL)[1][2][5]
WaterInsoluble[5]

Detailed Experimental Protocols

In Vitro Cell-Based Assay Protocol

Objective: To assess the effect of this compound on a specific cellular pathway in a human cell line (e.g., H292 lung cancer cells).[9]

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human cell line (e.g., H292)

  • 96-well cell culture plates

  • Standard cell viability assay (e.g., MTT)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.48 mg of this compound (MW: 347.79 g/mol ) in 1 mL of DMSO.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C. Solutions in DMSO may be stable for up to one month.[10]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).[9]

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • Assessment:

    • After incubation, assess cell viability using an MTT assay or another appropriate method according to the manufacturer's instructions.

In Vivo Animal Study Protocol (Mouse Model)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of a specific disease (e.g., chronic mild stress-induced depression).[11][12]

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or PBS

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Gavage needles or syringes for injection

Procedure:

  • Drug Formulation:

    • Calculate the required dose of this compound (e.g., 60 mg/kg).[11][12]

    • For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).

    • For intraperitoneal injection, dissolve the required amount of this compound in sterile saline. Gentle warming or sonication may aid dissolution. Ensure the solution is clear before administration.

  • Animal Dosing:

    • Acclimatize the animals to the experimental conditions for at least one week.

    • Administer the this compound solution or vehicle control to the respective groups of animals daily for the duration of the study (e.g., 4 weeks).[11][12] The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for any signs of toxicity or adverse effects throughout the study.

    • At the end of the treatment period, perform behavioral tests or collect tissues for biochemical or histological analysis as per the experimental design.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol a Prepare Leonurine HCl Stock (DMSO) c Treat Cells (Varying Concentrations) a->c b Seed Cells (96-well plate) b->c d Incubate (24-72h) c->d e Assess Viability (MTT Assay) d->e f Prepare Drug Formulation (e.g., in Saline) h Administer Drug (e.g., IP Injection) f->h g Acclimatize Animals g->h i Monitor & Analyze (Behavioral/Tissue Analysis) h->i

Experimental workflows for in vitro and in vivo studies.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates proteasome Proteasome IkB->proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB leonurine Leonurine HCl leonurine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds gene_exp Gene Expression (Inflammation, Apoptosis) DNA->gene_exp Induces MAPK_Akt_pathway cluster_membrane_akt Cell Membrane cluster_cytoplasm_akt Cytoplasm receptor_akt Growth Factor Receptor PI3K PI3K receptor_akt->PI3K Activates Akt Akt PI3K->Akt Activates apoptosis Apoptosis Akt->apoptosis Inhibits p38 p38 MAPK p38->apoptosis Promotes leonurine_akt Leonurine HCl leonurine_akt->Akt Decreases Phosphorylation leonurine_akt->p38 Increases Phosphorylation

References

Preventing degradation of Leonurine hydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Leonurine hydrochloride in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It offers good solubility. For aqueous-based assays, subsequent dilutions should be made in the appropriate buffer or media, ensuring the final DMSO concentration is compatible with your experimental system and does not exceed 0.5%.

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound powder should be stored in a cool, dark, and dry place. The recommended storage temperature is typically 2-8°C.[1] It is crucial to keep the compound in a desiccated environment to protect it from moisture.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2][3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q4: How long is my this compound stock solution stable?

A4: When stored at -20°C, stock solutions in DMSO are generally stable for up to one month.[3][4] For longer-term storage, -80°C is recommended, which can extend stability for up to six months.[2][3] It is always best practice to prepare fresh solutions for critical experiments.

Q5: Can I store my stock solution at room temperature?

A5: It is not recommended to store this compound stock solutions at room temperature for extended periods. The presence of an ester functional group makes the molecule susceptible to hydrolysis, a process that can be accelerated at room temperature and in aqueous solutions.

Q6: Is this compound sensitive to light?

A6: Yes, compounds with phenolic groups, such as this compound, can be sensitive to light.[5][6] Exposure to light, especially UV light, can lead to photodegradation. Therefore, it is essential to store both the solid compound and stock solutions in light-protected containers (e.g., amber vials) and to minimize light exposure during handling.

Q7: What are the potential signs of degradation in my stock solution?

A7: Signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitates. However, chemical degradation can occur without any visible changes. To confirm the integrity of your stock solution, especially if it has been stored for a prolonged period, analytical techniques such as HPLC can be used to assess its purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage at -20°C or -80°C. The concentration of the stock solution may be too high, leading to precipitation at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
Inconsistent or unexpected experimental results. The stock solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light, prolonged storage).Prepare a fresh stock solution from the solid compound. Aliquot the new stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always use fresh dilutions for your experiments.
Color change observed in the stock solution. This could be a sign of oxidation or other chemical degradation.Discard the solution and prepare a fresh stock solution. Ensure the new solution is stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Difficulty dissolving the solid compound. The compound may have absorbed moisture, or the solvent quality may be poor.Ensure the solid compound has been stored in a desiccator. Use high-purity, anhydrous DMSO for preparing the stock solution. Gentle warming and vortexing can aid in dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile:water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (e.g., 254 nm)

  • Oven

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in an oven at a controlled high temperature (e.g., 80°C).

    • At defined time points (e.g., 24, 48, 72 hours), withdraw the sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the this compound stock solution in a quartz cuvette or a suitable transparent container to a UV lamp.

    • Maintain a control sample in the dark at the same temperature.

    • At defined time points (e.g., 1, 2, 4, 8 hours), withdraw aliquots from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Monitor the peak area of this compound to quantify its degradation over time.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • If available, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_2 Cellular Response Leonurine Leonurine Hydrochloride PI3K PI3K Leonurine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Angiogenesis Angiogenesis mTOR->Angiogenesis

G cluster_0 Inflammatory Stimulus cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) IkB->NFkB_nucleus Releases Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation Promotes Leonurine Leonurine Hydrochloride Leonurine->IKK Inhibits

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Start Prepare Prepare Stock Solution Start->Prepare Acid Acid Hydrolysis Prepare->Acid Base Base Hydrolysis Prepare->Base Oxidation Oxidation Prepare->Oxidation Heat Thermal Degradation Prepare->Heat Light Photo- degradation Prepare->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS Analysis HPLC->LCMS Identify Degradants End End LCMS->End

References

Technical Support Center: Leonurine Hydrochloride Intraperitoneal Injections in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Leonurine (B1674737) hydrochloride in mouse models via intraperitoneal (IP) injection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Leonurine hydrochloride for intraperitoneal injection?

A1: While this compound has high solubility in DMSO[1][2], using high concentrations of DMSO for intraperitoneal injections can cause irritation and toxicity. A common and well-tolerated vehicle for IP injections is sterile phosphate-buffered saline (PBS) or normal saline[3]. For compounds like this compound that may have limited aqueous solubility, a co-solvent system is often employed. A recommended approach is to first dissolve the this compound in a minimal amount of DMSO and then dilute it with sterile saline or PBS to the final desired concentration, ensuring the final DMSO concentration is low (e.g., 0.5% - 5%)[3].

Q2: What is a typical dosage range for this compound administered intraperitoneally in mice?

A2: The effective dosage of this compound can vary depending on the mouse model and the condition being studied. Reported dosages in the literature for intraperitoneal injections in mice range from 7.5 mg/kg to 60 mg/kg per day[2][4]. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q3: What is the known acute toxicity of this compound when administered intraperitoneally to mice?

A3: this compound exhibits low acute toxicity in mice. The reported median lethal dose (LD50) for intraperitoneal administration is greater than 10 g/kg, which suggests a wide safety margin for the typical effective doses used in research[5].

Q4: How should I store the prepared this compound solution?

A4: Stock solutions of this compound dissolved in DMSO can be stored at -20°C for up to a month[6]. For working solutions diluted in saline or PBS for injection, it is best to prepare them fresh before each use to avoid potential precipitation or degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in the injection solution - The concentration of this compound is too high for the chosen vehicle. - The final concentration of the organic co-solvent (e.g., DMSO) is too low. - The temperature of the solution has dropped.- Gently warm the solution to body temperature (around 37°C) before injection. - Increase the proportion of the co-solvent slightly, ensuring it remains within a non-toxic range (e.g., final DMSO concentration below 5%). - Prepare a more dilute solution and increase the injection volume, without exceeding the maximum recommended volume for IP injections in mice.
Animal shows signs of distress post-injection (e.g., lethargy, hunched posture) - The injection solution was too cold. - The pH of the solution is not physiological. - Irritation from the vehicle (e.g., high DMSO concentration). - The injection was administered too quickly.- Always warm the injection solution to room or body temperature before administration[7][8]. - Ensure the pH of the final solution is close to neutral (~7.0). If necessary, buffer the solution[3]. - Reduce the concentration of any organic co-solvents to the lowest effective level[3]. - Administer the injection slowly and steadily[7].
Leakage of the solution from the injection site - The needle was not inserted deep enough. - The injection volume was too large for the mouse. - The needle was withdrawn too quickly.- Ensure the needle penetrates the abdominal wall. - Adhere to the recommended maximum injection volumes for mice (typically < 10 ml/kg)[7]. - After depressing the plunger, pause for a few seconds before withdrawing the needle to allow the solution to disperse[9].
Aspiration of blood, urine, or greenish/brown fluid into the syringe hub - Puncture of an abdominal blood vessel (blood). - Puncture of the urinary bladder (yellow fluid). - Puncture of the cecum or intestines (greenish/brown material).- If any fluid is aspirated, discard the needle and syringe. Prepare a new sterile injection. - Re-evaluate your injection technique, ensuring you are injecting in the lower right abdominal quadrant to avoid major organs[7][8].

Data Presentation

Table 1: Solubility of this compound
SolventSolubilitySource(s)
DMSO≥31.1 mg/mL to 70 mg/mL[1][2]
Ethanol (B145695)Slightly soluble; ~7 mg/mL[1]
WaterInsoluble[1]
Water with ultrasonic≥3 mg/mL[4]
Table 2: Reported Intraperitoneal Dosages of this compound in Mice
DosageFrequencyMouse Model/ConditionSource(s)
7.5, 15, 30 mg/kgDaily for 28 daysCyclophosphamide-induced premature ovarian insufficiency[2]
10 mg/kgSingle doseIschemic stroke[2]
60 mg/kgDaily for 4 weeksChronic mild stress-induced depression[4]
Table 3: Acute Toxicity of this compound in Mice
Route of AdministrationLD50Observed EffectsSource(s)
Intraperitoneal>10 g/kgBehavioral - somnolence (general depressed activity)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

This protocol provides a method for preparing a 5 mg/mL solution of this compound in a vehicle containing 5% DMSO in sterile saline.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amounts: Determine the total volume of injection solution needed for your cohort of mice. For example, for 10 mice weighing 25g each, receiving a 10 mg/kg dose, the total dose is 2.5 mg. If the final concentration is 5 mg/mL, you will need 0.5 mL of solution. It is advisable to prepare a slight excess (e.g., 1 mL).

  • Weigh the this compound: Accurately weigh the required amount of this compound powder (e.g., 5 mg for a 1 mL final solution) and place it in a sterile microcentrifuge tube.

  • Initial dissolution in DMSO: Add a small volume of DMSO to the powder. For a final 5% DMSO concentration in 1 mL, this would be 50 µL. Vortex thoroughly until the powder is completely dissolved.

  • Dilution with sterile saline: Gradually add the sterile 0.9% saline to the DMSO concentrate. In this example, add 950 µL of saline. Add the saline dropwise while gently vortexing to prevent precipitation.

  • Final mixing and warming: Once all the saline has been added, vortex the solution gently. Before injection, warm the solution to room temperature or 37°C.

  • Sterility: Ensure all steps are performed under sterile conditions to prevent contamination.

Protocol 2: Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes (optional)

  • Appropriate animal restraint device or manual restraint proficiency

Procedure:

  • Prepare the syringe: Draw up the calculated volume of the this compound solution into a sterile syringe fitted with a new sterile needle. Expel any air bubbles.

  • Restrain the mouse: Restrain the mouse securely, typically by scruffing the neck and back skin to immobilize the head and body. Turn the mouse so its abdomen is facing upwards and tilt the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture[8].

  • Locate the injection site: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the urinary bladder in the midline[7][8].

  • Insert the needle: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the skin and through the abdominal wall[8].

  • Aspirate (optional but recommended): Gently pull back on the plunger to ensure no fluid (blood or urine) or air is drawn into the syringe. This confirms the needle is correctly placed in the peritoneal cavity[7].

  • Inject the solution: Depress the plunger smoothly and steadily to administer the solution.

  • Withdraw the needle: Withdraw the needle quickly and return the mouse to its cage.

  • Monitor the animal: Observe the mouse for several minutes post-injection for any signs of adverse reactions, such as bleeding at the injection site or distress[7].

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection weigh Weigh Leonurine HCl dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso dilute_saline Dilute with Sterile Saline dissolve_dmso->dilute_saline restrain Restrain Mouse dilute_saline->restrain Prepared Solution locate Locate Injection Site (Lower Right Quadrant) restrain->locate inject Inject Solution (IP) locate->inject monitor Monitor Animal inject->monitor behavioral Behavioral Assays monitor->behavioral biochemical Biochemical Analysis monitor->biochemical histology Histological Examination monitor->histology

Experimental workflow for IP injection of this compound in mice.

nfkappab_pathway cluster_pathway NF-κB Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) ikb IκBα lps->ikb Activates IKK (Inhibitor of κB kinase) ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb->ikb_nfkb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb Release proinflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nucleus->proinflammatory Activation leonurine This compound leonurine->ikb Inhibits Phosphorylation of IκBα

This compound's inhibitory effect on the NF-κB signaling pathway.[1]

nlrp3_pathway cluster_pathway NLRP3 Inflammasome Pathway stimulus Pathogen/Danger Signal (e.g., Cyclophosphamide) nlrp3 NLRP3 stimulus->nlrp3 Activation inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) nlrp3->inflammasome asc ASC asc->inflammasome pro_cas1 Pro-Caspase-1 pro_cas1->inflammasome cas1 Active Caspase-1 inflammasome->cas1 Cleavage pro_il1b Pro-IL-1β / Pro-IL-18 cas1->pro_il1b Cleavage gsdmd Gasdermin D (GSDMD) cas1->gsdmd Cleavage il1b IL-1β / IL-18 pro_il1b->il1b Secretion gsdmd_n GSDMD-N Terminal gsdmd->gsdmd_n pyroptosis Pyroptosis (Cell Death) gsdmd_n->pyroptosis Pore Formation leonurine This compound leonurine->inflammasome Inhibits Activation

References

Technical Support Center: Large-Scale Synthesis of Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of Leonurine (B1674737) hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Leonurine hydrochloride, offering potential causes and solutions.

Question: Why is the overall yield of my this compound synthesis consistently low?

Answer: Low overall yield is a common challenge in the multi-step synthesis of this compound. Several factors could be contributing to this issue.[1][2]

  • Suboptimal Condensation Reaction: The condensation of syringic acid and 4-guanidino-1-butanol (B1231319) hydrochloride is a critical step.[2][3] The choice of solvent and condensing agent is crucial. Older methods using dicyclohexylcarbodiimide (B1669883) (DCC) in solvents like hexamethylphosphoric triamide (HMPT)-ether have been reported, but newer methods may offer improvements.[1][2][3]

  • Purity of Starting Materials: The purity of starting materials, such as syringic acid and 4-amino-1-butanol (B41920), can significantly impact the reaction efficiency and final yield.[4] Impurities can lead to side reactions and the formation of unwanted byproducts.

  • Protection/Deprotection Inefficiency: In multi-step syntheses involving protecting groups like tert-butoxycarbonyl (Boc), incomplete protection or deprotection can result in a mixture of products and reduce the yield of the desired Leonurine.[4][5]

  • Purification Losses: this compound's purification can be challenging, and significant product loss can occur during this stage.[6]

Solutions:

  • Optimize the Condensation Step: Consider using alternative condensing agents and solvent systems. A newer method reports a yield increase from 30% to 54% by using key intermediates with high solubility in dichloromethane (B109758), allowing the reaction to proceed under mild conditions.[1]

  • Ensure High Purity of Reactants: Use highly purified starting materials. Recrystallization or chromatographic purification of commercial reagents may be necessary.

  • Monitor Protection/Deprotection Reactions: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of protection and deprotection reactions to ensure they go to completion.[6]

  • Refine Purification Protocol: High-speed countercurrent chromatography (HSCCC) has been shown to be effective for the purification of Leonurine from crude extracts and could be adapted for synthetic mixtures.[4][7]

Question: I am observing a significant amount of byproducts in my reaction mixture. How can I minimize their formation?

Answer: The formation of byproducts is a frequent issue, particularly in large-scale synthesis.

  • Side Reactions of Guanidine (B92328) Group: The guanidine group in 4-guanidino-1-butanol is highly reactive and can participate in side reactions.[4]

  • Acylation Conditions: In syntheses involving acylation, the reaction conditions need to be carefully controlled to prevent side reactions. Some acylation reagents require anhydrous and oxygen-free conditions.[6]

  • Condensation Agent Byproducts: The use of condensing agents like dicyclohexylcarbodiimide (DCC) results in the formation of dicyclohexylurea (DCU), which can be difficult to remove and may contaminate the product.

Solutions:

  • Use of Protecting Groups: Employing a protecting group strategy for the guanidine functionality, such as using N,N'-di-Boc-S-methylisothiourea, can prevent side reactions.[4][5]

  • Strict Control of Reaction Environment: For sensitive steps like acylation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[6]

  • Alternative Condensing Agents: Consider using condensing agents that produce water-soluble byproducts, simplifying their removal during workup.

Question: The purification of the final product is proving difficult. What are the best practices?

Answer: Purification is a critical and often challenging step.[6]

  • Solubility Issues: The solubility of intermediates and the final product can pose challenges for purification.[6] For instance, some intermediates have poor solubility, making them difficult to handle.[6]

  • Removal of Catalysts and Reagents: Residual catalysts and unreacted reagents can be difficult to separate from the product.[6]

Solutions:

  • Chromatographic Methods: High-speed countercurrent chromatography (HSCCC) and semi-preparative HPLC are effective methods for purifying Leonurine.[4][7] Alumina (B75360) and Sephadex G-25 columns have also been used.[2]

  • Recrystallization: For the final hydrochloride salt, recrystallization from a suitable solvent system, such as glacial diethyl ether and acetone, can be an effective purification method.[6]

  • Strategic Synthesis Design: A well-designed synthesis route can simplify purification. For example, a method was developed using key intermediates with high solubility in dichloromethane to facilitate easier handling and purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for large-scale production?

A1: Several synthetic routes have been developed. A common and adaptable method involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride.[1][3] An optimized, multi-step synthesis starting from S-methylisothiourea and 4-amino-1-butanol has also been reported to be low-cost and high-yield.[4] Another approach uses 3,4,5-trimethoxybenzoic acid as the starting material in a seven-step synthesis.[2]

Q2: Are there any particularly hazardous reagents used in the synthesis of this compound?

A2: Yes, some of the reagents require careful handling. Thionyl chloride (SOCl₂), used in some synthetic routes, is corrosive and reacts violently with water.[8] Hexamethylphosphoric triamide (HMPT), used as a solvent, is a suspected carcinogen.[2][3] Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE) and engineering controls.

Q3: What is a typical yield for the large-scale synthesis of this compound?

A3: The yield can vary significantly depending on the synthetic route. Early methods had yields around 30%.[1] However, optimized methods have been reported with yields of over 80% for specific steps and an improved overall yield of 54%.[1][2] A seven-step synthesis reported a total yield of 11.67%.[2]

Q4: How can the identity and purity of synthesized this compound be confirmed?

A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Leonurine Synthesis

Starting MaterialsKey Reagents/ConditionsReported YieldReference
Syringic acid, 4-guanidino-1-butanol HClDCC, HMPT-ether>80% (for condensation)[2]
Not specifiedNot specified30% (older method)[1]
Not specifiedOptimized with soluble intermediates54% (overall)[1]
3,4,5-trimethoxybenzoic acidSeven-step synthesis11.67% (overall)[2]
Syringic acid, S-methylisothiourea, Aspirin (B1665792)Multi-step synthesis of conjugate25.27% (overall for conjugate)[6]

Key Experimental Protocols

Protocol 1: Synthesis via Condensation of Syringic Acid and 4-Guanidino-1-butanol Hydrochloride

This protocol is based on a widely cited method adaptable for large-scale synthesis.[2][3]

  • Preparation of 4-Guanidino-1-butanol Hydrochloride: This intermediate can be prepared from 4-amino-1-butanol.

  • Condensation Reaction:

    • Dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in a 1:1 mixture of hexamethylphosphoric triamide (HMPT) and diethyl ether.

    • Add dicyclohexylcarbodiimide (DCC) to the solution.

    • Stir the reaction mixture at room temperature for 72 hours.

    • Monitor the reaction progress using TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography (e.g., alumina or silica (B1680970) gel) or recrystallization to obtain pure Leonurine.

  • Salt Formation:

    • Dissolve the purified Leonurine base in a suitable solvent (e.g., ethanol).

    • Add a solution of hydrochloric acid in ether or ethanol (B145695) dropwise until precipitation is complete.

    • Filter and dry the precipitate to obtain this compound.

Protocol 2: Optimized Multi-step Synthesis

This protocol is based on a newer, optimized method reported to be low-cost and high-yield.[4][5]

  • Protection of 4-amino-1-butanol: React 4-amino-1-butanol with Boc anhydride (B1165640) to obtain the Boc-protected intermediate.

  • Guanidinylation: React the Boc-protected aminobutanol (B45853) with S-methylisothiourea to form the protected guanidine intermediate.

  • Preparation of Activated Syringic Acid: Acetylate the phenolic hydroxyl group of syringic acid using acetic anhydride to form 4-acetoxy-3,5-dimethoxybenzoic acid.

  • Esterification: Couple the protected guanidine intermediate with the activated syringic acid derivative.

  • Deprotection: Remove the Boc and acetyl protecting groups to yield Leonurine.

  • Salt Formation: Convert the Leonurine base to its hydrochloride salt as described in Protocol 1.

Visualizations

Synthesis_Workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation SA Syringic Acid Cond Condensation SA->Cond GBH 4-Guanidino-1-butanol HCl GBH->Cond Leo Leonurine Cond->Leo DCC, HMPT/Ether 72h, RT LeoHCl Leonurine HCl Leo->LeoHCl HCl

Caption: Workflow for Leonurine synthesis via condensation.

Synthesis_Workflow_2 cluster_reagents Starting Reagents cluster_intermediates Key Intermediates cluster_final Final Steps AB 4-Amino-1-butanol BocAB Boc-protected 4-Amino-1-butanol AB->BocAB Boc Anhydride SMT S-methylisothiourea BocGuan Boc-protected Guanidine SMT->BocGuan SA Syringic Acid AcSA Acetylated Syringic Acid SA->AcSA Acetic Anhydride BocAB->BocGuan Ester Esterification BocGuan->Ester AcSA->Ester Deprotect Deprotection (Leonurine) Ester->Deprotect Salt Salt Formation (Leonurine HCl) Deprotect->Salt HCl

Caption: Optimized multi-step synthesis workflow for Leonurine.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low Overall Yield? Start->LowYield Byproducts Excess Byproducts? LowYield->Byproducts No Sol_Yield 1. Optimize condensation step. 2. Check starting material purity. 3. Monitor protection/deprotection. LowYield->Sol_Yield Yes Purification Purification Issues? Byproducts->Purification No Sol_Byproducts 1. Use guanidine protecting groups. 2. Control reaction atmosphere. 3. Use alternative condensing agents. Byproducts->Sol_Byproducts Yes Sol_Purification 1. Employ HSCCC or prep-HPLC. 2. Optimize recrystallization. 3. Re-evaluate synthesis design. Purification->Sol_Purification Yes End Problem Resolved Purification->End No Sol_Yield->End Sol_Byproducts->End Sol_Purification->End

Caption: Logical troubleshooting flow for synthesis issues.

References

Technical Support Center: Managing Leonurine Hydrochloride-Cytochrome P450 Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of Leonurine (B1674737) hydrochloride (LH) on cytochrome P450 (CYP450) enzymes in co-treatment experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known effects of Leonurine hydrochloride on major human CYP450 enzymes?

A1: In vitro studies using human liver microsomes have demonstrated that this compound inhibits several key CYP450 enzymes. Specifically, it competitively inhibits CYP1A2 and CYP2D6, and exhibits non-competitive inhibition of CYP3A4.[1][2] Furthermore, the inhibition of CYP3A4 by LH has been shown to be time-dependent.[1][2]

Q2: What are the IC50, Ki, and Kinact/KI values for this compound's inhibition of these enzymes?

A2: The inhibitory potential of this compound has been quantified in vitro. For a detailed summary of these values, please refer to Table 1.

Q3: What is the clinical significance of these findings?

A3: The in vitro inhibition of CYP1A2, CYP2D6, and CYP3A4 by this compound suggests a potential for drug-drug interactions (DDIs) when LH is co-administered with drugs metabolized by these enzymes.[1][2] Such interactions could lead to altered plasma concentrations of co-administered drugs, potentially affecting their efficacy and safety. However, clinical data on these potential interactions are currently limited, and further in vivo studies are needed to establish the clinical relevance of these in vitro findings.

Q4: Are there any known signaling pathways through which this compound might regulate CYP450 expression?

A4: While direct evidence of this compound modulating the primary regulators of CYP450 gene expression, such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), is still emerging, studies have shown that LH can activate the Nrf2 signaling pathway.[3][4] The Nrf2 pathway is known to play a role in the regulation of some drug-metabolizing enzymes and transporters. Additionally, LH has been shown to modulate other signaling pathways like PI3K/Akt, which can have indirect effects on cellular metabolism and homeostasis.[5]

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP450 IsoformInhibition TypeIC50 (µM)Ki (µM)Kinact / KI (min-1·µM-1)Reference
CYP1A2 Competitive18.058.667Not Applicable[1][2]
CYP2D6 Competitive15.137.805Not Applicable[1][2]
CYP3A4 Non-competitive, Time-dependent20.099.5070.044 / 4.31[1]

Data obtained from in vitro studies using human liver microsomes.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effects of this compound on CYP450 enzymes in vitro.

1. Objective: To determine the IC50, Ki, and time-dependent inhibition (TDI) parameters of this compound on major human CYP450 isoforms (CYP1A2, CYP2D6, and CYP3A4).

2. Materials:

  • This compound (LH)

  • Pooled human liver microsomes (HLMs)

  • CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Testosterone for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

3. Experimental Procedure:

3.1. IC50 Determination (Direct Inhibition)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of LH to achieve a range of final concentrations in the incubation mixture.

  • In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Pooled human liver microsomes

    • This compound at various concentrations or vehicle control

    • CYP450 probe substrate (at a concentration close to its Km)

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each LH concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

3.2. Ki and Inhibition Mechanism Determination

  • Follow the same procedure as the IC50 determination, but vary the concentrations of both the probe substrate and this compound.

  • Use a range of substrate concentrations around the Km value.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) or non-linear regression to determine the Ki and the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

3.3. Time-Dependent Inhibition (TDI) Assessment (IC50 Shift and kinact/KI Determination)

  • IC50 Shift Assay:

    • Perform two parallel sets of incubations.

    • Set 1 (with pre-incubation): Pre-incubate HLMs with various concentrations of LH and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes). Then, add the probe substrate to initiate the metabolic reaction.

    • Set 2 (without pre-incubation): Pre-incubate HLMs with LH but without the NADPH regenerating system. Initiate the reaction by adding a mixture of the NADPH regenerating system and the probe substrate.

    • Terminate and analyze as described for IC50 determination. A significant shift in the IC50 value between the two sets indicates time-dependent inhibition.

  • kinact and KI Determination:

    • Pre-incubate HLMs with a range of LH concentrations and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes).

    • After each pre-incubation time, add the probe substrate to initiate the reaction.

    • Terminate the reaction after a short incubation period.

    • Analyze the metabolite formation and plot the natural log of the remaining enzyme activity versus the pre-incubation time for each LH concentration to determine the observed inactivation rate constant (kobs).

    • Plot the kobs values against the LH concentrations and fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

  • Possible Cause: Inconsistent incubation times, temperatures, or pipetting errors.

  • Troubleshooting Steps:

    • Ensure precise and consistent timing for all incubation steps.

    • Calibrate and verify the accuracy of the incubator's temperature.

    • Use calibrated pipettes and ensure proper mixing of all components in the wells.

    • Prepare fresh reagent solutions for each experiment to avoid degradation.

Issue 2: No or Low Metabolite Signal Detected by LC-MS/MS

  • Possible Cause: Inactive microsomes, degraded NADPH, or issues with the LC-MS/MS method.

  • Troubleshooting Steps:

    • Verify the activity of the human liver microsomes using a known positive control substrate and inhibitor.

    • Ensure the NADPH regenerating system is freshly prepared and active.

    • Optimize the LC-MS/MS method for the specific metabolite, including tuning of mass transitions, collision energy, and chromatographic separation.

    • Check for ion suppression/enhancement effects from the matrix or this compound itself.

Issue 3: Difficulty in Determining the Type of Inhibition

  • Possible Cause: Inappropriate range of substrate or inhibitor concentrations.

  • Troubleshooting Steps:

    • Ensure that the substrate concentrations used bracket the Km value.

    • Use a wider range of inhibitor concentrations, ensuring they are both below and above the expected Ki value.

    • Utilize specialized software for kinetic analysis to perform global fitting of the data to different inhibition models.

Issue 4: Inconsistent Results in Time-Dependent Inhibition Assays

  • Possible Cause: Sub-optimal pre-incubation times or inhibitor concentrations.

  • Troubleshooting Steps:

    • Conduct a preliminary experiment to determine the optimal pre-incubation time that results in a significant but not complete loss of enzyme activity.

    • Select inhibitor concentrations that provide a range of inactivation rates, from minimal to maximal.

    • Ensure that the dilution of the pre-incubation mixture into the final incubation is sufficient to minimize any direct inhibition from the remaining inhibitor.

Visualizations

Experimental_Workflow_for_CYP450_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_lh Prepare Leonurine HCl Stock incubation Incubate at 37°C (LH, HLM, Substrate, NADPH) prep_lh->incubation pre_incubation Pre-incubation (for TDI) prep_lh->pre_incubation prep_hlm Prepare Human Liver Microsomes prep_hlm->incubation prep_hlm->pre_incubation prep_sub Prepare Probe Substrate prep_sub->incubation prep_nadph Prepare NADPH System prep_nadph->incubation prep_nadph->pre_incubation termination Terminate Reaction (Acetonitrile/Methanol + IS) incubation->termination pre_incubation->incubation Add Substrate centrifugation Centrifuge termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms ic50 IC50 Calculation lcms->ic50 ki Ki & Mechanism lcms->ki tdi kinact/KI Calculation lcms->tdi

Caption: Workflow for in vitro CYP450 inhibition assays.

Leonurine_Signaling_Pathway Hypothesized Signaling Pathways of this compound on CYP450 Regulation cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events & Gene Expression LH Leonurine Hydrochloride Nrf2_Keap1 Nrf2-Keap1 Complex LH->Nrf2_Keap1 Activates CYP1A2_gene CYP1A2 Gene LH->CYP1A2_gene Inhibits Enzyme Activity (Competitive) CYP2D6_gene CYP2D6 Gene LH->CYP2D6_gene Inhibits Enzyme Activity (Competitive) CYP3A4_gene CYP3A4 Gene LH->CYP3A4_gene Inhibits Enzyme Activity (Non-competitive, TDI) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_genes Induces Transcription PXR_RXR PXR/RXR Heterodimer PXR_RXR->CYP3A4_gene Induces Transcription AhR_ARNT AhR/ARNT Heterodimer AhR_ARNT->CYP1A2_gene Induces Transcription

Caption: Hypothesized signaling pathways of Leonurine HCl.

References

Best practices for long-term storage of Leonurine hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Leonurine (B1674737) hydrochloride powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of Leonurine hydrochloride powder?

A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container. Some suppliers also indicate storage at 2-8°C is acceptable for shorter periods. It is crucial to keep the powder in a dark place as it may be light-sensitive.[1][2][3] To prevent degradation from moisture, storage in a desiccated environment is recommended.

Q2: What is the shelf-life of this compound powder?

A2: When stored correctly at -20°C, this compound powder is stable for at least three to four years from the date of receipt.[2][3] For specific batch stability, always refer to the certificate of analysis provided by the supplier.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 70 mg/mL.[2] It is also soluble in ethanol (B145695) at approximately 7 mg/mL and in methanol.[2][4] It is considered insoluble in water.[2] For cell-based assays, DMSO is the most commonly used solvent for preparing concentrated stock solutions.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the powder in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or 20 mM).[2] Ensure the solution is clear and homogenous; gentle warming or vortexing can aid dissolution. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q5: What are the recommended storage conditions and stability for this compound stock solutions?

A5: Aliquoted stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2] It is critical to protect the solutions from light. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and inconsistent experimental results.

Storage and Stability Data

ParameterRecommendationStabilityCitation(s)
Powder Storage Temperature -20°C (long-term) or 2-8°C (short-term)≥ 3-4 years at -20°C[1][2][3]
Powder Storage Conditions Tightly sealed container, desiccated, protected from lightStable under recommended conditions[1]
Stock Solution Solvent Anhydrous DMSON/A[2]
Stock Solution Storage -20°C (up to 1 month), -80°C (up to 1 year)Stable for the specified duration[2]
Freeze-Thaw Cycles AvoidCan lead to degradation[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder appears clumpy or discolored 1. Absorption of moisture due to improper storage. 2. Degradation due to exposure to light or high temperatures.1. Ensure the vial is tightly sealed and stored in a desiccator. 2. Discard the powder if significant discoloration is observed, as it may indicate degradation and could lead to unreliable experimental results.
Precipitation observed in stock solution upon thawing 1. The compound has come out of solution during freezing. 2. The concentration of the stock solution is too high. 3. The DMSO used was not anhydrous.1. Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. 2. Prepare a new stock solution at a lower concentration. 3. Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2]
Inconsistent or unexpected experimental results 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate weighing of the powder or pipetting of the stock solution. 3. The final concentration of DMSO in the cell culture medium is too high, causing solvent-induced toxicity. 4. The compound has degraded in the culture medium over the course of a long experiment.1. Use a fresh aliquot of the stock solution for each experiment. Ensure proper storage of powder and stock solutions. 2. Use a calibrated analytical balance for weighing and calibrated pipettes for dilutions. 3. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid off-target effects. 4. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
Low cell viability in control (DMSO-treated) group 1. The DMSO concentration is too high. 2. The DMSO is contaminated.1. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. 2. Use a fresh, high-purity, sterile-filtered DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and pipettes

Procedure:

  • Allow the vial of this compound powder to warm to room temperature before opening.

  • Weigh the required amount of powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 3.48 mg per 1 mL of DMSO (Molecular Weight: 347.79 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, light-protected sterile vials.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. Understanding these pathways is crucial for designing experiments and interpreting results.

Leonurine_Signaling_Pathways Leonurine Leonurine Hydrochloride PI3K PI3K Leonurine->PI3K IKK IKK Leonurine->IKK AMPK AMPK Leonurine->AMPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth IkB IκBα IKK->IkB | (degradation) NFkB NF-κB IkB->NFkB | (inhibition) Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation SREBP1c SREBP-1c AMPK->SREBP1c Lipid_Synthesis Lipid Synthesis SREBP1c->Lipid_Synthesis Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Compound Check Compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health Start->Check_Cells Storage Powder/Stock Stored Correctly? (-20°C/-80°C, dark, dry) Check_Compound->Storage DMSO_Conc Final DMSO Concentration <0.5%? Check_Protocol->DMSO_Conc Contamination Contamination Check Check_Cells->Contamination Fresh_Aliquot Used a fresh aliquot? Storage->Fresh_Aliquot Yes New_Stock Prepare Fresh Stock Solution Storage->New_Stock No Fresh_Aliquot->Check_Protocol Yes Fresh_Aliquot->New_Stock No End Problem Resolved New_Stock->End Calculations Calculations & Dilutions Correct? DMSO_Conc->Calculations Yes Optimize_Protocol Optimize Protocol Parameters DMSO_Conc->Optimize_Protocol No Calculations->Check_Cells Yes Calculations->Optimize_Protocol No Optimize_Protocol->End Viability Control Cell Viability Normal? Contamination->Viability No New_Cells Use New Vial of Cells Contamination->New_Cells Yes Viability->New_Cells No Viability->End Yes New_Cells->End

References

Validation & Comparative

Comparing the efficacy of Leonurine hydrochloride to other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of Leonurine (B1674737) hydrochloride against other established neuroprotective agents, including Edaravone, Memantine, and Riluzole. The information is supported by experimental data from preclinical and clinical studies, with a focus on ischemic stroke models. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of the mechanisms of action and to aid in the design of future research.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective effects of Leonurine hydrochloride have been evaluated in various preclinical models of ischemic stroke, demonstrating significant improvements in neurological outcomes and reductions in brain damage. This section compares the quantitative efficacy of this compound with other neuroprotective agents based on key experimental findings.

Data Presentation: In Vivo Efficacy in Animal Models of Ischemic Stroke

The following table summarizes the quantitative data from studies utilizing the middle cerebral artery occlusion (MCAO) model in rodents, a standard preclinical model of ischemic stroke.

AgentDosageAnimal ModelInfarct Volume Reduction (%)Neurological Deficit Score ImprovementReference
This compound 10 mg/kgICR Mice (pMCAO)~55% reduction vs. vehicleSignificant decrease vs. vehicle[1]
This compound Not specifiedRats (tMCAO)Significantly reduced vs. controlSignificantly improved vs. control[2][3]
Edaravone 1 mg/kgRats (pilocarpine-induced SE)Significantly prevented cell loss in the hippocampusNot applicable[4]
Memantine 30 mg/kg/dayMice (photothrombotic stroke)No significant difference in the first 7 daysSignificant improvements in motor control at 28 days[5]
Riluzole (Nanoriluzole) 10, 20, 40 µg/kgRats (MCAO)Substantial reduction at all dosesSupported by histopathological and behavioral studies[6]

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion; SE: Status Epilepticus.

Data Presentation: In Vitro Efficacy in Cellular Models of Ischemic Injury

The Oxygen-Glucose Deprivation (OGD) model in PC12 cells is a widely used in vitro model to simulate ischemic conditions.

AgentConcentrationCellular ModelKey Efficacy MeasuresReference
This compound 50, 100, 200 µg/mLOGD-induced PC12 cellsDose-dependent decrease in ROS and MDA levels; increase in SOD and GSH activity; reduction in apoptosis[7]
Edaravone Not specifiedSodium nitroprusside-induced PC12 cellsIncreased mitochondrial membrane potential and suppressed nuclear translocation of Nrf2[8]
Memantine Low concentrationsHypoxia-exposed cortical and cerebellar granule cellsProtection against neuronal stress[5]

ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo and in vitro models cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This surgical procedure is a common method to induce focal cerebral ischemia.

  • Animal Preparation: Male ICR mice or Sprague-Dawley rats are anesthetized, typically with 10% chloral (B1216628) hydrate (B1144303) (400 mg/kg) administered intraperitoneally.[1]

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated. The ECA is ligated and dissected. A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.[1][6]

  • Occlusion and Reperfusion: For permanent MCAO (pMCAO), the filament is left in place. For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.[1][3]

  • Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care.

  • Outcome Assessment: 24 hours after MCAO, neurological deficit scores are assessed, and infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][2]

Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells

This in vitro model mimics the ischemic conditions of stroke at a cellular level.

  • Cell Culture: PC12 cells are cultured in a standard medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.[9]

  • OGD Induction: The culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 1-8 hours).[9][10]

  • Reoxygenation: Following the OGD period, the glucose-free medium is replaced with a standard glucose-containing medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for a specified duration (e.g., 24 hours).[9][10]

  • Assessment of Cell Viability and Injury: Cell viability is assessed using methods such as the MTT assay or trypan blue exclusion. Biomarkers of oxidative stress (e.g., ROS, MDA) and apoptosis are also measured.[7][10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these neuroprotective agents is essential for targeted drug development. The following diagrams illustrate the key signaling pathways involved.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_treatment Treatment Animal_Model Rodent Model (e.g., Rat, Mouse) MCAO Middle Cerebral Artery Occlusion (MCAO) Animal_Model->MCAO Neuro_Assessment Neurological Deficit Scoring MCAO->Neuro_Assessment Infarct_Analysis Infarct Volume Measurement (TTC Staining) MCAO->Infarct_Analysis Agent_Admin Administration of Neuroprotective Agent Cell_Culture PC12 Cell Culture OGD Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Viability_Assay Cell Viability Assays (MTT, Trypan Blue) OGD->Viability_Assay Biomarker_Analysis Oxidative Stress & Apoptosis Markers OGD->Biomarker_Analysis Agent_Admin->MCAO Agent_Admin->OGD

Caption: Experimental workflow for evaluating neuroprotective agents.

This compound Signaling Pathways

This compound exerts its neuroprotective effects through multiple pathways, primarily by activating the Nrf-2 antioxidant response and modulating the NO/NOS system.

Leonurine_Nrf2_Pathway Leonurine This compound Nrf2 Nrf-2 Leonurine->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound activates the Nrf-2 signaling pathway.

Leonurine_NO_NOS_Pathway Leonurine This compound iNOS Inducible Nitric Oxide Synthase (iNOS) Leonurine->iNOS Inhibits Neuroprotection Neuroprotection Leonurine->Neuroprotection NO Nitric Oxide (NO) iNOS->NO Produces excessive Oxidative_Stress Oxidative Stress NO->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Neuroprotection Reduced by Leonurine

Caption: this compound modulates the NO/NOS pathway.

Edaravone's Mechanism of Action

Edaravone is a potent free radical scavenger that mitigates oxidative stress.

Edaravone_Mechanism Edaravone Edaravone Free_Radicals Free Radicals (e.g., Hydroxyl Radical, Peroxyl Radical) Edaravone->Free_Radicals Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Induce Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuronal_Damage->Neuroprotection Reduced by Edaravone

Caption: Edaravone acts as a free radical scavenger.

Memantine's Mechanism of Action

Memantine is an uncompetitive NMDA receptor antagonist that blocks excitotoxicity.

Memantine_Mechanism Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks channel (uncompetitive antagonist) Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Glutamate Excessive Glutamate Glutamate->NMDA_Receptor Over-activates Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Prevented by Memantine

Caption: Memantine's antagonism of the NMDA receptor.

Conclusion

This compound demonstrates significant neuroprotective efficacy in preclinical models of ischemic stroke, primarily through its potent antioxidant and anti-inflammatory properties mediated by the Nrf-2 and NO/NOS signaling pathways. When compared to other neuroprotective agents, this compound shows promise, particularly in reducing infarct volume and improving neurological outcomes in animal models. Edaravone is a clinically used free radical scavenger, while Memantine targets excitotoxicity through NMDA receptor antagonism. Riluzole also shows neuroprotective potential, though its primary application has been in neurodegenerative diseases.

Further head-to-head comparative studies, both preclinical and clinical, are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in the context of acute ischemic stroke and other neurological disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field.

References

Leonurine Hydrochloride and Methotrexate: A Comparative Analysis of a Natural Alkaloid and a Conventional Chemotherapeutic in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the quest for novel therapeutic agents that can effectively inhibit cancer cell proliferation with minimal side effects is paramount. This guide provides a detailed comparison of the anti-proliferative effects of leonurine (B1674737) hydrochloride, a natural alkaloid, and methotrexate (B535133), a widely used chemotherapy drug. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Executive Summary

Leonurine hydrochloride, an active compound extracted from Leonurus japonicus, has demonstrated significant anti-tumor properties, including the inhibition of cancer cell growth and the induction of apoptosis.[1] Methotrexate, a folate antagonist, is a long-standing chemotherapeutic agent used in the treatment of various cancers by interfering with DNA synthesis.[2][3] While both compounds exhibit anti-proliferative effects, available data suggests that methotrexate is a more potent inhibitor of cancer cell viability in certain cell lines. A study on acute myeloid leukemia (AML) cell lines, HL-60 and U-937, indicated that the IC50 values for leonurine were "notably higher" than those for methotrexate, signifying lower potency for leonurine in these specific cancer types.[1]

Quantitative Data on Anti-Proliferative Effects

The following tables summarize the available quantitative data on the efficacy of this compound and methotrexate in inhibiting cancer cell proliferation. It is important to note that the data for each compound were generated from different studies and cell lines, except for the qualitative comparison in HL-60 and U-937 cells.

Table 1: Comparative Efficacy of this compound and Methotrexate

CompoundCell LineEfficacy MetricValueSource
This compoundHL-60IC50 (24h)28.6 µM[1]
HL-60IC50 (48h)11.3 µM[1]
U-937IC50 (24h)17.5 µM[1]
U-937IC50 (48h)9.0 µM[1]
MethotrexateHL-60, U-937IC50Lower than Leonurine[1]

Table 2: Anti-proliferative and Apoptotic Effects of this compound on H292 Lung Cancer Cells

ConcentrationTreatment DurationInhibition of ProliferationApoptotic RatioSource
10 µmol/L24hTime- and dose-dependent11.5 ± 1.12%[1][4]
25 µmol/L24hTime- and dose-dependent19.3 ± 1.16%[1][4]
50 µmol/L24hTime- and dose-dependent61.3 ± 6.69%[1][4]
Control24h-4.9 ± 0.43%[1][4]

Table 3: IC50 Values of Methotrexate on Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationSource
HTC-116Colorectal Cancer2.3 mM12h[5][6]
0.37 mM24h[5][6]
0.15 mM48h[5][6]
A-549Lung Carcinoma0.10 mM48h[5][6]
MCF-7/S (sensitive)Breast Cancer44 ± 4.25 nMNot Specified
MCF-7/MTX (resistant)Breast Cancer2818 ± 97.9 nMNot Specified
DaoyMedulloblastoma9.5 x 10⁻² µM6 days
Saos-2Osteosarcoma3.5 x 10⁻² µM6 days

Mechanisms of Action

This compound

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis via a mitochondria-dependent pathway.[1][4] This involves the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[1][4] Furthermore, it modulates key signaling pathways, leading to cell cycle arrest and apoptosis.[1][4]

G LH This compound ROS ↑ Reactive Oxygen Species (ROS) LH->ROS MMP ↓ Mitochondrial Membrane Potential LH->MMP p38 ↑ p38 Phosphorylation LH->p38 Akt ↓ Akt Phosphorylation LH->Akt CellCycleArrest G0/G1 Cell Cycle Arrest LH->CellCycleArrest ROS->MMP BaxBcl2 ↑ Bax/Bcl-2 Ratio MMP->BaxBcl2 Caspases ↑ Caspase-3 & -9 p38->Caspases Apoptosis Apoptosis Akt->Apoptosis BaxBcl2->Caspases Caspases->Apoptosis

Figure 1. Signaling pathway of this compound in cancer cells.
Methotrexate

Methotrexate is a well-characterized antimetabolite that competitively inhibits dihydrofolate reductase (DHFR).[2][3] This enzyme is crucial for the synthesis of tetrahydrofolate, a key component in the production of thymidine (B127349) and purine (B94841) bases necessary for DNA synthesis and repair.[2] By blocking this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells, and can induce apoptosis.[2][3]

G MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Apoptosis Apoptosis MTX->Apoptosis THF Tetrahydrofolate Synthesis DHFR->THF Nucleotide Purine & Thymidine Synthesis THF->Nucleotide DNA DNA Synthesis & Repair Nucleotide->DNA Proliferation Cell Proliferation DNA->Proliferation G cluster_0 Experimental Workflow start Seed cancer cells in 96-well plates treat Treat with varying concentrations of Leonurine HCl or Methotrexate start->treat incubate Incubate for specified time periods (e.g., 6, 12, 24, 48, 72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate_mtt->add_dmso measure Measure absorbance at 570 nm add_dmso->measure end Calculate cell viability measure->end

References

Leonurine Hydrochloride: A Comparative Guide to its Inhibition of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Leonurine hydrochloride as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is compared with other established NF-κB inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers investigating inflammatory diseases, cancer, and other conditions where the NF-κB pathway plays a critical role.

Introduction to NF-κB Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory response, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of target inflammatory genes. This compound, an alkaloid extracted from Herba leonuri, has emerged as a promising natural compound with potent anti-inflammatory properties, primarily attributed to its ability to modulate the NF-κB pathway.

Comparative Analysis of NF-κB Inhibitors

InhibitorTarget in NF-κB PathwayIC50 ValueCell Type/Assay
This compound IKK activation, p65 phosphorylation, p65 nuclear translocationNot ReportedTrophoblast cells, Chondrocytes, Macrophages
BAY 11-7082 IκBα phosphorylation (IKKβ)~2-11 µMHEK293 cells (Luciferase assay)[1]
MG-132 Proteasome (inhibits IκBα degradation)~3 µM(Inhibition of NF-κB activation)[2]
Parthenolide IKK, p65 subunitVaries (µM range)Various cancer cell lines

Note: The inhibitory concentrations of this compound have been observed to be effective in the micromolar range in various studies. For instance, concentrations between 5 µM and 20 µM have been shown to significantly reduce p65 phosphorylation.[3]

Mechanism of Action of this compound

Experimental evidence indicates that this compound exerts its inhibitory effect on the NF-κB pathway through multiple mechanisms:

  • Inhibition of IKK Activation: Leonurine has been shown to suppress the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[1]

  • Suppression of p65 Phosphorylation: A key mechanism is the reduction of phosphorylation of the p65 subunit at Ser536, a critical step for its full transcriptional activity.[3]

  • Inhibition of p65 Nuclear Translocation: By preventing the degradation of IκBα and the phosphorylation of p65, this compound effectively blocks the translocation of the active p65 subunit from the cytoplasm to the nucleus.[4]

These actions collectively lead to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates p_p65 p-p65 IKK_complex->p_p65 phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 sequesters p_IkB p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome degradation DNA DNA p_p65->DNA translocates to nucleus and binds Leonurine Leonurine Hydrochloride Leonurine->IKK_complex inhibits Leonurine->p_p65 inhibits phosphorylation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_western_blot Western Blot Analysis cluster_luciferase Luciferase Assay Analysis A 1. Seed cells (e.g., Macrophages, Chondrocytes) B 2. Pre-treat with Leonurine HCl (different concentrations) A->B C 3. Stimulate with NF-κB activator (e.g., LPS, TNF-α) B->C D 4a. Western Blot C->D E 4b. Luciferase Reporter Assay C->E D1 5a. Cell Lysis & Protein Quantification D->D1 E2 6b. Cell Lysis E->E2 D2 6a. SDS-PAGE & Transfer D1->D2 D3 7a. Antibody Incubation (p-p65, p-IκBα, total p65, GAPDH) D2->D3 D4 8a. Detection & Quantification D3->D4 E1 5b. Transfect with NF-κB Reporter Plasmid E1->A prior to seeding E3 7b. Add Luciferase Substrate E2->E3 E4 8b. Measure Luminescence E3->E4

Caption: General experimental workflow for validating NF-κB inhibition.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for two key experiments used to assess NF-κB inhibition.

Western Blot for Phosphorylated p65 (p-p65)

This method quantifies the levels of activated p65 by detecting its phosphorylated form.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages, primary chondrocytes) in 6-well plates and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound (or other inhibitors) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the p-p65 signal to a loading control (e.g., GAPDH or β-actin) and/or total p65.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to a 96-well luminometer plate.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • Subsequently, measure the Renilla luciferase activity in the same wells.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of the inhibitor relative to the stimulated control.

    • If possible, determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Conclusion

This compound demonstrates significant potential as a potent inhibitor of the NF-κB signaling pathway. Its ability to target multiple key activation steps, including IKK activation and p65 phosphorylation, underscores its therapeutic promise for a range of inflammatory conditions. While a precise IC50 value for this compound in NF-κB inhibition assays is yet to be established in the literature, the existing body of evidence strongly supports its dose-dependent inhibitory effects. Further quantitative and direct comparative studies are warranted to fully elucidate its potency relative to other NF-κB inhibitors and to advance its potential clinical applications. This guide provides a foundational understanding for researchers aiming to explore the therapeutic utility of this compound in NF-κB-driven pathologies.

References

Cross-Validation of Leonurine Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Leonurine (B1674737) hydrochloride's effects on key cellular signaling pathways as demonstrated by independent research laboratories.

This guide provides a comparative overview of the experimental evidence supporting the mechanism of action of Leonurine hydrochloride, a bioactive alkaloid with demonstrated therapeutic potential. By examining data from multiple laboratories, we aim to offer researchers, scientists, and drug development professionals a cross-validated understanding of its molecular targets, specifically focusing on the PI3K/Akt and NF-κB signaling pathways. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the implicated pathways and workflows to facilitate informed research and development decisions.

I. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many diseases, including cancer. Multiple independent studies have investigated the inhibitory effect of this compound on this pathway.

Comparative Analysis of Experimental Data

The following table summarizes the key findings from different laboratories on the effect of this compound on the PI3K/Akt pathway. The data consistently demonstrates a reduction in the phosphorylation of Akt, a key downstream effector of PI3K, across various cell lines and experimental conditions.

Study (Lab) Cell Line/Model Treatment Conditions Key Quantitative Finding (p-Akt/Akt Ratio) Reference
Tian et al.MDA-MB-231 (Breast Cancer)200, 400, 800 μM LeonurineDose-dependent reduction in p-Akt levels (Specific fold change not available in abstract)[1]
Liao et al.HUVECs (Endothelial Cells)H₂O₂-induced oxidative stress, treated with LeonurineUpregulation of phospho-Akt (Specific fold change not available in abstract)[2]
Mao et al.H292 (Lung Cancer)10, 25, 50 μmol/L this compound for 6hDose-dependent decrease in Akt phosphorylation (Specific fold change not available in abstract)[3][4]

Note: While the abstracts of these studies confirm a consistent qualitative effect of this compound on Akt phosphorylation, the precise quantitative fold changes were not consistently available. Access to the full-text articles is recommended for a more detailed quantitative comparison.

Visualizing the PI3K/Akt Signaling Pathway and Leonurine's Point of Intervention

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the inhibitory action of this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Leonurine Leonurine hydrochloride Leonurine->pAkt Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Experimental Protocol: Western Blot for p-Akt/Akt

The following is a representative protocol for assessing the phosphorylation status of Akt via Western blotting, synthesized from the methodologies of the cited studies and standard laboratory practices.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HUVEC, H292) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration. A vehicle-treated group should be included as a negative control.

  • Protein Extraction: Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The ratio of phosphorylated Akt to total Akt is then calculated to determine the effect of this compound.

II. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and also plays a significant role in cell survival and proliferation. Its dysregulation is implicated in various inflammatory diseases and cancers. Several research groups have independently reported the inhibitory effect of this compound on this pathway.

Comparative Analysis of Experimental Data

The table below summarizes findings on the inhibitory effect of this compound on the NF-κB pathway. The consistent observation across different studies is the suppression of the phosphorylation of p65, a key subunit of the NF-κB complex, which is essential for its activation and nuclear translocation.

Study (Lab) Cell Line/Model Treatment Conditions Key Quantitative Finding (p-p65/p65 Ratio) Reference
Zong and ZhaoTrophoblast cellsLPS-induced inflammation, treated with LeonurineSuppression of NF-κB signaling (Specific fold change not available in abstract)[5]
Zhang et al.Rat chondrocytesTNF-α-induced inflammation, treated with this compoundSuppression of the NF-κB signaling pathway (Specific fold change not available in abstract)[6]

Note: Similar to the PI3K/Akt pathway studies, the precise quantitative data on the inhibition of p65 phosphorylation was not consistently available in the abstracts. Researchers are encouraged to consult the full-text publications for detailed quantitative analysis.

Visualizing the NF-κB Signaling Pathway and Leonurine's Point of Intervention

This diagram illustrates the canonical NF-κB signaling pathway and indicates where this compound exerts its inhibitory effect.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB pIkB p-IκB IkB->pIkB Phosphorylation NFkB NF-κB (p65/p50) pIkB->IkB Degradation pNFkB p-NF-κB (p-p65) NFkB->pNFkB Phosphorylation Transcription Gene Transcription (Inflammatory Cytokines) pNFkB->Transcription Leonurine Leonurine hydrochloride Leonurine->pNFkB Inhibition

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

Experimental Protocol: Western Blot for p-p65/p65

The following is a representative protocol for assessing the phosphorylation of the NF-κB p65 subunit.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., trophoblasts, chondrocytes) and treat with an inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of varying concentrations of this compound.

  • Protein Extraction: Harvest cells and extract total protein using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Measure protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies specific for phospho-p65 (e.g., Ser536) and total p65 overnight at 4°C.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody.

    • Perform final washes with TBST.

  • Detection and Quantification: Detect protein bands using an ECL substrate and imaging system. Quantify band intensities to determine the p-p65/p65 ratio.

III. Experimental Workflow Visualization

To provide a clear overview of the key experimental process used in the cited studies, the following diagram illustrates a typical workflow for investigating the effect of this compound on a specific signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection & Quantification A Cell Seeding B Overnight Incubation A->B C Treatment with This compound B->C D Induction of Signaling (e.g., with Growth Factor or LPS) C->D E Protein Extraction D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Blocking H->I J Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-p65) I->J K Secondary Antibody Incubation J->K L Signal Detection (ECL) K->L M Densitometry Analysis L->M

Caption: A generalized experimental workflow for Western blot analysis.

Conclusion

The collective evidence from independent research laboratories strongly supports the role of this compound as a modulator of the PI3K/Akt and NF-κB signaling pathways. The consistent findings across different cell types and experimental models provide a solid foundation for its further investigation as a potential therapeutic agent for a range of diseases characterized by the dysregulation of these pathways. This comparative guide is intended to serve as a valuable resource for researchers in the field, facilitating a deeper understanding of this compound's mechanism of action and informing the design of future studies.

References

Validating Leonurine Hydrochloride's Therapeutic Targets: A Comparative Guide to siRNA and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small interfering RNA (siRNA) technology with other target validation methods for confirming the therapeutic targets of Leonurine hydrochloride. This document synthesizes experimental data, details established protocols, and presents visual workflows to aid in the design and interpretation of validation studies.

This compound, a natural alkaloid, has demonstrated significant therapeutic potential across a range of conditions, primarily through its influence on key cellular signaling pathways.[1][2] Robust validation of its molecular targets is crucial for advancing its clinical development. This guide focuses on the application of siRNA and alternative methods for validating the roles of the PI3K/Akt and NF-κB signaling pathways, as well as the protein NOX4, all of which have been identified as therapeutic targets of this compound.[1][3]

Comparative Analysis of Target Validation Methodologies

The selection of a target validation method is critical and depends on the specific experimental goals, such as the need for transient versus stable gene suppression and the desire to investigate enzymatic versus scaffolding functions of a protein.[4][5]

Method Mechanism of Action Effect on Target Advantages Disadvantages Typical Efficacy
siRNA Post-transcriptional gene silencing via mRNA degradation.[4]Transient reduction of protein expression.[6]High specificity, rapid results, relatively low cost.[7]Transient effect, potential for off-target effects, variable transfection efficiency.[4]70-95% knockdown of target mRNA/protein.[7]
CRISPR/Cas9 Gene editing at the genomic level, leading to permanent gene knockout.[6]Stable and complete loss of protein expression.[8]Permanent and complete knockout, can target non-coding regions.[8]More time-consuming to establish stable cell lines, potential for off-target genomic edits.[8]>90% gene knockout efficiency.[8]
Small Molecule Inhibitors Direct binding to and inhibition of the target protein's activity.[6]Inhibition of protein function without altering protein levels.[9]Rapid and reversible, allows for temporal control of inhibition, mimics pharmacological intervention.[10]Potential for off-target effects on other proteins, may not affect non-enzymatic functions.[9]Dependent on inhibitor potency (IC50/EC50 values typically in nM to µM range).

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of this compound on its targets and the comparative efficacy of different validation methods.

Table 1: Effects of this compound on Key Therapeutic Targets

Target Pathway/Protein Experimental System This compound Concentration Observed Effect Reference
PI3K/Akt Pathway H2O2-induced HUVECs2.5, 5, and 10 μMDose-dependent increase in the phosphorylation of PI3K, Akt, and eNOS.[11]
Acute Myocardial Infarction Rat ModelNot specifiedSignificant increase in the ratio of p-PI3K/PI3K and p-Akt/Akt.[12]
Breast Cancer Cells (MDA-MB-231)200, 400, 800 μMDose-dependent reduction in the phosphorylation of PI3K, Akt, and mTOR.[13]
NF-κB Pathway TNF-α-induced Rat ChondrocytesNot specifiedSignificant suppression of the expression of NF-κB target genes (MMP-1, MMP-3, MMP-13, IL-6, ADAMTS-5).[2]
IL-1ß-induced ChondrocytesNot specifiedSuppression of the phosphorylation of p65.[14]
NOX4 Post-Myocardial Infarction Rat Model7.5, 15, and 30 mg/kg/dDecreased Nox4 expression.[1]

Table 2: Comparative Efficacy of Target Validation Methods for PI3K/Akt Pathway

Method Target Cell Line Efficacy Reference
siRNA PIK3CD (p110δ)DOHH-250 nM siRNA led to significant protein knockdown (exact percentage not specified).[15]
CRISPR/Cas9 mTOR, RAPTOR, RICTORHuman Disk Nucleus Pulposus Cells88.1–89.3% protein suppression at 24h.[8]
Small Molecule Inhibitor (BYL719) PI3Kα92.1 Uveal Melanoma CellsIC50 of ~1 µM in cell viability assays.[16]

Table 3: Comparative Efficacy of Target Validation Methods for NF-κB Pathway

Method Target Cell Line Efficacy Reference
siRNA IKKβNot specifiedPartial and transient depletion of gene expression.[6]
CRISPR/Cas9 IKKβNot specifiedStable and complete knockout.[6]
Lentiviral shRNA Components of NF-κB pathwayNot specifiedLong-term, stable suppression of target protein expression.[10]
Small Molecule Inhibitor (BI605906) IKKβNot specifiedAcute, transient, and reversible inhibition.[6]

Table 4: Efficacy of siRNA-mediated Knockdown of NOX4

siRNA Concentration Cell Line Knockdown Efficiency (mRNA) Reference
100 MOI (adenoviral siRNA)CATH.a neuronsSignificant reduction (exact percentage varies with time).[17]
Not specifiedGastric Cancer Cells (MGC-803, BGC-823)Significant reduction with two different siRNAs.[18]
100 nMHEI-OC1 cellsSignificant knockdown leading to functional effects.[19]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Leonurine_PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis mTOR->Cell Survival, Proliferation, Angiogenesis Leonurine Leonurine Leonurine->PI3K Inhibits (in cancer) / Activates (in endothelial cells)

Caption: Leonurine's modulation of the PI3K/Akt signaling pathway.

Leonurine_NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α)->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription (Inflammation, Apoptosis) Gene Transcription (Inflammation, Apoptosis) Nucleus->Gene Transcription (Inflammation, Apoptosis) Initiates Leonurine Leonurine Leonurine->IKK Inhibits siRNA_Validation_Workflow cluster_design siRNA Design & Synthesis cluster_transfection Transfection cluster_validation Validation Target Gene Selection Target Gene Selection siRNA Sequence Design siRNA Sequence Design Target Gene Selection->siRNA Sequence Design Synthesis Synthesis siRNA Sequence Design->Synthesis Cell Seeding Cell Seeding siRNA-Lipid Complex Formation siRNA-Lipid Complex Formation Cell Seeding->siRNA-Lipid Complex Formation Transfection of Cells Transfection of Cells siRNA-Lipid Complex Formation->Transfection of Cells Incubation (24-72h) Incubation (24-72h) Transfection of Cells->Incubation (24-72h) Harvesting Cells Harvesting Cells Incubation (24-72h)->Harvesting Cells Analysis (qPCR, Western Blot, Functional Assays) Analysis (qPCR, Western Blot, Functional Assays) Harvesting Cells->Analysis (qPCR, Western Blot, Functional Assays) Alternative_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_inhibitor Small Molecule Inhibition gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Transfection & Selection Transfection & Selection Vector Construction->Transfection & Selection Validation of Knockout Validation of Knockout Transfection & Selection->Validation of Knockout Dose-Response Curve Dose-Response Curve Cell Treatment Cell Treatment Dose-Response Curve->Cell Treatment Functional Analysis Functional Analysis Cell Treatment->Functional Analysis

References

A Comparative Analysis of Leonurine Hydrochloride and Its Synthetic Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leonurine (B1674737) hydrochloride, a primary active alkaloid isolated from Herba Leonuri (motherwort), has garnered significant attention for its wide spectrum of pharmacological activities. Its therapeutic potential in cardiovascular and neurological disorders has prompted the development of synthetic analogs aimed at enhancing its efficacy, bioavailability, and target specificity. This guide provides an objective comparison of the performance of Leonurine hydrochloride against its synthetic analogs, supported by available experimental data.

Comparative Biological Activities

The development of synthetic analogs of leonurine has focused on improving its inherent cardioprotective, neuroprotective, anti-inflammatory, and anticoagulant properties. While direct comparative studies with standardized assays are not always available, the existing data suggests that several synthetic modifications lead to enhanced biological activity.

Cardioprotective Effects

Leonurine and its analogs have been extensively studied for their ability to protect cardiac cells from ischemic injury. The primary mechanism involves the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

Table 1: Comparative Cardioprotective Activity

CompoundModelKey FindingsReference
This compound Hypoxia-induced H9c2 cardiomyocytesIncreased cell viability, reduced apoptosis.[1]
Leonurine-SPRC Conjugate Hypoxia-induced neonatal rat ventricular myocytesPotent cardioprotective effect at a 10-fold lower concentration than leonurine.[2]
Leonurine-Aspirin Conjugate (Compound 545) Hypoxia-induced H9c2 cellsAt least ten-fold more potent in increasing cell viability compared to leonurine or aspirin (B1665792) alone.[3]
Leonurine-Cysteine Analogs (1a, 1b, 2) Hypoxia-induced neonatal rat ventricular myocytesAll showed cardioprotective effects; analog 1a demonstrated the highest activity.[4]
Neuroprotective Effects

The neuroprotective potential of leonurine and its analogs has been evaluated in models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. The mechanisms of action involve antioxidant and anti-apoptotic effects.

Table 2: Comparative Neuroprotective Activity

CompoundModelKey FindingsReference
This compound Rat MCAO modelSignificantly improved neurological outcome and reduced cerebral infarction.[5] Decreased reactive oxygen species (ROS) and inhibited apoptosis.[5][5][6]
Mercaptoethylleonurine (MEL) Not specifiedShowed neuroprotection via anti-apoptotic effects by up-regulating Bcl-2 and inhibiting Bax.[1]
Anti-inflammatory Effects

Leonurine exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

Table 3: Comparative Anti-inflammatory Activity

CompoundModelKey FindingsReference
This compound LPS-induced myocarditis in mice and H9c2 cellsInhibited the activation of the NF-κB signaling pathway.[1]
N-(4-guanidinobutyl)-2-(4-hydroxyphenyl)-2-oxoacetamide (C1) LPS-induced RAW 264.7 macrophagesDose-dependently suppressed LPS-induced nitric oxide (NO) production.[7]
Anticoagulant Effects

The anticoagulant properties of leonurine and its analogs are assessed by measuring the prolongation of activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT).

Table 4: Comparative Anticoagulant Activity

CompoundConcentrationAPTT ProlongationPT ProlongationReference
N-(4-guanidinobutyl)-2-(4-hydroxyphenyl)-2-oxoacetamide (C1) 20 mMSignificant-[7]
N-(4-guanidinobutyl)-2-(4-hydroxyphenyl)-2-oxoacetamide (C1) 5 mM-Significant[7]

Signaling Pathways and Experimental Workflows

The biological effects of Leonurine and its analogs are mediated through complex signaling cascades. The diagrams below, generated using Graphviz, illustrate the key pathways and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates Leonurine Leonurine & Analogs Leonurine->PI3K Promotes Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival

Caption: PI3K/Akt Signaling Pathway Activation by Leonurine.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Leonurine Leonurine & Analogs Leonurine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for Degradation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IkB IkB_NFkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes

Caption: Inhibition of NF-κB Signaling Pathway by Leonurine.

Experimental_Workflow cluster_assays Biological Assays Cell_Culture 1. Cell Culture (e.g., H9c2 cardiomyocytes) Induce_Injury 2. Induce Injury (e.g., Hypoxia, LPS) Cell_Culture->Induce_Injury Treatment 3. Treatment (Leonurine or Analogs) Induce_Injury->Treatment Data_Collection 4. Data Collection Treatment->Data_Collection Viability Cell Viability (MTT/CCK-8) Data_Collection->Viability Western_Blot Western Blot (p-Akt, NF-κB) Data_Collection->Western_Blot ELISA ELISA (Inflammatory Cytokines) Data_Collection->ELISA Analysis 5. Analysis & Interpretation Viability->Analysis Western_Blot->Analysis ELISA->Analysis

Caption: General Experimental Workflow for In Vitro Studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key experiments cited in the literature.

Cardioprotective Effect in H9c2 Cells (Hypoxia Model)

This protocol outlines the assessment of cardioprotective effects of leonurine and its analogs on H9c2 rat cardiomyoblasts subjected to hypoxic conditions.

  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Hypoxia: To mimic ischemic conditions, cultured H9c2 cells are placed in a hypoxic incubator with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 12-24 hours).[8][9] Alternatively, chemical hypoxia can be induced by treating cells with cobalt chloride (CoCl2).[8]

  • Treatment: Cells are pre-treated with varying concentrations of this compound or its synthetic analogs for a specific period (e.g., 2-4 hours) before being subjected to hypoxia.

  • Cell Viability Assay (MTT or CCK-8):

    • After the hypoxia and treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

    • The plates are incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals (MTT) or a colored product (CCK-8).

    • A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[8][10]

    • Cell viability is calculated as a percentage relative to the control group.

  • Data Analysis: The protective effect of the compounds is determined by comparing the cell viability of the treated groups with the hypoxia-only group.

Western Blot Analysis for PI3K/Akt and NF-κB Pathway Activation

This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt and NF-κB signaling pathways.

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each sample is determined using a BCA (bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt (p-Akt, total Akt) and NF-κB p65 (p-p65, total p65) overnight at 4°C.[2]

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

    • The band intensities are quantified using densitometry software.

  • Data Analysis: The activation of the signaling pathways is assessed by determining the ratio of the phosphorylated protein to the total protein.

In Vitro Anticoagulant Assay (APTT and PT)

This protocol is for assessing the anticoagulant activity of leonurine and its analogs by measuring the clotting time of plasma.

  • Plasma Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.[11]

  • Activated Partial Thromboplastin Time (APTT) Assay:

    • An aliquot of plasma is mixed with an APTT reagent (containing a contact activator like kaolin (B608303) or silica, and phospholipids) and incubated at 37°C.[11]

    • Calcium chloride is then added to initiate the coagulation cascade.

    • The time taken for clot formation is measured and recorded as the APTT.[12]

  • Prothrombin Time (PT) Assay:

    • An aliquot of plasma is incubated at 37°C.

    • A PT reagent (containing tissue factor and calcium) is added to initiate clotting.

    • The time taken for clot formation is measured and recorded as the PT.

  • Data Analysis: The anticoagulant effect is determined by the extent of prolongation of APTT and PT in the presence of the test compound compared to a control.

Conclusion

The available evidence strongly suggests that synthetic modification of leonurine can lead to analogs with significantly enhanced therapeutic potential. Conjugation with molecules like SPRC, aspirin, and cysteine has been shown to improve cardioprotective efficacy. While quantitative, direct comparative data across a range of biological activities remains somewhat limited, the existing studies provide a solid foundation for further investigation and development of these promising compounds. The elucidation of their mechanisms of action, particularly their roles in modulating the PI3K/Akt and NF-κB signaling pathways, offers valuable insights for targeted drug design. Future research should focus on standardized, head-to-head comparative studies to robustly quantify the improvements in efficacy and to establish a clearer structure-activity relationship for this important class of natural product-derived compounds.

References

Synergistic Potential of Leonurine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Leonurine (B1674737) hydrochloride, a potent alkaloid derived from Leonurus japonicus, has demonstrated a wide spectrum of pharmacological activities, including cardioprotective, neuroprotective, and anticancer effects. Emerging research indicates that its therapeutic efficacy can be significantly enhanced when used in combination with other established compounds. This guide provides a comparative analysis of the synergistic effects of leonurine hydrochloride with other agents, supported by experimental data, to inform future research and drug development.

Synergistic Cardioprotective Effects: Leonurine in Combination with Aspirin (B1665792)

A novel codrug of Leonurine and Aspirin, designated as compound 545 , has been synthesized and evaluated for its cardioprotective effects against hypoxia-induced injury in H9c2 cardiomyocytes.[1][2][3][4]

Comparative Performance Data

While specific EC50 or IC50 values for the codrug versus the parent drugs were not detailed in the available literature, a key study reported that compound 545 exhibited at least a ten-fold greater potency in increasing the viability of hypoxia-induced H9c2 cells compared to Leonurine or Aspirin alone.[1][4] Further mechanistic studies revealed the codrug's superior anti-oxidative and anti-inflammatory properties.

Table 1: Comparative Effects of Leonurine, Aspirin, and Codrug 545 on H9c2 Cardiomyocytes under Hypoxia

ParameterLeonurine AloneAspirin AloneCodrug 545 (Leonurine-Aspirin)
Cell Viability BaselineBaselineSignificantly Increased (>10-fold more potent)[1][4]
SOD Activity BaselineBaselineSignificantly Increased[1]
CAT Activity BaselineBaselineSignificantly Increased[1]
MDA Content BaselineBaselineSignificantly Decreased[1]
LDH Leakage BaselineBaselineSignificantly Decreased[1]
Apoptosis BaselineBaselineSignificantly Inhibited[1]
Pro-inflammatoryMediators BaselineBaselineSignificantly Suppressed[1]

Note: "Baseline" indicates the effect of the individual compound, which was significantly less than the synergistic effect of the codrug.

Experimental Protocols

H9c2 Cell Viability Assay (Hypoxia Model) [1]

  • Cell Culture: H9c2 cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Hypoxia Induction: Cells were exposed to a hypoxic environment (95% N2, 5% CO2) for a specified duration.

  • Treatment: Cells were treated with Leonurine, Aspirin, or the codrug 545 at various concentrations.

  • Viability Assessment: Cell viability was determined using the MTT assay. The absorbance was measured at a specific wavelength to quantify the number of viable cells.

Antioxidant Enzyme Activity Assays [1]

  • Sample Preparation: H9c2 cells were lysed after treatment under hypoxic conditions.

  • SOD and CAT Activity: The activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) in the cell lysates were measured using commercially available assay kits.

  • MDA and LDH Assays: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH) leakage, an indicator of cell damage, were quantified using specific assay kits.

Signaling Pathway and Workflow

The synergistic cardioprotective effect of the Leonurine-Aspirin codrug is attributed to its multi-target mechanism, primarily involving the enhancement of antioxidant defenses and the suppression of inflammatory and apoptotic pathways.

G cluster_0 Hypoxic Insult to Cardiomyocytes cluster_1 Synergistic Intervention cluster_2 Cardioprotective Outcomes Oxidative_Stress ↑ Oxidative Stress (↑ ROS, ↑ MDA) Leonurine_Aspirin_Codrug Leonurine-Aspirin Codrug (545) Inflammation ↑ Inflammation Apoptosis ↑ Apoptosis Antioxidant_Defense ↑ Antioxidant Defense (↑ SOD, ↑ CAT) Leonurine_Aspirin_Codrug->Antioxidant_Defense Enhances Reduced_Inflammation ↓ Inflammation Leonurine_Aspirin_Codrug->Reduced_Inflammation Suppresses Reduced_Apoptosis ↓ Apoptosis Leonurine_Aspirin_Codrug->Reduced_Apoptosis Inhibits Cell_Viability ↑ Cell Viability Antioxidant_Defense->Cell_Viability Reduced_Inflammation->Cell_Viability Reduced_Apoptosis->Cell_Viability

Caption: Synergistic mechanism of Leonurine-Aspirin codrug in cardioprotection.

Synergistic Anticancer Effects: Leonurine in Combination with Cisplatin (B142131)

This compound has been shown to enhance the anticancer efficacy of cisplatin, a widely used chemotherapeutic agent, in human cervical cancer cells. This synergistic interaction helps to overcome cisplatin resistance, a major challenge in cancer therapy.

Comparative Performance Data

A study on C33A and MS751 human cervical cancer cell lines demonstrated that the combination of Leonurine and cisplatin resulted in a significantly greater inhibition of cell proliferation and induction of apoptosis compared to either drug alone. The synergistic effect was quantified using the Combination Index (CI), where a value less than 1 indicates synergy.

Table 2: Synergistic Effects of Leonurine and Cisplatin on Cervical Cancer Cells

Cell LineTreatmentCell Proliferation Inhibition (%)Apoptosis Rate (%)G1 Phase Cell Cycle Arrest (%)Combination Index (CI)
C33A Leonurine (800µM)~25%~10%~55%-
Cisplatin (5µM)~30%~15%~60%-
Combination ~60% ~35% ~75% < 1 (Synergistic)
MS751 Leonurine (800µM)~20%~8%~50%-
Cisplatin (5µM)~25%~12%~58%-
Combination ~55% ~30% ~70% < 1 (Synergistic)
Experimental Protocols

Cell Proliferation Assay

  • Cell Culture: C33A and MS751 cells were cultured in appropriate media.

  • Treatment: Cells were treated with various concentrations of Leonurine, cisplatin, or a combination of both for 24 and 48 hours.

  • Assessment: Cell proliferation was measured using the Cell Counting Kit-8 (CCK-8) assay and a BrdU incorporation assay.

Apoptosis and Cell Cycle Analysis

  • Treatment: Cells were treated with Leonurine, cisplatin, or their combination for 48 hours.

  • Apoptosis Detection: Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Cycle Analysis: Cell cycle distribution was analyzed by flow cytometry after PI staining of the cell nuclei.

Western Blot Analysis

  • Protein Extraction: Total protein was extracted from treated cells.

  • Immunoblotting: The expression levels of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3, PARP) and drug resistance proteins (P-gp, MRP1) were determined by Western blotting using specific primary and secondary antibodies.

Signaling Pathway and Workflow

The synergistic anticancer effect of Leonurine and cisplatin is mediated through the enhanced induction of apoptosis and the downregulation of multidrug resistance proteins.

G cluster_0 Cellular Targets cluster_1 Synergistic Outcomes Cisplatin Cisplatin Apoptosis_Pathway Apoptosis Pathway Cisplatin->Apoptosis_Pathway Induces Leonurine Leonurine Leonurine->Apoptosis_Pathway Induces MDR_Proteins Multidrug Resistance (P-gp, MRP1) Leonurine->MDR_Proteins Downregulates Enhanced_Apoptosis ↑ Enhanced Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3) Apoptosis_Pathway->Enhanced_Apoptosis Reduced_Resistance ↓ Cisplatin Resistance MDR_Proteins->Reduced_Resistance Cancer_Cell_Death ↑ Cancer Cell Death Enhanced_Apoptosis->Cancer_Cell_Death Reduced_Resistance->Cancer_Cell_Death

Caption: Synergistic anticancer mechanism of Leonurine and Cisplatin.

Synergistic Neuroprotective and Antioxidant Effects

Leonurine has been reported to exhibit synergistic neuroprotective effects when combined with other compounds like cysteine, primarily through the enhancement of antioxidant and anti-inflammatory properties.[2] This suggests a promising avenue for the treatment of neurodegenerative diseases and brain ischemia.

While specific quantitative data for these combinations are not yet available in a structured comparative format, the underlying mechanism is believed to involve the potentiation of antioxidant enzyme activities (e.g., SOD, CAT) and the reduction of oxidative stress markers (e.g., ROS, MDA).[2]

Proposed Signaling Pathway for Synergistic Neuroprotection

G cluster_0 Neurodegenerative / Ischemic Insult cluster_1 Synergistic Combination cluster_2 Enhanced Neuroprotective Mechanisms Oxidative_Stress ↑ Oxidative Stress Inflammation ↑ Neuroinflammation Leonurine Leonurine PI3K_Akt ↑ PI3K/Akt Pathway Leonurine->PI3K_Akt Anti_inflammatory ↓ Pro-inflammatory Cytokines Leonurine->Anti_inflammatory Antioxidant_Compound e.g., Cysteine Antioxidant_Enzymes ↑ SOD, CAT, GPx Antioxidant_Compound->Antioxidant_Enzymes PI3K_Akt->Antioxidant_Enzymes Activates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to Anti_inflammatory->Neuroprotection Leads to

Caption: Proposed synergistic neuroprotective pathway of Leonurine combinations.

Conclusion

The presented data strongly suggest that this compound possesses significant synergistic potential when combined with other therapeutic agents. The combination of Leonurine with aspirin in a codrug formulation demonstrates superior cardioprotective effects, while its co-administration with cisplatin enhances anticancer activity and overcomes drug resistance. Furthermore, its synergistic antioxidant and anti-inflammatory properties with compounds like cysteine highlight its potential in neuroprotection.

These findings warrant further investigation into the synergistic effects of this compound in various therapeutic areas. Future studies should focus on elucidating the precise molecular mechanisms of synergy, optimizing dosage combinations, and evaluating these combinations in preclinical and clinical settings. The development of novel codrugs and combination therapies involving this compound represents a promising strategy to enhance therapeutic outcomes and address unmet medical needs.

References

Independent Verification of the Cardioprotective Effects of Leonurine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of Leonurine hydrochloride against other established agents. The information is supported by a summary of experimental data and detailed methodologies for key experiments to facilitate independent verification and further research.

Comparative Analysis of Cardioprotective Agents

This compound, a unique alkaloid extracted from Herba Leonuri (Chinese Motherwort), has demonstrated significant cardioprotective effects in preclinical studies.[1] Its therapeutic potential stems from its multifaceted mechanisms of action, primarily centered on anti-oxidation, anti-apoptosis, and anti-inflammation.[2][3][4][5] This positions it as a promising candidate for mitigating cardiac injuries such as myocardial infarction and ischemia-reperfusion injury.

This guide compares this compound with established cardioprotective agents: Dexrazoxane (B1684449), an iron-chelating agent used to prevent anthracycline-induced cardiotoxicity; Carvedilol (B1668590), a beta-blocker with antioxidant properties; and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor that reduces ventricular remodeling. While direct head-to-head clinical trials are not yet available, this comparison is based on their known mechanisms and reported experimental and clinical outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of these agents.

Table 1: Preclinical Efficacy in Myocardial Infarction Models

ParameterThis compoundDexrazoxaneCarvedilolEnalapril
Model Rat (LAD Ligation)Rabbit (Daunorubicin-induced)Rat (LAD Ligation)Rat (LAD Ligation)
Dosage 15 mg/kg/day (oral)[6]60 mg/kg (IV)[7]10 mg/kg/day (oral)10 mg/kg/day (oral)
Infarct Size Reduction Significantly reduced vs. control[1][8]N/A (focus on chronic toxicity)Significantly reduced vs. controlSignificantly reduced vs. control
Cardiac Function (LVEF) Significantly improved vs. control[6]Preserved vs. anthracycline alone[7]Significantly improved vs. placebo[9]Improved vs. placebo[10]
Key Molecular Changes ↑ p-PI3K, p-Akt, Bcl-2; ↓ Bax, Caspase-3[6]Prevents mitochondrial damage[7]↓ Arrhythmias[11]↓ Neurohormonal levels[10]

Table 2: Clinical Outcomes in Cardiac Patients

ParameterThis compoundDexrazoxaneCarvedilolEnalapril
Primary Indication Investigational for MIAnthracycline-induced cardiotoxicityPost-MI with LV dysfunctionPost-MI, Heart Failure
Patient Population N/A (Preclinical)Cancer patients on anthracyclines[12][13]Post-MI patients with LVEF ≤40%[9]Patients with heart failure[14]
Effect on Mortality N/ANo significant difference in overall survival[15]Reduced all-cause mortality vs. placebo[9]Reduced mortality in heart failure patients[14]
Effect on Heart Failure N/AReduced incidence of heart failure[13][15]Reduced hospital admission for CV problems[9]Reduced hospitalization for heart failure[14]
Adverse Effects Low toxicity reported in preclinical studies[1]MyelosuppressionBradycardia, hypotension, fatigueHypotension, cough, hyperkalemia

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound are mediated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development and for comparing its mechanism with other agents.

This compound Signaling Pathway

This compound exerts its effects by modulating key signaling cascades involved in cell survival, apoptosis, and oxidative stress. The PI3K/Akt pathway is a central mediator of its anti-apoptotic effects.

Leonurine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leonurine Leonurine PI3K PI3K Leonurine->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits Bcl2 Bcl2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces LAD_Ligation_Workflow Animal_Prep Anesthetize and intubate Wistar rat (200-250g) Surgery Perform left thoracotomy to expose the heart Animal_Prep->Surgery Ligation Ligate the Left Anterior Descending (LAD) coronary artery Surgery->Ligation Treatment Administer this compound or vehicle control Ligation->Treatment Closure Close the chest cavity and monitor recovery Treatment->Closure Follow_up Post-operative care and daily treatment for 28 days Closure->Follow_up Analysis Echocardiography, histological analysis of infarct size, and Western blot Follow_up->Analysis HR_Workflow Cell_Culture Culture H9c2 cardiomyocytes to 80% confluency Pre-treatment Pre-treat cells with this compound for a specified duration Cell_Culture->Pre-treatment Hypoxia Induce hypoxia (e.g., 1% O2, 5% CO2, 94% N2) for 10 hours Pre-treatment->Hypoxia Reoxygenation Reoxygenate under normoxic conditions (95% air, 5% CO2) for 6 hours Hypoxia->Reoxygenation Analysis Assess cell viability (MTT assay), apoptosis (TUNEL staining), and protein expression (Western blot) Reoxygenation->Analysis

References

Leonurine Hydrochloride's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of leonurine (B1674737) hydrochloride, understanding its influence on gene expression is paramount. This guide provides a comparative analysis of gene expression changes induced by leonurine hydrochloride treatment, drawing from recent transcriptomic and microarray studies. The data presented herein compares the effects of this compound against control or disease models, offering insights into its mechanisms of action across various pathological conditions.

Quantitative Data Summary

The following tables summarize the differentially expressed genes (DEGs) identified in key studies investigating the effects of this compound. These studies utilize high-throughput screening methods like RNA-sequencing and microarray analysis to provide a broad overview of the genetic landscape altered by this compound.

Table 1: Differentially Expressed Genes in a Mouse Model of Polycystic Ovary Syndrome (PCOS) Treated with this compound [1]

GeneRegulationFold Change (log2FC)p-valuePutative Function
Hsd17b7DownregulatedNot specified< 0.05Ovarian steroidogenesis
StarDownregulatedNot specified< 0.05Steroid hormone biosynthesis
Cyp11a1DownregulatedNot specified< 0.05Steroid hormone biosynthesis
LhcgrDownregulatedNot specified< 0.05Follicular development
Camk2bUpregulatedNot specified< 0.05Calcium signaling
Calml4UpregulatedNot specified< 0.05Calcium signaling
Phkg1UpregulatedNot specified< 0.05Calcium signaling
LipgDownregulatedNot specified< 0.05Lipid metabolism
Sema3dDownregulatedNot specified< 0.05Neuronal guidance
Ces2aDownregulatedNot specified< 0.05Carboxylesterase activity
Homer2DownregulatedNot specified< 0.05Synaptic function
H4c9DownregulatedNot specified< 0.05Histone protein
Epdr1DownregulatedNot specified< 0.05Cell adhesion
Timp4UpregulatedNot specified< 0.05Metallopeptidase inhibitor
SncgUpregulatedNot specified< 0.05Chaperone protein

Table 2: Differentially Expressed Genes in a Mouse Model of Nonalcoholic Fatty Liver Disease (NAFLD) Treated with Leonurine [2]

GeneRegulationFold Change (log2FC)FDRPutative Function
Col3a1Downregulated≥ 1< 0.05Collagen formation (fibrosis)
SmsNot specified≥ 1< 0.05Polyamine biosynthesis
FosNot specified≥ 1< 0.05Transcription factor
Osbpl5Not specified≥ 1< 0.05Lipid transport
Fkbp5Not specified≥ 1< 0.05Protein folding, insulin (B600854) signaling
ADRA1aUpregulatedNot specifiedNot specifiedAdrenergic receptor, upstream of AMPK
SCD1DownregulatedNot specifiedNot specifiedFatty acid metabolism

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Protocol 1: Gene Expression Profiling in a PCOS Mouse Model [1]

  • Animal Model: Dehydroepiandrosterone (DHEA)-induced PCOS mouse model.

  • Treatment: this compound administered by gavage.

  • RNA Extraction: Total RNA was extracted from ovarian tissues.

  • Transcriptome Analysis: RNA sequencing (RNA-seq) was performed to identify differentially expressed genes between the leonurine-treated group and the PCOS model group.

  • Data Analysis: Differentially expressed genes (DEGs) were identified based on a Padj < 0.05. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were conducted to determine the functional enrichment of the DEGs.

  • Validation: Real-time quantitative PCR (RT-qPCR) was used to validate the expression levels of selected DEGs.

Protocol 2: Transcriptomic Analysis in an Alcoholic Liver Disease (ALD) Model [3]

  • Cell Model/Animal Model: The specific in vivo or in vitro model is not detailed in the abstract but is a model of alcoholic liver disease.

  • Treatment: this compound (LH).

  • RNA Extraction: RNA was isolated from liver tissue.

  • Transcriptome Analysis: RNA-seq was utilized to identify DEGs.

  • Data Analysis: The study focused on DEGs associated with the PI3K-AKT, AMPK, and HIF-1 signaling pathways.

Protocol 3: Transcriptomic Analysis in a NAFLD Mouse Model [2]

  • Animal Model: High-fat high-sucrose diet (HFHSD)-induced NAFLD mouse model.

  • Treatment: Leonurine.

  • RNA Extraction: RNA was extracted from liver tissues.

  • Transcriptome Analysis: RNA sequencing was performed.

  • Data Analysis: DEGs were identified using DESeq2 with a criterion of |log2Fold Change (log2FC)| ≥ 1 and FDR < 0.05. KEGG pathway analysis was used to identify enriched signaling pathways.

Visualizing the Impact: Workflows and Signaling Pathways

To visually represent the experimental process and the molecular pathways affected by this compound, the following diagrams are provided.

cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_analysis Gene Expression Analysis PCOS PCOS Mouse Model (DHEA-induced) Control Control/Vehicle Group PCOS->Control Leo This compound Treatment Group PCOS->Leo NAFLD NAFLD Mouse Model (HFHSD-induced) NAFLD->Control NAFLD->Leo ALD ALD Model ALD->Control ALD->Leo RNA_Extraction RNA Extraction (from target tissue) Control->RNA_Extraction Tissue Collection Leo->RNA_Extraction Tissue Collection Transcriptomics Transcriptome Sequencing (RNA-seq) RNA_Extraction->Transcriptomics Data_Analysis Bioinformatic Analysis (DEG identification, Pathway Analysis) Transcriptomics->Data_Analysis Validation Validation (RT-qPCR) Data_Analysis->Validation

Caption: Experimental workflow for microarray/transcriptomic analysis.

cluster_pcos PCOS Pathophysiology cluster_nafld NAFLD Pathophysiology cluster_ald ALD Pathophysiology LH This compound cAMP cAMP Signaling Pathway LH->cAMP Calcium Calcium Signaling Pathway LH->Calcium Steroidogenesis Ovarian Steroidogenesis LH->Steroidogenesis Follicular Follicular Development cAMP->Follicular Calcium->Follicular Steroidogenesis->Follicular LH2 Leonurine ADRA1a ADRA1a LH2->ADRA1a AMPK AMPK Signaling Pathway ADRA1a->AMPK SCD1 SCD1 AMPK->SCD1 Lipid_Synthesis Hepatic Lipid Synthesis SCD1->Lipid_Synthesis LH3 This compound PI3K_AKT PI3K-AKT Pathway LH3->PI3K_AKT AMPK2 AMPK Pathway LH3->AMPK2 HIF1 HIF-1 Pathway LH3->HIF1 Lipid_Metabolism Lipid Metabolism PI3K_AKT->Lipid_Metabolism AMPK2->Lipid_Metabolism HIF1->Lipid_Metabolism

Caption: Signaling pathways modulated by this compound.

Concluding Remarks

The presented data from transcriptomic analyses demonstrate that this compound significantly alters gene expression profiles in models of PCOS, ALD, and NAFLD.[1][2][3] A recurring theme is the modulation of signaling pathways crucial to metabolism, inflammation, and hormone regulation, such as the AMPK, PI3K-AKT, and calcium signaling pathways.[1][2][3] These findings provide a molecular basis for the observed therapeutic effects of this compound and underscore its potential as a multi-target agent. Further research, including direct comparative studies with other therapeutic agents using standardized microarray platforms, will be invaluable in precisely positioning this compound within the therapeutic landscape.

References

Leonurine Hydrochloride: A Comparative Analysis of In-Vitro and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Leonurine (B1674737) hydrochloride (LH), a potent alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extensive research, encompassing both laboratory-based (in-vitro) and whole-organism (in-vivo) studies, has illuminated its therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and cardiovascular disorders. This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of Leonurine hydrochloride, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding of this promising compound.

Quantitative Analysis of In-Vitro and In-Vivo Effects

The following tables summarize the key quantitative findings from various studies, offering a side-by-side comparison of the effects of this compound in different experimental settings.

Table 1: In-Vitro Effects of this compound

Cell LineEffectConcentration/DosageKey Findings
H292 (Human NSCLC)Inhibition of proliferation10, 25, 50 µmol/LTime- and dose-dependent inhibition.[2]
H292 (Human NSCLC)Induction of apoptosis10, 25, 50 µmol/L (24h)Apoptotic ratio increased from 4.9% to 11.5%, 19.3%, and 61.3%, respectively.[2]
H292 (Human NSCLC)Cell cycle arrest10, 25, 50 µmol/LInduced G0/G1 phase arrest.[2]
Human Liver MicrosomesInhibition of CYP enzymes-IC50 values of 18.05 µM (CYP1A2), 15.13 µM (CYP2D6), and 20.09 µM (CYP3A4).[3][4]
HL-60 & U-937 (AML)Inhibition of proliferationTime- and dose-dependent-
K562 & KU812 (CML)Inhibition of cell viability24h treatmentIC50 values of 0.773 mM and 0.882 mM, respectively.[5]
Rat ChondrocytesSuppression of inflammatory gene expression-Significantly suppressed MMP-1, MMP-3, MMP-13, IL-6, and ADAMTS-5.[6]
LO2 (Human Liver)Protection against ethanol-induced injury10 µM (24h)Modulated genes in PI3K-AKT, AMPK, and HIF-1 signaling pathways.[7][8]

Table 2: In-Vivo Effects of this compound

Animal ModelConditionDosageKey Findings
RatOsteoarthritis (ACLT model)Intra-articular injectionSignificantly ameliorated cartilage degeneration.[6]
MiceChronic Mild Stress (Depression)60 mg/kgAlleviated depression-like behaviors and neuroinflammation.[9]
MicePremature Ovarian Insufficiency7.5, 15, 30 mg/kg/day (28 days)Protected ovarian function and maintained serum hormone levels, with 30 mg/kg being optimal.[5]
RatsAcute Myocardial Infarction-Inhibited intracellular Ca2+ overload and apoptosis.[5]
MiceCisplatin-induced Kidney Injury50 and 100 mg/kgInhibited renal tubular dilatation, epithelial cell edema, and cast formation.[5]
HL-60 & U-937 Xenograft MiceAcute Myeloid Leukemia-Prevented tumor growth.[10]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

In-Vitro Apoptosis Assay in H292 Cells:

  • Cell Culture: Human non-small cell lung cancer (NSCLC) H292 cells were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of this compound (0, 10, 25, and 50 µmol/L) for 24 hours.

  • Apoptosis Detection: Apoptosis was assessed using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Nuclear morphology changes were observed using Hoechst 33258 staining.[2]

  • Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified.

In-Vivo Osteoarthritis Model in Rats:

  • Animal Model: Osteoarthritis was induced in rats via anterior cruciate ligament transection (ACLT) surgery.

  • Treatment: The experimental group received intra-articular injections of this compound, while the control group received saline.

  • Assessment: Articular cartilage degeneration was evaluated through histological analysis of the joint tissues.[6]

  • Data Analysis: Histological scores were used to quantify the degree of cartilage damage.

Cytochrome P450 Inhibition Assay:

  • System: Pooled human liver microsomes were used.

  • Substrates: Enzyme-selective substrates were used for different CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, dextromethorphan (B48470) for CYP2D6, testosterone (B1683101) for CYP3A4).[3][4]

  • Inhibition Assay: The activity of each CYP enzyme was measured in the presence of varying concentrations of this compound to determine the IC50 values.

  • Data Analysis: IC50 values were calculated to quantify the inhibitory strength.[3][4]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways.

Mitochondria-Dependent Apoptosis Pathway in H292 Lung Cancer Cells:

This compound induces apoptosis in H292 cells by activating a mitochondria-dependent pathway. This involves an increase in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential (MMP), and generation of reactive oxygen species (ROS).[2] Furthermore, it promotes the phosphorylation of p38 MAPK while decreasing the phosphorylation of Akt.[2]

G LH This compound p38 p-p38 ↑ LH->p38 Akt p-Akt ↓ LH->Akt Mito Mitochondria LH->Mito Apoptosis Apoptosis p38->Apoptosis Akt->Apoptosis ROS ROS ↑ Mito->ROS MMP MMP ↓ Mito->MMP BaxBcl2 Bax/Bcl-2 ratio ↑ Mito->BaxBcl2 ROS->Apoptosis MMP->Apoptosis Casp9 Caspase-9 ↑ BaxBcl2->Casp9 Casp3 Caspase-3 ↑ Casp9->Casp3 Casp3->Apoptosis

Caption: Mitochondria-dependent apoptosis pathway induced by this compound.

Anti-inflammatory Signaling via NF-κB Pathway in Osteoarthritis:

In the context of osteoarthritis, this compound suppresses inflammatory responses by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[6]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB LH This compound LH->NFkB Gene_Expression Gene Expression (MMPs, IL-6, ADAMTS-5) ↓ NFkB->Gene_Expression Inflammation Inflammation & Cartilage Degradation ↓ Gene_Expression->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Hepatoprotective Effects via PI3K/AKT and AMPK Pathways:

This compound demonstrates protective effects against alcoholic liver disease by modulating the PI3K/AKT and AMPK signaling pathways. These pathways are crucial in regulating lipid metabolism and cellular stress responses.[7]

G cluster_0 Cellular Regulation LH This compound PI3K_AKT PI3K/AKT Pathway LH->PI3K_AKT AMPK AMPK Pathway LH->AMPK Lipid_Metabolism Lipid Metabolism Regulation PI3K_AKT->Lipid_Metabolism AMPK->Lipid_Metabolism Hepatoprotection Hepatoprotection Lipid_Metabolism->Hepatoprotection

Caption: Hepatoprotective signaling pathways modulated by this compound.

References

A Comparative Analysis of Bax/Bcl-2 Ratio Modulation by Leonurine Hydrochloride and Other Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Leonurine hydrochloride's efficacy in modulating the pro-apoptotic Bax/Bcl-2 ratio, a critical determinant in programmed cell death, against two well-established apoptosis-inducing agents: Doxorubicin (B1662922) and Betulinic acid. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis and the therapeutic potential of these compounds.

Executive Summary

This compound, a natural alkaloid, has demonstrated significant potential in cancer therapy by inducing apoptosis through the modulation of the Bax/Bcl-2 ratio. This guide presents a side-by-side comparison of its performance with Doxorubicin, a conventional chemotherapeutic agent, and Betulinic acid, another plant-derived compound. The data herein is compiled from various in-vitro studies, providing a quantitative and methodological overview to aid in research and development.

Quantitative Data Comparison

The following tables summarize the dose-dependent effects of this compound, Doxorubicin, and Betulinic acid on apoptosis induction and Bax/Bcl-2 ratio modulation in different cancer cell lines.

Table 1: Comparative Efficacy of Apoptosis Induction

CompoundCell LineConcentrationTreatment DurationApoptosis Rate (%)
This compound H292 (Lung Cancer)Control24h4.9 ± 0.43[1][2]
10 µmol/L24h11.5 ± 1.12[1][2]
25 µmol/L24h19.3 ± 1.16[1][2]
50 µmol/L24h61.3 ± 6.69[1][2]
Doxorubicin MCF-7 (Breast Cancer)0.1 µM48hIncreased significantly
0.5 µM48hIncreased significantly
1.0 µM48hIncreased significantly
Betulinic acid A375 (Melanoma)10 µM24hSignificant increase
B16 (Murine Melanoma)32 µg/ml (IC50)Not SpecifiedApoptosis induced[3]

Table 2: Modulation of Bax/Bcl-2 Ratio (Protein & mRNA Levels)

CompoundCell LineConcentrationTreatment DurationBax/Bcl-2 Ratio ChangeMethod
This compound H292 (Lung Cancer)10, 25, 50 µmol/L24hDose-dependent increase[2][4]Western Blot & RT-PCR
Doxorubicin MCF-7 (Breast Cancer)0.1, 0.5, 1.0 µM48h>10-fold increase[5][6]Real-time RT-PCR
Betulinic acid A549 (Lung Cancer)10 µM48hSignificant increaseWestern Blot & RT-qPCR

Signaling Pathways and Mechanisms of Action

The modulation of the Bax/Bcl-2 ratio by these compounds is a result of their influence on distinct signaling pathways.

This compound

This compound induces apoptosis in H292 lung cancer cells through a mitochondria-dependent pathway.[1] It upregulates the phosphorylation of p38 MAPK and downregulates the phosphorylation of Akt.[4] The activation of p38 MAPK and inhibition of the pro-survival Akt pathway are key to the observed increase in the Bax/Bcl-2 ratio.

Leonurine_Hydrochloride_Pathway This compound This compound p38 p38 This compound->p38 Activates Akt Akt This compound->Akt Inhibits p-p38 (Active) p-p38 (Active) p38->p-p38 (Active) Bax Bax p-p38 (Active)->Bax Upregulates p-Akt (Inactive) p-Akt (Inactive) Akt->p-Akt (Inactive) Bcl2 Bcl2 p-Akt (Inactive)->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 1. this compound signaling pathway.

Doxorubicin

Doxorubicin, a well-known chemotherapeutic, primarily induces apoptosis by causing DNA damage, which in turn activates the p53 tumor suppressor protein.[7][8] Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Damage DNA_Damage Doxorubicin->DNA_Damage p53 p53 DNA_Damage->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 2. Doxorubicin signaling pathway.

Betulinic Acid

Betulinic acid, a pentacyclic triterpene, induces apoptosis through the intrinsic mitochondrial pathway.[9] It directly affects the mitochondria, leading to the generation of reactive oxygen species (ROS).[10] This oxidative stress can activate stress-activated protein kinases (SAPK/JNK) and p38 MAPK, which in turn can modulate the expression of Bax and Bcl-2 family proteins.

Betulinic_Acid_Pathway Betulinic acid Betulinic acid Mitochondria Mitochondria Betulinic acid->Mitochondria ROS ROS Mitochondria->ROS SAPK/JNK SAPK/JNK ROS->SAPK/JNK p38 p38 ROS->p38 Bax Bax SAPK/JNK->Bax Upregulates Bcl2 Bcl2 SAPK/JNK->Bcl2 Downregulates p38->Bax Upregulates p38->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 3. Betulinic acid signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Western Blot Analysis for Bax and Bcl-2

This protocol outlines the procedure for detecting the protein levels of Bax and Bcl-2.

  • Cell Lysis:

    • Treat cells with the respective compounds at the indicated concentrations and durations.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

    • Calculate the Bax/Bcl-2 ratio.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (anti-Bax, anti-Bcl-2) E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Densitometry & Analysis H->I

Figure 4. Western blot experimental workflow.

Quantitative Real-Time PCR (RT-qPCR) for Bax and Bcl-2 mRNA

This protocol details the quantification of Bax and Bcl-2 mRNA expression levels.

  • RNA Extraction:

    • Treat cells as described for the Western blot protocol.

    • Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR:

    • Perform real-time PCR using a SYBR Green-based qPCR master mix and specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

    • Determine the Bax/Bcl-2 mRNA ratio.

Apoptosis Assay by Annexin V/PI Flow Cytometry

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

  • Cell Preparation:

    • Treat 1 x 105 cells with the compounds for the specified duration.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Conclusion

This compound demonstrates a potent, dose-dependent ability to induce apoptosis by increasing the Bax/Bcl-2 ratio, comparable to established agents like Doxorubicin and Betulinic acid. Its mechanism of action, involving the p38 MAPK and Akt signaling pathways, offers a distinct therapeutic target. The data and protocols presented in this guide provide a solid foundation for further investigation into the anti-cancer properties of this compound and its potential as a valuable tool in drug discovery and development.

References

A Head-to-Head Study of Leonurine Hydrochloride and Other Natural Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Natural alkaloids represent a vast and structurally diverse group of compounds that have long been a source of therapeutic agents. Their complex chemical scaffolds offer unique opportunities for interacting with biological targets, leading to a wide range of pharmacological effects. Among these, Leonurine hydrochloride has garnered significant attention for its potential therapeutic benefits, particularly in cardiovascular and neurological disorders. This guide provides a head-to-head comparison of this compound with other prominent natural alkaloids—Berberine, Tetrandrine, Oxymatrine, and Liensinine—focusing on their modulatory effects on key signaling pathways, supported by experimental data.

Comparative Analysis of Signaling Pathway Modulation

The therapeutic efficacy of these natural alkaloids is intrinsically linked to their ability to modulate critical intracellular signaling cascades. The following tables summarize their observed effects on key pathways implicated in various pathological conditions.

Table 1: Modulation of the PI3K/Akt Signaling Pathway

AlkaloidEffect on PI3K/Akt PathwayExperimental Observation
This compound Activation / ModulationIn models of alcoholic liver disease, this compound was found to modulate genes involved in the PI3K-Akt signaling pathway.[1][2] It has also been shown to activate the PI3K/Akt pathway in the context of cerebral infarction, leading to the upregulation of downstream antioxidant enzymes.[3] In some cancer models, it has been observed to decrease the phosphorylation of Akt.[4]
Berberine InhibitionBerberine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in various cancers.[5]
Tetrandrine InhibitionTetrandrine has been found to inhibit the PI3K/Akt signaling pathway in cancer cells.[6][7][8] It also negatively regulates the Akt/mTOR/MMP-9 signaling pathway in prostate cancer.[9]
Oxymatrine Activation / InhibitionOxymatrine has been shown to activate the PI3K/Akt signaling pathway to protect against apoptosis in alveolar epithelial cells.[10] Conversely, it has also been reported to inhibit the PI3K/Akt pathway in certain cancer models.[11]
Liensinine InhibitionLiensinine has been demonstrated to induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT signaling pathway.[12]

Table 2: Modulation of the NF-κB Signaling Pathway

AlkaloidEffect on NF-κB PathwayExperimental Observation
This compound InhibitionThis compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway in osteoarthritis models.[13][14] It also inhibits the activation of the NF-κB pathway in the context of myocarditis.[15]
Berberine InhibitionBerberine can inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and anti-cancer properties.[16][17]
Tetrandrine InhibitionTetrandrine has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Oxymatrine InhibitionOxymatrine exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[11] It has also been shown to suppress the HSP60/TLR-4/MYD88/NF-κB signaling pathway.[18]
Liensinine InhibitionLiensinine has been found to reduce acute lung injury by inhibiting the activation of the NF-κB signaling pathway.[19] It also alleviates septic heart injury by targeting inflammation, which involves the NF-κB pathway.[20]

Table 3: Modulation of the MAPK Signaling Pathway

AlkaloidEffect on MAPK PathwayExperimental Observation
This compound Activation / InhibitionThis compound has been shown to increase the phosphorylation of p38 MAPK in lung cancer cells, which is associated with apoptosis.[4] It also inhibits the activation of p38 and MAPK pathways to reduce inflammation.[15]
Berberine ModulationBerberine has been found to modulate the MAPK signaling pathways in treating gastric cancer.[17][21]
Tetrandrine RegulationTetrandrine may exert its antitumor activity by regulating the MAPK/Erk signaling pathway.[7] In colon cancer cells, it has been associated with the activation of the p38 MAPK signaling pathway.[8]
Oxymatrine InhibitionOxymatrine has been shown to act on the MAPK/ERK signaling pathway in its anti-cancer activities.[11]
Liensinine No direct evidence found in the provided search results.

Table 4: Modulation of the AMPK Signaling Pathway

AlkaloidEffect on AMPK PathwayExperimental Observation
This compound ModulationTranscriptome data revealed that this compound modulates differentially expressed genes of the AMPK signaling pathway in the context of alcoholic liver disease.[1][2]
Berberine ActivationBerberine activates the AMPK signaling pathway, which contributes to its effects on colon tumorigenesis and metabolism.[16][21]
Tetrandrine InactivationTetrandrine has been shown to inactivate the AMPK/mTOR pathway in cancer cells.[6]
Oxymatrine No direct evidence found in the provided search results.
Liensinine UpregulationLiensinine has been found to significantly upregulate the AMPK pathway in hepatocellular carcinoma cells.[22]

Table 5: Modulation of the JAK/STAT Signaling Pathway

AlkaloidEffect on JAK/STAT PathwayExperimental Observation
This compound No direct evidence found in the provided search results.
Berberine Negative RegulationBerberine has been shown to negatively regulate the signal transducer and activator of transcription 3 (STAT3).[23]
Tetrandrine InhibitionTetrandrine inhibits the phosphorylation of STAT3.[24]
Oxymatrine No direct evidence found in the provided search results.
Liensinine SuppressionLiensinine has been shown to suppress the activation of the JAK2/STAT3 pathway in osteosarcoma.[25]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the primary signaling pathways modulated by each alkaloid as described in the literature.

Leonurine_Signaling Leonurine This compound PI3K PI3K Leonurine->PI3K Modulates NFkB NF-κB Leonurine->NFkB Inhibits p38MAPK p38 MAPK Leonurine->p38MAPK Activates Akt Akt PI3K->Akt Activates Antioxidant Antioxidant Response Akt->Antioxidant Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p38MAPK->Apoptosis

Caption: this compound signaling pathways.

Berberine_Signaling Berberine Berberine AMPK AMPK Berberine->AMPK Activates NFkB NF-κB Berberine->NFkB Inhibits PI3K PI3K Berberine->PI3K Inhibits mTOR mTOR AMPK->mTOR Inhibits Tumorigenesis Tumorigenesis mTOR->Tumorigenesis Inflammation Inflammation NFkB->Inflammation Akt Akt PI3K->Akt Akt->mTOR

Caption: Berberine signaling pathways.

Tetrandrine_Signaling Tetrandrine Tetrandrine PI3K PI3K Tetrandrine->PI3K Inhibits MAPK MAPK/Erk Tetrandrine->MAPK Regulates STAT3 STAT3 Tetrandrine->STAT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis STAT3->Apoptosis

Caption: Tetrandrine signaling pathways.

Oxymatrine_Signaling Oxymatrine Oxymatrine NFkB NF-κB Oxymatrine->NFkB Inhibits PI3K PI3K Oxymatrine->PI3K Modulates TGFb TGF-β Oxymatrine->TGFb Inhibits Inflammation Inflammation NFkB->Inflammation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Fibrosis Fibrosis TGFb->Fibrosis

Caption: Oxymatrine signaling pathways.

Liensinine_Signaling Liensinine Liensinine ROS ROS Liensinine->ROS Induces PI3K PI3K Liensinine->PI3K Inhibits JAK2 JAK2 ROS->JAK2 Suppresses STAT3 STAT3 JAK2->STAT3 TumorGrowth Tumor Growth STAT3->TumorGrowth Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Liensinine signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the cited studies can be summarized.

General Protocol for Western Blotting to Assess Protein Phosphorylation:

  • Cell Culture and Treatment: Cells of a relevant line are cultured under standard conditions. Following adherence or reaching a specific confluency, the cells are treated with the alkaloid of interest (e.g., this compound, Berberine) at various concentrations and for different time points. A control group receives the vehicle solvent.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The level of phosphorylated protein is typically normalized to the level of the corresponding total protein to determine the relative phosphorylation level.

General Protocol for Cell Viability Assay (e.g., MTT or CCK-8):

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid. A control group is treated with the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours, allowing for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

  • Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as the percentage of the absorbance of the treated cells relative to the control cells. Dose-response curves are often generated to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This comparative guide highlights the multifaceted nature of this compound and other selected natural alkaloids in modulating key cellular signaling pathways. While all the discussed alkaloids exhibit significant therapeutic potential, their mechanisms of action are distinct, targeting different nodes within the complex intracellular signaling network. This compound demonstrates a notable influence on the PI3K/Akt and NF-κB pathways, suggesting its potential in conditions where cytoprotection and anti-inflammatory effects are desired. In contrast, alkaloids like Berberine and Tetrandrine show strong inhibitory effects on pathways frequently dysregulated in cancer, such as PI3K/Akt and JAK/STAT. Oxymatrine and Liensinine also present unique profiles, with effects on pathways related to inflammation, fibrosis, and apoptosis.

For researchers and drug development professionals, this head-to-head comparison underscores the importance of selecting the appropriate natural alkaloid based on the specific pathological context and the desired therapeutic outcome. Further research, including direct comparative studies with standardized experimental conditions, is warranted to fully elucidate the relative potency and efficacy of these promising natural compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Leonurine (B1674737) hydrochloride, an alkaloid with diverse biological activities, requires careful management to protect both laboratory personnel and the environment.[1][][3] This guide provides essential, immediate safety and logistical information for the proper disposal of leonurine hydrochloride, adhering to general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[5]

Key Safety Information:

Hazard ClassificationGHS CodesPrecautionary Statements
Skin IrritationH315P264, P280, P302+P352
Serious Eye IrritationH319P280, P305+P351+P338
Respiratory IrritationH335P261, P271

This table summarizes the primary hazards associated with this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

Step-by-Step Disposal Protocol for this compound

While specific institutional protocols may vary, the following procedure outlines the standard best practices for the disposal of solid chemical waste like this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this compound waste with other incompatible waste streams.[6][7] It should be collected separately from liquid, corrosive, reactive, or ignitable wastes.

2. Use of Appropriate Waste Containers:

  • Collect solid this compound waste in a designated, leak-proof container that is compatible with the chemical.[6][7][8]

  • The container must have a secure, tight-fitting lid and be in good condition.[6][7]

3. Proper Labeling:

  • As soon as the first particle of waste is placed in the container, it must be labeled with a hazardous waste tag.[8][9]

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the full chemical name and any known hazards.

  • Your name, department, and the date of accumulation should also be clearly visible.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[7][8]

5. Requesting Waste Pickup:

  • Once the container is full, or if you are generating acutely toxic waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][9]

  • Do not exceed the storage limits for your SAA, which is typically 55 gallons for hazardous waste or one quart/one kilogram for acutely toxic "P-list" waste.[8][9]

6. Disposal of Empty Containers:

  • A container that held this compound is not considered "empty" until all contents have been removed by standard practices.[10]

  • If the compound is determined to be acutely hazardous by your institution, the empty container must be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9][10]

  • Once properly decontaminated, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[9]

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[6][10]

  • Never evaporate chemical waste as a method of disposal.[9]

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Personnel handling hazardous waste must be properly trained.[6][9]

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the neutralization or chemical deactivation of this compound for disposal purposes. The standard and recommended procedure is to manage it as solid hazardous waste through a licensed disposal service, coordinated by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of solid chemical waste such as this compound in a laboratory setting.

G start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Solid Chemical Waste ppe->segregate ppe->spill container Use a Labeled, Compatible Waste Container segregate->container segregate->spill label Affix Hazardous Waste Tag (Contents, Name, Date) container->label container->spill saa Store in Designated Satellite Accumulation Area (SAA) label->saa label->spill ehs Contact EHS for Waste Pickup saa->ehs saa->spill end End: Waste is Properly Disposed ehs->end cleanup Follow Spill Cleanup Procedure; Collect as Hazardous Waste spill->cleanup cleanup->saa

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Leonurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Leonurine hydrochloride, fostering a secure and productive laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It can cause skin and eye irritation and may lead to respiratory irritation if inhaled.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
Hand Hygiene Wash hands thoroughly with soap and water after handling.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Prevent the formation of dust during handling.

    • As a precautionary measure, avoid eating, drinking, or smoking in the laboratory area.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • The recommended storage temperature is between 2-8°C.[1]

    • Keep away from strong oxidizing agents.

Summary of Physical and Chemical Properties:

Property Value
Appearance White to beige powder/crystalline solid[2]
Molecular Formula C₁₄H₂₁N₃O₅ · HCl
Molecular Weight 347.79 g/mol
Solubility Soluble in DMSO (≥31.1 mg/mL)[3]
Storage Temperature 2-8°C[1]

Experimental Workflow: From Preparation to Disposal

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood - Weigh the required amount sol Solubilization - Add solvent (e.g., DMSO) - Mix gently until dissolved prep->sol Proceed to exp Experimentation - Perform the experiment following the established protocol sol->exp Use in decon Decontamination - Clean workspace and equipment - Remove and dispose of PPE correctly exp->decon After completion waste Waste Disposal - Segregate waste streams - Dispose of according to regulations decon->waste Segregate waste for

Handling Workflow for this compound.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

  • Unused Material: If the material is to be discarded, it should be treated as hazardous waste. Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for guidance.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as hazardous chemical waste.

  • Solutions: For small quantities of dilute aqueous solutions, and if local regulations permit, neutralization may be an option before flushing with a large excess of water. However, due to its classification as a hazardous substance, it is highly recommended to collect all waste solutions in a designated, properly labeled hazardous waste container for professional disposal. Do not pour undiluted or concentrated solutions down the drain.

By adhering to these guidelines, researchers can safely and effectively work with this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.